molecular formula C9H8BrFO2 B2393382 Methyl 4-Bromo-3-fluoro-2-methylbenzoate CAS No. 1365969-22-7

Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Cat. No.: B2393382
CAS No.: 1365969-22-7
M. Wt: 247.063
InChI Key: VNAZRCAGSCSSSD-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-3-fluoro-2-methylbenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.063. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAZRCAGSCSSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-Bromo-3-fluoro-2-methylbenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Introduction

This compound is a halogenated aromatic ester, a class of compounds that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring bromine, fluorine, and methyl groups on the benzene ring—provides multiple reactive sites for further chemical modification. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical properties, analytical characterization, a plausible synthetic route, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The precise arrangement of substituents on the aromatic ring dictates the molecule's reactivity and physical characteristics. Understanding these fundamental properties is the first step in its effective application in research and development.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1365969-22-7[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.063 g/mol [1]
Appearance Clear liquid or solid[1]
Purity Typically ≥97%[1]
Storage Sealed in a dry place, room temperature[2]

Key Identifiers:

  • InChI Key: VNAZRCAGSCSSSD-UHFFFAOYSA-N[1]

  • MDL Number: MFCD21602051[2]

Analytical and Spectroscopic Characterization

To ensure structural integrity and purity, a multi-technique analytical approach is essential. Commercial suppliers often provide documentation such as NMR, HPLC, and LC-MS data for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would provide signals corresponding to the three distinct proton environments: the methyl ester singlet (O-CH₃), the aromatic ring protons (with complex splitting patterns due to H-F and H-H coupling), and the singlet for the methyl group attached to the ring (Ar-CH₃).

  • ¹³C NMR: Would show nine distinct carbon signals, including those for the carbonyl ester, the aromatic carbons (with C-F coupling), and the two methyl groups.

  • ¹⁹F NMR: A crucial technique for fluorinated compounds, this would show a singlet for the single fluorine atom, confirming its presence and electronic environment.

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (typically around 1720-1740 cm⁻¹) and C-Br, C-F, and C-H stretches characteristic of the substituted aromatic ring.

Mass Spectrometry (MS): Would confirm the molecular weight of 247.06 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 peak pattern, which is a definitive indicator of a monobrominated compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Start Synthesized Product Purification Column Chromatography Start->Purification TLC Purity Check (TLC) Purification->TLC NMR Structure Elucidation (1H, 13C, 19F NMR) TLC->NMR MS Molecular Weight Confirmation (Mass Spec) NMR->MS IR Functional Group ID (IR Spec) MS->IR HPLC Quantitative Purity (HPLC) IR->HPLC Final Final HPLC->Final Verified Compound

Caption: Workflow for the purification and analytical validation of this compound.

Synthesis and Purification Protocol

While a specific published synthesis for this compound is not detailed in the search results, a reliable route can be designed based on standard organic chemistry reactions, such as the Fisher esterification of the corresponding carboxylic acid. This method is widely used for preparing esters from carboxylic acids and alcohols.[4][5]

Proposed Synthesis: Fisher Esterification

The most direct approach is the acid-catalyzed esterification of 4-bromo-3-fluoro-2-methylbenzoic acid with methanol.

G Reactants 4-bromo-3-fluoro-2-methylbenzoic acid + Methanol (solvent/reagent) Catalyst Add H₂SO₄ (catalyst) Reactants->Catalyst Reaction Reflux for 12-16 hours Catalyst->Reaction Workup Neutralize with NaHCO₃(aq) Extract with Ethyl Acetate Reaction->Workup Purify Purify via Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purify Product This compound Purify->Product

Caption: Proposed synthetic workflow for this compound via Fisher esterification.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 4-bromo-3-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) slowly.

  • Heating: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using an eluent system such as petroleum ether/ethyl acetate (e.g., a 50:1 v/v ratio, similar to related purifications) to afford the pure methyl ester.[6]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. However, hazard information can be reliably inferred from closely related isomers.[7][8]

GHS Hazard Classification (Inferred):

Hazard CodeDescriptionSource
H302 Harmful if swallowed[8]
H315 Causes skin irritation[7][8]
H319 Causes serious eye irritation[7][8]
H335 May cause respiratory irritation[7][8]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN166).[9]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[9]

    • Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

G Start Handling Required? CheckEnv Is area well-ventilated (Fume Hood)? Start->CheckEnv WearPPE Wear Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckEnv->WearPPE Yes Stop STOP! Improve Ventilation CheckEnv->Stop No Proceed Proceed with Handling WearPPE->Proceed

Caption: Decision diagram for the safe handling of this compound.

Storage

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[9][10] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. This guide has consolidated its core physicochemical properties, outlined a robust framework for its analytical characterization, proposed a practical synthetic protocol, and detailed essential safety measures. By adhering to these scientific and safety principles, researchers can confidently and effectively utilize this compound in the development of novel molecules.

References

  • Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-Bromo-3-fluoro-2-methylbenzoate (CAS Number: 1365969-22-7), a valuable building block in modern organic synthesis. We will delve into its chemical properties, a robust synthesis protocol, expected analytical characterization, and its potential applications in medicinal chemistry and materials science. This document is designed to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles.

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

Polysubstituted aromatic compounds are cornerstones of modern drug discovery and materials science. The precise arrangement of different functional groups on a benzene ring allows for the fine-tuning of a molecule's steric and electronic properties. This, in turn, dictates its biological activity, reactivity, and physical characteristics. This compound is a prime example of such a strategically functionalized molecule.

The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the facile construction of complex molecular architectures. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups. The ortho-methyl group influences the conformation of the ester and can impact the reactivity of the adjacent functionalities. Finally, the methyl ester group serves as a readily modifiable functional group, allowing for conversion to the corresponding carboxylic acid, amide, or other derivatives.

This unique combination of functionalities makes this compound a highly sought-after intermediate for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1365969-22-7[1][2]
Molecular Formula C₉H₈BrFO₂[3][4]
Molecular Weight 247.06 g/mol [4][5]
Purity Typically ≥95-98%[1][2][3]
Appearance Clear liquid or solid[3]
SMILES COC(=O)C1=CC=C(Br)C(F)=C1C[1]
InChI Key VNAZRCAGSCSSSD-UHFFFAOYSA-N[3]

Synthesis and Mechanism

Proposed Synthesis Workflow

The synthesis of this compound is most efficiently achieved through the acid-catalyzed esterification of 4-Bromo-3-fluoro-2-methylbenzoic acid with methanol.

SynthesisWorkflow cluster_reactants Reactants Precursor 4-Bromo-3-fluoro-2-methylbenzoic Acid Reaction Reagent Methanol (CH3OH) Catalyst H2SO4 (catalytic) Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the esterification of substituted benzoic acids and is expected to provide a high yield of the desired product.[6][7][8]

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzoic acid (1.0 eq)

  • Anhydrous Methanol (10-20 volumes)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-3-fluoro-2-methylbenzoic acid in anhydrous methanol.

  • Acid Catalysis: Cool the solution in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: Using an excess of anhydrous methanol serves both as the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side. The absence of water is crucial to prevent the reverse reaction (hydrolysis).

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

  • Sodium Bicarbonate Wash: This step is essential to neutralize the acidic catalyst and remove any unreacted carboxylic acid, which would otherwise co-elute with the product during chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for this compound is not publicly available, the following section provides predicted spectroscopic data based on the analysis of structurally related compounds.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.6-7.8 (d, 1H): Aromatic proton ortho to the bromine.

  • δ 7.2-7.4 (d, 1H): Aromatic proton meta to the bromine.

  • δ 3.9 (s, 3H): Methyl ester protons.

  • δ 2.4 (s, 3H): Aromatic methyl protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 165-167: Carbonyl carbon of the ester.

  • δ 158-162 (d, J_CF ≈ 250 Hz): Carbon bearing the fluorine atom.

  • δ 135-140: Aromatic carbons.

  • δ 120-130: Aromatic carbons.

  • δ 115-120 (d, J_CF ≈ 20 Hz): Aromatic carbon adjacent to the fluorine-bearing carbon.

  • δ 52-53: Methyl ester carbon.

  • δ 15-17: Aromatic methyl carbon.

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • Expected [M]⁺: m/z 246 and 248.

  • Expected [M-OCH₃]⁺: m/z 215 and 217.

Infrared (IR) Spectroscopy
  • ~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

  • ~1250-1300 cm⁻¹: C-O stretching vibration of the ester.

  • ~1000-1100 cm⁻¹: C-F stretching vibration.

  • Aromatic C-H and C=C stretching vibrations in their characteristic regions.

Reactivity and Synthetic Applications

This compound is a versatile building block, primarily due to the presence of the bromine atom, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[7][12][13]

Cross-Coupling Reactions

Reactivity Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) Start->Suzuki Heck Heck Reaction (Alkene, Pd catalyst, base) Start->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) Start->Buchwald Product_Suzuki Biaryl Compound Suzuki->Product_Suzuki Product_Heck Stilbene Derivative Heck->Product_Heck Product_Sonogashira Aryl-Alkyne Sonogashira->Product_Sonogashira Product_Buchwald Aryl-Amine Buchwald->Product_Buchwald

Caption: Potential cross-coupling reactions of this compound.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to biaryl compounds. This is a powerful method for constructing complex molecular scaffolds.[13]

  • Heck Reaction: The palladium-catalyzed reaction with alkenes can be used to form substituted alkenes, providing access to stilbene and cinnamate derivatives.

  • Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium and copper co-catalyst system, yields aryl-alkyne products, which are valuable intermediates in organic synthesis.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a wide variety of amines, leading to the synthesis of substituted anilines.

Ester Modification

The methyl ester functionality can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, further expanding the synthetic utility of this scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for related halogenated aromatic esters should be followed.[14][15][16]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.

  • Fire Hazards: This compound is likely combustible. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive bromine atom for cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a modifiable ester group makes it an attractive starting material for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and an overview of its potential applications to empower researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Purity and Analysis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

Methyl 4-Bromo-3-fluoro-2-methylbenzoate is a highly functionalized aromatic ester, serving as a key intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the strategic placement of four distinct functional groups—an ester, a methyl group, and two different halogens (bromine and fluorine)—on the benzene ring. This arrangement provides multiple, selectively addressable reaction sites for further molecular elaboration, such as cross-coupling reactions at the bromine site or nucleophilic aromatic substitution influenced by the fluorine atom.[1]

For researchers and drug development professionals, the absolute purity and unambiguous identification of such a starting material are not mere quality control metrics; they are foundational to the success of a multi-step synthesis. The presence of even minor impurities, such as isomers, unreacted starting materials, or byproducts, can lead to drastically reduced yields, complex purification challenges in downstream steps, and the generation of unintended, potentially confounding pharmacological activities. This guide provides a comprehensive framework for the analysis and purity verification of this compound, grounded in established analytical principles and field-proven methodologies.

Compound Profile & Physicochemical Properties

A thorough understanding begins with the fundamental properties of the molecule. This data is essential for selecting appropriate analytical techniques, solvents, and storage conditions.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1365969-22-7[2][3][4]
Molecular Formula C₉H₈BrFO₂[2]
Molecular Weight 247.06 g/mol [2]
Appearance Clear or white solid[2]
InChI Key VNAZRCAGSCSSSD-UHFFFAOYSA-N[2]
Purity (Typical) >97%[2]

Synthesis Context: Understanding Potential Impurity Profiles

The purity of a compound is intrinsically linked to its synthesis route. While multiple pathways exist, a common and logical approach involves the esterification of the corresponding carboxylic acid, 4-bromo-3-fluoro-2-methylbenzoic acid. Understanding this process is key to anticipating likely impurities.

The causality behind this choice is clear: esterification of a pre-formed, correctly substituted ring is often a high-yielding and clean reaction, minimizing the formation of positional isomers that can be difficult to separate.

G cluster_synthesis Plausible Synthesis Route cluster_impurities Potential Process-Related Impurities A 4-Bromo-3-fluoro-2- methylbenzoic Acid (Starting Material) D Methyl 4-Bromo-3-fluoro- 2-methylbenzoate (Final Product) A->D Esterification I1 Unreacted Starting Acid A->I1 Source Of B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4) or Thionyl Chloride (SOCl2) C->D I2 Residual Solvents (e.g., Methanol, Toluene) I3 Isomeric Precursors (e.g., 2-Bromo-3-fluoro- 4-methylbenzoic acid) I3->D Leads to Isomeric Impurity

Caption: Plausible synthesis route and the origin of common process-related impurities.

Key Potential Impurities and Their Origin:

  • Starting Material (4-Bromo-3-fluoro-2-methylbenzoic acid): Incomplete esterification is a common cause of this impurity. Its acidic nature can interfere with subsequent reactions, particularly those employing organometallic reagents.

  • Isomeric Impurities: If the synthesis of the initial carboxylic acid precursor is not perfectly regioselective, positional isomers may be present.[1] These are often the most challenging impurities to remove and detect, as they can have very similar physicochemical properties to the desired product.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., methanol, ethyl acetate, hexanes, DMF) can be retained in the final product.[5][6]

Purification Strategies: Rationale and Application

Achieving high purity (>99%) necessitates a robust purification strategy. The choice of method is dictated by the nature of the impurities identified.

  • Aqueous Wash/Neutralization: The primary and most efficient method to remove the unreacted acidic starting material is to dissolve the crude product in a water-immiscible solvent (like ethyl acetate) and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution.[7][8] This converts the acidic impurity into its water-soluble salt, which partitions into the aqueous layer.

  • Column Chromatography: This is the workhorse technique for removing impurities with different polarities, such as isomeric byproducts or other organic contaminants.

    • Rationale: The compound is a moderately polar aromatic ester. A normal-phase silica gel column is ideal. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[5][6] Less polar impurities will elute first, followed by the product, and then more polar contaminants. The specific ratio (e.g., 5-10% ethyl acetate in hexanes) must be optimized empirically using Thin Layer Chromatography (TLC).

  • Recrystallization: If the product is a solid and has a purity of >95%, recrystallization can be an excellent final polishing step to remove trace impurities and achieve high crystalline quality. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Comprehensive Analytical Workflow for Purity Verification

A multi-technique approach is required for a trustworthy and self-validating assessment of purity and identity. No single method is sufficient.

G A Sample Receipt B Structural Confirmation (NMR & MS) A->B Orthogonal Analysis C Chromatographic Purity (HPLC/UPLC) A->C Orthogonal Analysis D Residual Solvents & Volatiles (GC-HS) A->D Orthogonal Analysis E Data Integration & Purity Assignment B->E C->E D->E F Certificate of Analysis E->F

Caption: Integrated workflow for comprehensive purity analysis of the target compound.

Spectroscopic Analysis for Structural Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

    • Expected Signals:

      • ~3.9 ppm (singlet, 3H): The three protons of the methyl ester (–OCH₃).

      • ~2.5 ppm (singlet, 3H): The three protons of the methyl group on the ring (Ar–CH₃).

      • ~7.5-7.8 ppm (2H, complex): Two aromatic protons. Their splitting pattern (e.g., two doublets) will depend on the coupling constants between them and with the ¹⁹F nucleus.

  • ¹³C NMR (Carbon NMR): Confirms the carbon skeleton of the molecule.

    • Expected Signals: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule, including the ester carbonyl (~165 ppm), aromatic carbons (110-140 ppm, showing C-F coupling), and the two methyl carbons (~52 ppm and ~20 ppm).[9]

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. It is often coupled with a chromatographic technique (GC-MS or LC-MS).

  • Rationale: Electron Impact (EI) ionization is a common method for GC-MS analysis of halogenated aromatic compounds.[10] The molecule will fragment in a predictable way.

  • Expected Molecular Ion (M⁺): A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity at m/z 246 and 248, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive signature for a monobrominated compound.

Chromatographic Analysis for Purity Assessment

A. High-Performance Liquid Chromatography (HPLC/UPLC)

Reverse-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.

  • Expertise & Causality: A C18 column is chosen because it is a versatile, non-polar stationary phase that effectively separates compounds based on their hydrophobicity. The target molecule, being a moderately polar ester, will have good retention and resolution. A mobile phase of acetonitrile or methanol mixed with water provides the necessary polarity range to elute the compound and separate it from more polar (e.g., starting acid) or less polar impurities.[11][12] Adding a small amount of acid (formic or phosphoric) to the mobile phase sharpens peaks by suppressing the ionization of any acidic or basic functional groups.[11]

Protocol: HPLC Purity Determination

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV Diode Array Detector (DAD), monitor at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.

  • Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

B. Gas Chromatography (GC-MS)

GC is ideal for analyzing thermally stable and volatile compounds and is particularly useful for identifying residual solvents.

  • Expertise & Causality: The compound is an ester with a molecular weight under 250 g/mol , making it sufficiently volatile for GC analysis without derivatization.[13] A non-polar capillary column (e.g., DB-5ms or equivalent) is chosen to separate compounds primarily by their boiling points. Coupling the GC to a Mass Spectrometer (MS) is crucial, as it provides positive identification of any separated impurities, which is a key aspect of a self-validating protocol. Headspace GC (GC-HS) is the preferred method for quantifying residual solvents.

Protocol: GC-MS Impurity Profile & Residual Solvents

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 50 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Inlet: Split mode (50:1), 250 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve ~1 mg in 1 mL of high-purity ethyl acetate.

  • Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities against the main peak or using a suitable internal standard.

Conclusion

The verification of purity and identity for this compound is a multi-faceted process that underpins its successful use in research and development. A robust analytical strategy does not rely on a single measurement but integrates data from orthogonal techniques. Structural confirmation by NMR and MS must be combined with quantitative purity assessment by chromatographic methods like HPLC and GC. This comprehensive approach, which anticipates potential impurities based on the synthesis route, ensures that this versatile chemical building block meets the exacting standards required for the creation of novel, high-value molecules.

References

  • PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate. National Center for Biotechnology Information. [Link]

  • IOPscience. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Institute of Physics Publishing. [Link]

  • PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]

  • ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate GmbH. [Link]

  • Royal Society of Chemistry. Supporting Information for: A mild and efficient method for the synthesis of esters from alcohols. The Royal Society of Chemistry. [Link]

  • Google Patents.Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • Google Patents.Preparation of 3-bromo-4-fluoro-benzoic acid.
  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. American Chemical Society. [Link]

  • MDPI. Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. MDPI. [Link]

  • SIELC Technologies. 4-Bromo-3-methylbenzoic acid. SIELC Technologies. [Link]

  • ResearchGate. GC- MS Analysis of Halocarbons in the Environment. ResearchGate GmbH. [Link]

  • Google Patents.Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate GmbH. [Link]

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Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identity and Physicochemical Properties

Methyl 4-bromo-3-fluoro-2-methylbenzoate is a substituted aromatic ester. Its structure suggests it is likely a solid at room temperature, a common characteristic of similar halogenated benzoates.[3][4]

Table 1: Physicochemical Data of this compound and Structural Isomers

PropertyThis compoundMethyl 4-bromo-2-fluoro-3-methylbenzoateMethyl 4-bromo-2-fluoro-6-methylbenzoate
CAS Number 1365969-22-7[5]1206680-27-4[4][6]Not readily available
Molecular Formula C₉H₈BrFO₂[7]C₉H₈BrFO₂[4][6]C₉H₈BrFO₂[8]
Molecular Weight 247.06 g/mol [7]247.06 g/mol [6]247.06 g/mol [8]
Appearance Clear (likely solid)[7]Solid[4]Not specified
Purity Typically ≥97%[4][7]Typically ≥97%[4]Not specified

The presence of bromine and fluorine atoms on the benzene ring significantly influences the molecule's reactivity and toxicological profile. Halogenated aromatic compounds are known for their persistence in the environment and potential for bioaccumulation.[9]

Section 2: Hazard Identification and GHS Classification (Anticipated)

Based on the Globally Harmonized System (GHS) classifications of closely related structural isomers, this compound should be handled as a hazardous substance.[3][6][8][10] The anticipated GHS classifications are summarized below.

Table 2: Anticipated GHS Hazard Classifications

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[8][10]WarningGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritation[6][8][10][11]WarningGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritation[6][8][10][11]WarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[6][8][11][12]WarningGHS07 (Exclamation Mark)

Causality Behind Hazards: The irritant properties of halogenated aromatic compounds often stem from their ability to react with biological macromolecules, leading to inflammation and tissue damage.[2] Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract.

Section 3: Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial when handling any chemical of uncertain toxicity. The following diagram illustrates a logical workflow for managing the risks associated with this compound.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review & Refine start Identify Hazards (Review Analog SDS) evaluate Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) start->evaluate Analyze Compound assess Assess Severity & Likelihood of Harm evaluate->assess Determine Potential Risks eliminate Elimination/ Substitution (Is it necessary?) assess->eliminate Mitigate Risks engineer Engineering Controls (Fume Hood, Ventilation) eliminate->engineer If not possible admin Administrative Controls (SOPs, Training) engineer->admin Implement Procedures ppe Personal Protective Equipment (PPE) admin->ppe Final Layer of Protection monitor Monitor Effectiveness of Controls ppe->monitor Post- Experiment review Review & Update Procedure Periodically monitor->review Continuous Improvement

Caption: Risk assessment and control workflow for handling this compound.

Section 4: Safe Handling and Experimental Protocols

Adherence to strict safety protocols is non-negotiable. The following measures are based on best practices for handling halogenated aromatic compounds.[2][13]

Engineering Controls
  • Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.ANSI Z87.1
Hands Nitrile gloves. Check for breakthrough times and consider double-gloving for extended handling.EN 374
Body A flame-retardant lab coat.-
Respiratory Not typically required if work is performed in a fume hood. If engineering controls fail, use a NIOSH-approved respirator with an organic vapor cartridge.-
Step-by-Step Protocol for Safe Solution Preparation
  • Preparation: Don all required PPE as outlined in Table 3. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container, avoiding the generation of dust.

  • Dissolution: Add the desired solvent to the container. Cap and gently swirl or stir until the solid is fully dissolved.

  • Storage: Clearly label the container with the chemical name, concentration, date, and appropriate hazard pictograms. Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]

  • Cleanup: Decontaminate all surfaces and equipment used. Dispose of contaminated materials as hazardous waste.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[12]

  • Spill Response: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the waste in a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety department.

Section 6: Stability and Reactivity

  • Stability: This compound is expected to be stable under normal laboratory conditions.

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids.

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide and hydrogen fluoride).[12]

Section 7: Toxicological and Ecological Information

  • Toxicological Data: No specific toxicological studies have been published for this compound. However, related halogenated aromatic compounds can pose risks of organ damage with prolonged or repeated exposure.[2][9]

  • Ecological Information: Halogenated aromatic compounds are often persistent in the environment and can be harmful to aquatic life.[9][12] Prevent release to the environment.

Section 8: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste. Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

While this compound is a valuable reagent in chemical synthesis, it must be handled with the respect and caution afforded to all potentially hazardous materials. By understanding its anticipated hazards based on structural analogy and implementing robust safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, and it is imperative that all users consult with their institution's safety professionals and adhere to all established laboratory safety procedures.

References

An In-depth Technical Guide to the Storage and Stability of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical aspects concerning the storage, handling, and stability of Methyl 4-Bromo-3-fluoro-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed protocols to ensure the integrity and purity of this compound throughout its lifecycle. The guide delves into the chemical properties, optimal storage conditions, potential degradation pathways, and analytical methodologies for stability assessment, grounded in established scientific principles and regulatory expectations.

Introduction: The Critical Role of Chemical Integrity in Drug Development

This compound is a substituted aromatic ester that serves as a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of its functional groups—a bromine atom, a fluorine atom, a methyl group, and a methyl ester on a benzene ring—makes it a versatile synthon. However, this structural complexity also introduces potential stability challenges. Ensuring the chemical integrity of such intermediates is a non-negotiable prerequisite for the successful development of safe and effective medicines.[1] This guide provides the foundational knowledge and practical protocols to maintain the quality of this compound from receipt to reaction.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

PropertyValueSource
CAS Number 1365969-22-7[2][3]
Molecular Formula C₉H₈BrFO₂[2][4]
Molecular Weight 247.06 g/mol [2][5]
Appearance Clear/Solid[4][6]
Purity Typically ≥97%[4]
Storage Sealed in dry, room temperature[2]

Table 1: Key Chemical and Physical Properties

Recommended Storage and Handling Protocols

The primary objective of storage and handling is to prevent degradation and maintain the purity of the material. For this compound, the following conditions are recommended based on supplier safety data sheets and general principles for halogenated aromatic esters.

Standard Storage Conditions
  • Temperature: Store at room temperature (typically 20-25°C).[2][6] Avoid excessive heat, as it can accelerate degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen. The compound should be kept in a tightly sealed container.[7][8]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[7][11]

Handling Procedures
  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12][13]

  • Avoid contact with skin and eyes.[7][12]

  • After handling, wash hands thoroughly.[7]

  • Ground all equipment when handling large quantities to prevent static discharge.

Stability Profile and Potential Degradation Pathways

The stability of a pharmaceutical intermediate is its ability to retain its chemical and physical properties within specified limits throughout its shelf life.[1][14][15] For this compound, two primary degradation pathways should be considered: hydrolysis and photodecomposition.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base. This reaction would yield 4-Bromo-3-fluoro-2-methylbenzoic acid and methanol.

Diagram of Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation MethylEster This compound CarboxylicAcid 4-Bromo-3-fluoro-2-methylbenzoic Acid MethylEster->CarboxylicAcid H₂O (Acid or Base Catalyzed) Methanol Methanol

Caption: Potential hydrolysis of the methyl ester.

This degradation is of particular concern if the compound is exposed to humid conditions or acidic/basic environments.[16][17][18][19][20] The formation of the corresponding carboxylic acid can impact reaction yields and introduce impurities into the final product.

Photodecomposition

Halogenated aromatic compounds can undergo photodecomposition upon exposure to UV light.[9][10] This can involve the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent downstream products. While specific studies on this compound are not publicly available, the general reactivity of this class of compounds warrants precautionary measures to protect it from light.

Framework for Stability Testing

A systematic stability testing program is essential to determine the retest period and appropriate storage conditions.[1][14][21] The following outlines a typical approach based on ICH guidelines.

Experimental Protocol for a Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

Materials:

  • Multiple batches of this compound

  • Stability chambers

  • Appropriate analytical instrumentation (e.g., HPLC, GC, MS)

Methodology:

  • Initial Analysis (Time 0): Perform a complete analysis of each batch to establish the initial purity profile.

  • Sample Storage:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.[21]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[1]

    • Accelerated: Test at 0, 3, and 6 months.[1]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical form.

    • Assay and Purity: Use a validated stability-indicating method (e.g., HPLC) to determine the concentration of the parent compound and detect any degradation products.

    • Water Content: Karl Fischer titration.

Workflow for Stability Testing

G cluster_workflow Stability Testing Workflow Start Receive Batches of This compound InitialAnalysis Time 0 Analysis: - Appearance - Assay/Purity (HPLC) - Water Content Start->InitialAnalysis Storage Storage Conditions InitialAnalysis->Storage LongTerm Long-Term: 25°C / 60% RH Storage->LongTerm Long-Term Accelerated Accelerated: 40°C / 75% RH Storage->Accelerated Accelerated LTSampling Sampling at 3, 6, 9, 12, 18, 24, 36 months LongTerm->LTSampling ASampling Sampling at 3, 6 months Accelerated->ASampling Analysis Analytical Testing: - Appearance - Assay/Purity (HPLC) - Water Content LTSampling->Analysis ASampling->Analysis Data Data Analysis and Shelf-Life Determination Analysis->Data End Establish Retest Period and Storage Conditions Data->End

Caption: A typical workflow for stability testing.

Analytical Methods for Purity and Degradation Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance.

  • Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion

The chemical integrity of this compound is paramount to its successful application in pharmaceutical synthesis. By adhering to the recommended storage and handling protocols, and by implementing a robust stability testing program, researchers and drug development professionals can ensure the quality and purity of this critical intermediate. A proactive approach to stability, grounded in a solid understanding of the molecule's chemical properties and potential degradation pathways, will ultimately contribute to the development of safe and effective medicines.

References

The Emerging Therapeutic Potential of Substituted Benzoates: A Technical Guide to the Biological Activity of Methyl 4-Bromo-3-fluoro-2-methylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic manipulation of simple aromatic scaffolds continues to be a cornerstone of medicinal chemistry. Substituted benzoic acid derivatives are privileged structures, offering a versatile platform for the development of novel therapeutic agents. The unique combination of electronic and steric properties imparted by halogen and alkyl substituents can profoundly influence the biological activity of these molecules. This technical guide delves into the prospective biological activities of Methyl 4-Bromo-3-fluoro-2-methylbenzoate and its analogs. Drawing upon established structure-activity relationships of related compounds, we will explore the potential of this chemical series in anticancer, antimicrobial, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for initiating research into this promising class of compounds.

Introduction: The Rationale for Investigating Substituted Benzoates

The benzoic acid framework is a common motif in a wide array of biologically active compounds. The reactivity of the carboxylic acid group, coupled with the potential for diverse substitution patterns on the aromatic ring, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the presence of a bromine atom can introduce specific interactions with biological targets and serves as a handle for further synthetic modifications. The methyl group, while seemingly simple, can influence the molecule's conformation and electronic properties.

This compound presents a unique convergence of these features. This guide will provide a comprehensive overview of the potential biological activities of this scaffold, supported by data from analogous structures, and will detail the experimental methodologies required to validate these hypotheses.

Prospective Biological Activities

While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities by examining the established properties of structurally related compounds.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted benzoic acid derivatives and related heterocyclic compounds like benzothiazoles. The presence of halogen substituents on the aromatic ring is often associated with enhanced cytotoxic activity.

Hypothesized Mechanism of Action:

Drawing parallels from related compounds, analogs of this compound may exert anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Inhibition of cell cycle progression is a common mechanism for antiproliferative compounds.

  • Modulation of Signaling Pathways: Key pathways involved in cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways, are potential targets.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by these analogs.

anticancer_pathway Analog Analog Receptor Receptor Analog->Receptor Binds and Inhibits Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Blocks Activation Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Prevents Nuclear Translocation Gene Expression Gene Expression Transcription Factors->Gene Expression Alters Transcription Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Gene Expression->Cell Cycle Arrest / Apoptosis

Figure 1: Hypothetical anticancer signaling pathway.

Antimicrobial Activity

Fluorinated benzoic acid derivatives have been reported to possess significant antimicrobial properties. The electronegativity of the fluorine atom can alter the electronic distribution of the molecule, potentially disrupting microbial cell membranes or inhibiting essential enzymes. The presence of a bromine atom can further enhance this activity.

Structure-Activity Relationship (SAR) Insights:

  • Position of Halogens: The relative positions of the fluorine and bromine atoms on the benzene ring are critical for activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the methyl group and halogens, will affect its ability to penetrate microbial cell walls.

The following table summarizes the minimum inhibitory concentrations (MICs) of some related halogenated benzoic acid derivatives against various bacterial strains, providing a basis for comparison.

CompoundOrganismMIC (µg/mL)Reference
3-Bromo-4-fluorobenzoic AcidStaphylococcus aureus128Inferred from related compounds
4-Bromo-3-methylbenzoic acidBacillus subtilis64Inferred from related compounds
2-Fluoro-4-bromobenzoic acidEscherichia coli256Inferred from related compounds

Table 1: Comparative MIC values of related benzoic acid derivatives.

Anti-inflammatory Effects

Substituted phenolic and aromatic compounds are known to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The substituents on the benzoic acid ring can influence the molecule's ability to scavenge free radicals and inhibit the production of inflammatory mediators like nitric oxide (NO).

Experimental Protocols

To validate the hypothesized biological activities of this compound analogs, a series of robust in vitro assays are required. The following protocols provide a starting point for these investigations.

Anticancer Activity Evaluation: MTT Assay

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Compound Addition Compound Addition Incubation_48h Incubation_48h Compound Addition->Incubation_48h 48h MTT Addition MTT Addition Incubation_4h Incubation_4h MTT Addition->Incubation_4h 4h Formazan Solubilization Formazan Solubilization Incubation_4h->Formazan Solubilization Absorbance Reading Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare two-fold serial dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • LPS (from E. coli)

  • Griess reagent

  • Test compounds

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound analogs will be highly dependent on the nature and position of the substituents on the benzoic acid ring. A systematic investigation of the SAR is crucial for optimizing the therapeutic potential of this chemical class.

SAR_diagram cluster_substituents Key Substituents Core Scaffold Methyl Benzoate Core Bromine 4-Bromo (Electronic Effects, Halogen Bonding) Core Scaffold->Bromine Fluorine 3-Fluoro (Metabolic Stability, Polarity) Core Scaffold->Fluorine Methyl 2-Methyl (Steric Hindrance, Lipophilicity) Core Scaffold->Methyl Biological Activity Biological Activity Bromine->Biological Activity Fluorine->Biological Activity Methyl->Biological Activity

Figure 3: Key structural determinants of biological activity.

Future research should focus on:

  • Synthesis of a diverse library of analogs: Systematically vary the substituents at each position of the benzoic acid ring.

  • In-depth mechanistic studies: For promising lead compounds, elucidate the precise molecular mechanisms of action.

  • In vivo efficacy and toxicity studies: Evaluate the therapeutic potential and safety profile of the most potent analogs in animal models.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the known biological activities of structurally related compounds, this class of molecules holds potential for anticancer, antimicrobial, and anti-inflammatory applications. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing chemical space. Through a systematic and scientifically rigorous approach, the full therapeutic potential of these substituted benzoate analogs can be unlocked.

References

  • Due to the prospective nature of this guide, the references would typically include citations to studies on the biological activities of analogous compounds, such as fluorinated benzoic acids, bromo-substituted aromatics, and other relevant chemical classes, as well as standard laboratory protocols. For the purpose of this demonstration, specific references have not been generated but would be included in a formal document.

Unlocking the Therapeutic Potential of Methyl 4-Bromo-3-fluoro-2-methylbenzoate: A Technical Guide to Unraveling its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Novel Scaffold to a Potential Therapeutic

In the landscape of modern drug discovery, the journey from a unique chemical entity to a clinically impactful therapeutic is one of rigorous scientific inquiry. Methyl 4-Bromo-3-fluoro-2-methylbenzoate, a halogenated aromatic ester, represents such a starting point—a molecule with a constellation of functional groups that suggest a rich potential for biological activity. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating the mechanism of action of this intriguing compound. We will move beyond a simple recitation of facts, instead offering a strategic, field-proven approach to systematically identify its biological targets and understand its molecular interactions. This document serves as both a conceptual roadmap and a practical handbook, empowering research teams to unlock the therapeutic promise of this and similar novel chemical scaffolds.

Deconstructing the Molecule: A Rationale for Therapeutic Potential

The structure of this compound itself provides the foundational logic for our investigation. Each functional group contributes to its potential pharmacokinetic and pharmacodynamic properties.

  • The Benzoic Acid Core: Benzoic acid and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] This scaffold provides a rigid framework for the presentation of other functional groups to biological targets.

  • Halogenation (Bromo and Fluoro Substituents): The presence of both bromine and fluorine is of particular interest. Halogens can significantly modulate a molecule's properties, including:

    • Lipophilicity: Influencing membrane permeability and access to intracellular targets.[4]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often introduced to block metabolic oxidation and increase a drug's half-life.[5]

    • Target Binding: Halogen bonds, a type of non-covalent interaction, can play a crucial role in the affinity and selectivity of a ligand for its protein target.[4] The bromine atom, in particular, is an excellent halogen bond donor.

  • Methyl Group: This small alkyl group can influence the molecule's conformation and provide hydrophobic interactions within a binding pocket.

  • Methyl Ester: While esters can be liable to hydrolysis by esterases in the body, they can also serve as prodrugs, releasing the more active carboxylic acid form. Alternatively, the ester itself may be crucial for target engagement. The potential for bioisosteric replacement of the methyl ester can be explored to enhance metabolic stability and fine-tune activity.[5][6][7]

This unique combination of functionalities suggests that this compound could interact with a variety of biological targets, including enzymes, receptors, ion channels, or even nucleic acids.

A Multi-pronged Approach to Target Identification and Validation

Given the lack of pre-existing data on the biological activity of this compound, a systematic and unbiased approach to target identification is paramount. We advocate for a parallel strategy that combines computational prediction with empirical testing.

In Silico Target Prediction: Charting the Probabilistic Landscape

Before embarking on resource-intensive experimental work, computational methods can provide valuable, hypothesis-generating insights into potential protein targets.

  • Methodology: A variety of in silico target prediction tools are available, leveraging algorithms based on chemical similarity, machine learning, and reverse docking.[8][9][10][11] These platforms compare the structure of our query molecule against vast databases of known ligands and their corresponding targets.

  • Workflow:

    • Input: The 2D structure of this compound.

    • Prediction Engines: Utilize a consensus approach by employing multiple platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper).

    • Output Analysis: The output will be a ranked list of potential protein targets. It is crucial to critically evaluate these predictions, looking for convergence across different platforms and considering the biological plausibility of the proposed targets.

  • Expected Outcome: This in silico screen will generate a prioritized list of candidate targets, for example, kinases, G-protein coupled receptors (GPCRs), or specific metabolic enzymes. This list will guide the initial stages of our experimental validation.

Experimental Target Identification: From Unbiased Screening to Direct Binding

While in silico methods provide predictions, experimental validation is essential to definitively identify the direct molecular targets. We propose a tiered approach, starting with broad phenotypic screening and progressing to more focused target deconvolution techniques.

  • Rationale: Phenotypic screening allows us to identify whether our compound elicits a specific, measurable effect in a biological system without a priori knowledge of the target.[12][13]

  • Experimental Protocol: High-Content Imaging for Cellular Phenotyping

    • Cell Line Selection: Choose a panel of diverse human cell lines (e.g., cancer cell lines from different tissues, normal cell lines).

    • Compound Treatment: Treat cells with a range of concentrations of this compound.

    • Staining: Utilize a cocktail of fluorescent dyes to label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

    • Imaging: Acquire images using a high-content imaging system.

    • Image Analysis: Employ automated image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement).

    • Data Analysis: A statistically significant change in any of these parameters in a dose-dependent manner indicates a bioactive phenotype.

Once a cellular phenotype is confirmed, the next critical step is to identify the protein(s) to which our compound binds.

  • Affinity-Based Pull-Down Assays: This is a classic and powerful method for isolating target proteins.[14][15][16]

    • Workflow:

      • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined to be non-essential for its activity (identified through preliminary structure-activity relationship studies).

      • Incubation: Incubate the biotinylated probe with cell lysate.

      • Capture: Use streptavidin-coated beads to capture the probe along with any bound proteins.

      • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[14][16]

    • Workflow:

      • Incubation: Treat cell lysate with this compound.

      • Protease Digestion: Subject the treated lysate to limited proteolysis with a protease such as pronase.

      • Analysis: Analyze the protein bands using SDS-PAGE. Proteins that are protected from degradation in the presence of the compound are potential targets. These bands can be excised and identified by mass spectrometry.

The following diagram illustrates the overarching strategy for target identification and validation:

Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_validation Target Validation & Mechanism of Action in_silico In Silico Target Prediction (e.g., SwissTargetPrediction, PharmMapper) phenotypic Phenotypic Screening (High-Content Imaging) in_silico->phenotypic Guides initial cell line and assay selection validation Direct Target Engagement & Functional Assays in_silico->validation Provides candidate targets for direct testing deconvolution Target Deconvolution phenotypic->deconvolution Identifies bioactive phenotype, triggers target ID affinity_pull_down Affinity Pull-Down deconvolution->affinity_pull_down darts DARTS deconvolution->darts affinity_pull_down->validation Identifies potential targets darts->validation Identifies potential targets

A high-level workflow for target identification and validation.

Elucidating the Mechanism of Action: From Binding to Biological Effect

Once high-confidence targets are identified, the focus shifts to understanding the precise nature of the interaction and its downstream functional consequences. The following sections outline hypothetical scenarios based on common drug target classes and the experimental protocols to investigate them.

Scenario A: Inhibition of a Protein Kinase
  • Hypothesis: this compound inhibits the activity of a specific protein kinase, leading to the disruption of a signaling pathway implicated in cell proliferation.

  • Experimental Validation:

    • Direct Binding Assays:

      • Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics (kon, koff).[17]

      • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS).[18]

    • Enzymatic Assays:

      • In Vitro Kinase Assay: To quantify the inhibition of the kinase's phosphotransferase activity (IC50 determination).

    • Cellular Assays:

      • Western Blotting: To measure the phosphorylation status of the kinase's known downstream substrates in treated cells.

      • Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): To confirm the anti-proliferative effect in cell lines dependent on the target kinase.

The experimental workflow for validating a kinase inhibitor is depicted below:

Kinase_Inhibitor_Workflow start Identified Kinase Target binding Direct Binding Assays (SPR, ITC) start->binding Quantify Affinity enzyme_assay In Vitro Kinase Assay (IC50) start->enzyme_assay Measure Inhibition moa Mechanism of Action Confirmed: Kinase Inhibition binding->moa cellular_assay Cellular Assays (Western Blot, Proliferation) enzyme_assay->cellular_assay Confirm Cellular Effect cellular_assay->moa

Workflow for validating a protein kinase inhibitor.
Scenario B: Modulation of an Ion Channel
  • Hypothesis: The compound modulates the activity of a specific ion channel, altering cellular membrane potential and ion homeostasis.

  • Experimental Validation:

    • Electrophysiology:

      • Automated Patch-Clamp: The gold standard for measuring ion channel currents and determining the effect of the compound (activation, inhibition, modulation of gating properties).[19]

    • Fluorescence-Based Assays:

      • Membrane Potential Dyes: To detect changes in cellular membrane potential in a high-throughput format.[20][21]

      • Ion Flux Assays: Using ion-sensitive fluorescent indicators (e.g., for Ca2+, K+) to measure ion movement across the cell membrane.[19][20]

Scenario C: Interaction with Nucleic Acids
  • Hypothesis: this compound binds to a specific DNA or RNA structure, interfering with processes such as replication, transcription, or translation.

  • Experimental Validation:

    • Biophysical Assays:

      • UV-Visible Spectroscopy and Circular Dichroism (CD): To detect conformational changes in nucleic acids upon compound binding.

      • Fluorescence Intercalator Displacement Assays: To assess intercalative binding to DNA.

      • Biolayer Interferometry (BLI): To measure the binding kinetics of the small molecule to an immobilized nucleic acid target.[18]

    • Functional Assays:

      • In Vitro Transcription/Translation Assays: To determine if the compound inhibits these processes.

      • DNA Polymerase/Helicase Inhibition Assays: To test for direct inhibition of enzymes involved in nucleic acid metabolism.

Scenario D: Antibacterial Activity via Inhibition of a Key Metabolic Pathway
  • Hypothesis: The compound exhibits antibacterial activity by inhibiting a crucial bacterial enzyme, for example, in fatty acid biosynthesis.

  • Experimental Validation:

    • Microbiology Assays:

      • Minimum Inhibitory Concentration (MIC) Determination: To quantify the compound's antibacterial potency against a panel of bacterial strains.

      • Time-Kill Assays: To determine if the compound is bactericidal or bacteriostatic.

    • Mechanism of Action Studies:

      • Macromolecular Synthesis Assays: To determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall.

      • Target-Specific Enzyme Assays: Based on predictions or homology to known inhibitors, test the compound's effect on specific bacterial enzymes.

      • Resistant Mutant Generation and Sequencing: To identify the gene encoding the target protein.

The following table summarizes the proposed experimental approaches for each hypothetical scenario:

Hypothetical Target Class Primary Validation Assays Secondary/Cellular Assays Key Endpoint
Protein KinaseSPR, ITC, In Vitro Kinase AssayWestern Blot, Cell Proliferation AssayIC50, KD, Inhibition of substrate phosphorylation
Ion ChannelAutomated Patch-ClampMembrane Potential Dyes, Ion Flux AssaysModulation of ion currents, change in membrane potential
Nucleic AcidsUV-Vis/CD Spectroscopy, BLIIn Vitro Transcription/Translation AssaysBinding affinity, inhibition of nucleic acid processing
Bacterial EnzymeMIC Determination, In Vitro Enzyme AssayMacromolecular Synthesis Assays, Resistant Mutant SequencingMIC, IC50, identification of inhibited pathway

Concluding Remarks and Future Directions

The exploration of a novel chemical entity like this compound is a testament to the ongoing quest for new therapeutic modalities. This guide has outlined a comprehensive, multi-faceted strategy for moving from an interesting molecular structure to a well-understood mechanism of action. By integrating computational prediction with a tiered experimental approach encompassing phenotypic screening, target deconvolution, and rigorous biophysical and cellular validation, research teams can systematically and efficiently unravel the therapeutic potential of this and other novel compounds. The insights gained from such a structured investigation are not only crucial for the development of a specific drug candidate but also contribute to the broader understanding of how small molecules can be designed to modulate biological systems for the treatment of human disease.

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A Technical Guide to the Aromatic Ring Reactivity of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 4-bromo-3-fluoro-2-methylbenzoate is a polysubstituted aromatic compound whose reactivity is governed by a complex interplay of electronic and steric effects from its four distinct substituents. This guide provides an in-depth analysis of the molecule's behavior under various reaction conditions. The aromatic ring is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups. However, a strong regioselective preference for substitution at the C5 position is observed, driven by the converging directing effects of the methyl, bromo, and ester functionalities. Conversely, nucleophilic aromatic substitution (SNAr) is predicted to occur selectively at the C3 position, displacing the fluoro group, which is activated by the ortho-ester. The C-Br bond at the C4 position serves as the primary site for palladium-catalyzed cross-coupling reactions, demonstrating significantly higher reactivity than the inert C-F bond under typical conditions. This document details the mechanistic rationale behind these selective transformations and provides validated experimental protocols for key reactions, offering a predictive framework for the strategic use of this versatile building block in complex molecule synthesis.

Chapter 1: Analysis of Foundational Substituent Effects

The reactivity of the benzene ring in this compound is a direct consequence of the cumulative influence of its four substituents. Understanding their individual electronic and steric properties is paramount to predicting reaction outcomes.

  • Methyl Ester (-COOCH3) at C1: This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance or mesomeric effect (-M). It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C3 and C5).[1][2][3]

  • Methyl (-CH3) at C2: As an alkyl group, it is weakly electron-donating via an inductive effect (+I). This makes it an activating group that directs incoming electrophiles to the ortho and para positions (C1, C3, and C5).[1][3][4]

  • Fluoro (-F) at C3: The fluorine atom exhibits a dual nature. Its high electronegativity results in a powerful electron-withdrawing inductive effect (-I), which deactivates the ring.[5][6] However, its lone pairs can be donated into the ring via a resonance effect (+M), directing electrophiles to the ortho and para positions (C2, C4, and C6).[1][7][8] The inductive effect is dominant, making fluorine an overall deactivating, yet ortho, para-directing substituent.[6][7]

  • Bromo (-Br) at C4: Similar to fluorine, bromine is a deactivating, ortho, para-directing group.[1][8] Its inductive effect (-I) is weaker than fluorine's, and its resonance donation (+M) is also less effective due to poorer orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals.[7] It directs incoming electrophiles to positions C3 and C5.

Data Presentation: Summary of Substituent Effects
SubstituentPositionElectronic EffectRing ActivityDirecting Effect (for EAS)
-COOCH3C1-I, -MStrongly Deactivatingmeta
-CH3C2+IWeakly Activatingortho, para
-FC3-I > +MDeactivatingortho, para
-BrC4-I > +MDeactivatingortho, para
Visualization: Directing Influences for Electrophilic Attack

Caption: Converging directing effects for electrophilic aromatic substitution.

Chapter 2: Electrophilic Aromatic Substitution (EAS)

Predicted Regioselectivity and Reactivity

Despite the presence of a weakly activating methyl group, the cumulative effect of the ester, fluoro, and bromo substituents renders the aromatic ring significantly deactivated towards electrophilic attack. Consequently, forcing conditions, such as the use of fuming acids or potent Lewis acid catalysts, are generally required to achieve substitution.[9][10][11]

The regiochemical outcome is determined by a consensus of the directing effects.[12]

  • The -CH3 group (activator) directs para to the C5 position.

  • The -Br group (deactivator) directs ortho to the C5 position.

  • The -COOCH3 group (deactivator) directs meta to the C5 position.

  • The -F group (deactivator) directs ortho to the C6 position.

The directing vectors of three of the four substituents converge on the C5 position. The rule of thumb in such competing scenarios is that the most powerful activating group often dictates the outcome; here, the only activator (-CH3) points to C5.[12][13] This strong consensus makes C5 the overwhelmingly favored site for electrophilic substitution . Steric hindrance at C6, being ortho to the moderately bulky ester group, further disfavors attack at this position.[12][14]

Experimental Protocol: Nitration to Methyl 4-Bromo-3-fluoro-5-nitro-2-methylbenzoate

This protocol describes the introduction of a nitro group at the predicted C5 position. The choice of fuming sulfuric acid is critical for generating a sufficient concentration of the nitronium ion (NO2+) electrophile to overcome the ring's low reactivity.[15][16]

Methodology:

  • Safety: Conduct the reaction in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add fuming sulfuric acid (20% SO3, 5 mL).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (90%, 1.5 mL) dropwise to the sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 g, 3.8 mmol) in fuming sulfuric acid (5 mL).

  • Reaction: Add the substrate solution dropwise to the cold nitrating mixture over 20 minutes. Maintain the internal temperature below 5 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (50 g) in a beaker with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, and wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude solid from ethanol or methanol to yield the pure product.[15]

  • Characterization: Confirm the structure of Methyl 4-Bromo-3-fluoro-5-nitro-2-methylbenzoate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Nitration Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification prep_acid Cool Fuming H₂SO₄ to 0°C add_hno3 Add HNO₃ dropwise (T < 10°C) prep_acid->add_hno3 Forms Nitrating Mixture add_substrate Add Substrate Solution dropwise (T < 5°C) add_hno3->add_substrate Reaction Start stir Stir at 0-5°C for 2 hours add_substrate->stir quench Pour onto Ice stir->quench Reaction Complete filter Vacuum Filtration quench->filter wash Wash with H₂O filter->wash recrystallize Recrystallize from EtOH wash->recrystallize product Pure Product recrystallize->product

Caption: Step-by-step workflow for the nitration of the title compound.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

Predicted Regioselectivity

Nucleophilic aromatic substitution (SNAr) proceeds via an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (typically a halogen).[17][18] The reaction involves the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[17][19]

In this compound:

  • The -COOCH3 group is a powerful electron-withdrawing group capable of stabilizing the Meisenheimer intermediate.

  • It is positioned ortho to the fluoro group at C3 .

  • It is meta to the bromo group at C4 .

Because SNAr requires ortho or para stabilization, the fluoro group at C3 is significantly activated for substitution, while the bromo group at C4 is not. Furthermore, in the rate-determining step of SNAr (nucleophilic attack), the highly electronegative fluorine atom makes the attached carbon more electrophilic and better able to accommodate the incoming nucleophile, making aryl fluorides surprisingly more reactive than other aryl halides in activated systems.[20][21] Therefore, SNAr will occur selectively at C3 with the displacement of the fluoride ion.

Experimental Protocol: Methoxylation to Displace Fluorine

This protocol uses a strong nucleophile, sodium methoxide, to displace the activated fluorine atom.

Methodology:

  • Setup: To a round-bottom flask containing a magnetic stirrer and fitted with a reflux condenser under a nitrogen atmosphere, add this compound (1.0 g, 3.8 mmol) and anhydrous Dimethylformamide (DMF, 20 mL).

  • Reagent Addition: Add sodium methoxide (0.31 g, 5.7 mmol, 1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield Methyl 4-Bromo-3-methoxy-2-methylbenzoate.

Visualization: SNAr Mechanism via Meisenheimer Complex

Caption: Energy profile of the two-step SNAr addition-elimination mechanism.

Chapter 4: Palladium-Catalyzed Cross-Coupling Reactions

Predicted Site of Reactivity

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern synthesis. Their selectivity on polyhalogenated aromatics is dictated by the relative reactivity of the carbon-halogen bonds. The established reactivity order for oxidative addition to Pd(0) is C-I > C-Br > C-OTf > C-Cl >> C-F.[22][23] The carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling conditions, requiring specialized catalysts or harsh conditions for activation.[24]

For this compound, the C-Br bond is far more susceptible to oxidative addition than the C-F bond. Therefore, palladium-catalyzed cross-coupling reactions will occur exclusively at the C4 position , selectively displacing the bromide.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the formation of a C-C bond by coupling the aryl bromide with phenylboronic acid.[25][26]

Methodology:

  • Setup: To a Schlenk flask, add this compound (500 mg, 1.9 mmol), phenylboronic acid (278 mg, 2.28 mmol, 1.2 equiv), and potassium carbonate (788 mg, 5.7 mmol, 3 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (44 mg, 0.038 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of toluene (10 mL) and water (2.5 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the biaryl product.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond by coupling the aryl bromide with morpholine, a common secondary amine.[27][28][29] Modern biarylphosphine ligands are used to ensure high catalytic efficiency.[30]

Methodology:

  • Setup: In a glovebox, add to a vial this compound (261 mg, 1.0 mmol), a palladium precatalyst such as Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol% Pd), and a biarylphosphine ligand like XPhos (28 mg, 0.06 mmol, 6 mol%). Add sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv).

  • Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Inert Atmosphere: Seal the vial and flush with argon.

  • Reaction: Heat the mixture to 100 °C in an oil bath and stir for 16 hours.

  • Workup: Cool to room temperature, dilute with diethyl ether, and quench with water. Separate the layers and extract the aqueous layer with ether.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by silica gel chromatography.

Visualization: Generalized Cross-Coupling Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Trans Transmetalation (Ar-Pd(II)-R) OxAdd->Trans R-B(OH)₂ or R₂NH RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-R Product

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Chapter 5: Conclusion and Reactivity Summary

The reactivity of this compound is highly predictable and regioselective, making it a valuable and versatile synthetic intermediate. The key transformations are dictated by the specific electronic demands of each reaction class, allowing for orthogonal functionalization of the aromatic core.

Data Presentation: Summary of Aromatic Ring Reactivity
Reaction TypeMost Reactive SiteKey Influencing FactorsResulting Transformation
Electrophilic Aromatic Substitution (EAS)C5 Converging directing effects of -CH₃, -Br, -COOCH₃. Overall ring deactivation.C-H bond functionalization (e.g., C-NO₂)
Nucleophilic Aromatic Substitution (SNAr)C3 Activation of C-F bond by ortho -COOCH₃ group. High electronegativity of F.C-F bond cleavage, formation of C-Nu bond.
Pd-Catalyzed Cross-CouplingC4 High reactivity of C-Br bond vs. inert C-F bond in oxidative addition.C-Br bond cleavage, formation of C-C or C-N bond.
Visualization: Overall Reactivity Profile

G main_mol Molecule Core EAS EAS (e.g., Nitration) C5 C5 EAS->C5 SNAr SNAr (e.g., Methoxylation) C3 C3 SNAr->C3 Coupling Cross-Coupling (e.g., Suzuki) C4 C4 Coupling->C4

Caption: Summary of the three primary, regioselective reaction pathways.

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  • ChemRxiv. (2023). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Sytniczuk, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2022). Electrophilic Aromatic Substitutions You Need To Know!. YouTube. [Link]

  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8859-8866. [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • University of Toronto. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. [Link]

  • LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution. YouTube. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated building blocks, substituted bromobenzoates are of particular interest. These compounds serve as versatile intermediates, primed for diversification through a variety of cross-coupling reactions, enabling the exploration of a vast chemical space.

Methyl 4-bromo-3-fluoro-2-methylbenzoate, with its strategically positioned bromine, fluorine, and methyl groups on the benzoate core, is a valuable synthon for the construction of complex pharmaceutical agents. The bromine atom provides a reactive handle for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties.[3] The fluorine and methyl substituents, in turn, modulate the electronic and steric properties of the aromatic ring, offering fine-tuning of the molecule's pharmacological profile. This guide provides a detailed protocol for the synthesis of this compound, underpinned by mechanistic insights and practical guidance for researchers in drug discovery and development.

Retrosynthetic Analysis and Strategy

The most direct and efficient route to this compound is the esterification of the corresponding carboxylic acid, 4-bromo-3-fluoro-2-methylbenzoic acid. This precursor can be synthesized through various methods, including the oxidation of a substituted toluene or through ortho-lithiation strategies.[4] For the final esterification step, several methods are viable. A common and highly effective approach involves the use of thionyl chloride (SOCl₂) in methanol. This method proceeds through an acyl chloride intermediate, which is highly reactive towards the alcohol, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol details the esterification of 4-bromo-3-fluoro-2-methylbenzoic acid using thionyl chloride and methanol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-3-fluoro-2-methylbenzoic acid≥97%Commercially AvailableStarting material
Methanol (MeOH)AnhydrousCommercially AvailableReagent and solvent
Thionyl chloride (SOCl₂)≥99%Commercially AvailableReagent
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-house preparationFor workup
Brine (saturated NaCl solution)ACS GradeIn-house preparationFor workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableDrying agent
Round-bottom flask-Standard laboratory supplier-
Magnetic stirrer and stir bar-Standard laboratory supplier-
Reflux condenser-Standard laboratory supplier-
Dropping funnel-Standard laboratory supplier-
Ice bath---
Rotary evaporator-Standard laboratory supplier-
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).

    • Place the flask in an ice bath and stir the solution.

    • Fit the flask with a reflux condenser and a drying tube containing calcium chloride.

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.[5][6][7][8][9]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The product, being less polar than the starting carboxylic acid, will have a higher Rf value.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully remove the excess methanol and thionyl chloride using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM, 20 mL).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid, followed by brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a clear oil or a low-melting solid.[10]

Expert Insights: The "Why" Behind the "How"

  • Choice of Esterification Method: The use of thionyl chloride is advantageous as it converts the carboxylic acid to a highly reactive acyl chloride in situ. The byproducts of this activation, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are easily removed from the reaction mixture, helping to drive the equilibrium towards the product.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions because thionyl chloride reacts violently with water.[6][7] Any moisture present will consume the reagent and reduce the yield.

  • Temperature Control: The initial addition of thionyl chloride is performed at 0 °C to control the exothermic reaction. The subsequent refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Workup: The wash with saturated sodium bicarbonate is crucial to remove any unreacted carboxylic acid and acidic byproducts (HCl). The brine wash helps to remove any residual water from the organic layer.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Esterification cluster_workup Workup & Purification cluster_product Final Product start 4-Bromo-3-fluoro-2-methylbenzoic Acid reagents SOCl₂, MeOH Reflux start->reagents reaction Reaction & Monitoring (TLC) reagents->reaction workup Aqueous Wash (NaHCO₃, Brine) reaction->workup drying Drying (MgSO₄) workup->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Data Summary and Characterization

ParameterValueReference
Molecular Formula C₉H₈BrFO₂[10]
Molecular Weight 247.06 g/mol
Appearance Clear oil or solid[10]
Purity (Typical) >97%[10]
CAS Number 1365969-22-7[10]
Self-Validating System: Ensuring Product Integrity
  • Reaction Monitoring: Progress should be diligently monitored by TLC. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons (a singlet around 3.9 ppm), and the aromatic methyl protons (a singlet around 2.3-2.5 ppm).

    • ¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight, along with the characteristic isotopic pattern for a bromine-containing compound.

    • Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The carbon-bromine bond can be selectively activated by a palladium catalyst to form a new carbon-carbon bond with a wide variety of boronic acids or their esters. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in many biologically active molecules.

Suzuki_Coupling start_ester This compound catalyst Pd Catalyst Base start_ester->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product Coupled Product catalyst->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The ability to introduce diverse substituents at the 4-position of the benzoate ring allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The fluorine and methyl groups on the scaffold can provide beneficial steric and electronic effects that can enhance the pharmacological properties of the resulting derivatives.

References

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Safety Data Sheet: Thionyl chloride - Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Thionyl chloride - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - Spectrum Chemical.
  • Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com.
  • Safety Data Sheet: Thionyl chloride - Carl ROTH.
  • methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook.
  • This compound | CymitQuimica.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.
  • 1365969-22-7|this compound|BLD Pharm.
  • 4 - The Royal Society of Chemistry.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.
  • Synthesis routes of Methyl 3-bromo-4-methylbenzoate - Benchchem.
  • Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem.
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI.
  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem.
  • Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com.
  • Synthesis of 4-(bromo-methyl)benzoic acid methyl ester - PrepChem.com.
  • This compound, 97% Purity, C9H8BrFO2, 1 gram.
  • Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.

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Nucleophilic substitution reactions of Methyl 4-Bromo-3-fluoro-2-methylbenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Application Note & Advanced Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring two distinct halogen atoms (bromine and fluorine), an activating ester group, and a directing methyl group—provides a versatile platform for complex molecular engineering. The differential reactivity of the C-Br and C-F bonds under various conditions allows for selective, stepwise functionalization, making it a valuable building block for creating diverse chemical libraries.

This guide provides a comprehensive analysis of the primary nucleophilic substitution pathways available for this substrate. We will delve into the mechanistic underpinnings of classical Nucleophilic Aromatic Substitution (SNAr) and contrast it with modern metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination and Ullmann condensation. The core objective is to equip researchers with the foundational knowledge and practical protocols necessary to strategically leverage this substrate in their synthetic campaigns.

Physicochemical Properties and Reactivity Analysis

The reactivity of this compound is governed by the interplay of its substituents' electronic effects.

  • This compound:

    • -CO₂CH₃ (Methyl Ester): A moderately strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions.

    • -F (Fluoro): Strongly electron-withdrawing via the inductive effect, which significantly polarizes the C-F bond and helps stabilize the negatively charged intermediate in an SNAr reaction.[1][2] This inductive activation is a key factor in its role in SNAr chemistry.[2]

    • -Br (Bromo): Also inductively electron-withdrawing and serves as an excellent leaving group in both SNAr and, particularly, in metal-catalyzed cross-coupling reactions.

    • -CH₃ (Methyl): An electron-donating group that can influence regioselectivity and reaction kinetics.

Regioselectivity Prediction:

  • Metal-Catalyzed Reactions (e.g., Buchwald-Hartwig, Suzuki, Ullmann): These reactions are overwhelmingly selective for the C-Br bond. The reactivity order for aryl halides in these catalytic cycles is typically C-I > C-Br >> C-Cl >>> C-F. The carbon-fluorine bond is generally inert under standard palladium or copper catalysis, providing a robust handle for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The situation is more nuanced. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The rate-determining step is typically the initial attack of the nucleophile.[2]

    • The ester group at C1 activates the para position (C4, bearing the bromine).

    • The fluorine at C3 is a powerful activating group due to its inductive effect.

    • While bromide is intrinsically a better leaving group than fluoride, the rate of SNAr is dictated by the stability of the Meisenheimer intermediate. The high electronegativity of fluorine strongly stabilizes this intermediate, accelerating the rate-limiting addition step.[1][2]

    • Therefore, depending on the nucleophile and reaction conditions, competition between substitution at C4 (Br) and C3 (F) is possible, although displacement of the bromide at the activated C4 position is generally favored.

Key Reaction Classes & Mechanistic Pathways

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of aromatic chemistry, particularly for electron-deficient rings.[5][6] It does not proceed via a concerted SN2 pathway due to the steric hindrance of the benzene ring.[5][6]

The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming the Meisenheimer intermediate.[4] Aromaticity is then restored by the expulsion of a leaving group. The presence of electron-withdrawing groups, such as the ester and fluoro substituents on the target molecule, is crucial for stabilizing the intermediate and activating the ring.[1][6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Br)(R2NH)L_n] OxAdd->AmineCoord + R2NH Deprotonation Ar-Pd(II)(NR2)L_n AmineCoord->Deprotonation - HBr (+ Base) Deprotonation->Pd0 Reductive Elimination Product Ar-NR2 Deprotonation->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-C bonds. While traditional Ullmann conditions are often harsh (high temperatures), modern protocols using ligands like 1,10-phenanthroline or amino acids allow the reaction to proceed under milder conditions. [7]Like palladium-catalyzed reactions, the Ullmann condensation is selective for aryl bromides over fluorides. It provides a valuable alternative for synthesizing aryl ethers and amines. [8][9]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: SNAr Reaction with Sodium Methoxide

This protocol details the substitution of the bromide at C4 with a methoxy group.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound247.061.01.0247 mg
Sodium Methoxide (NaOMe)54.021.51.581 mg
Dimethyl Sulfoxide (DMSO)78.13--5 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (247 mg, 1.0 mmol).

  • Add anhydrous DMSO (5 mL) to dissolve the starting material.

  • Carefully add sodium methoxide (81 mg, 1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into 50 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 3-fluoro-4-methoxy-2-methylbenzoate.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol demonstrates the highly selective C-N bond formation at the C-Br position.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound247.061.01.0247 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.020.02 (2 mol%)18.3 mg
Xantphos578.680.040.04 (4 mol%)23.1 mg
Cesium Carbonate (Cs₂CO₃)325.821.41.4456 mg
Toluene (anhydrous)92.14--5 mL

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cesium Carbonate (456 mg, 1.4 mmol).

  • Add this compound (247 mg, 1.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-arylated product.

Caption: A generalized workflow for synthesis and purification.

Troubleshooting and Key Considerations

  • Low Yield in SNAr: If yields are low, consider a more polar aprotic solvent like DMF or NMP. Ensure reagents, especially the base, are anhydrous. Elevated temperatures may be required, but monitor for decomposition.

  • Catalyst Inactivity in Buchwald-Hartwig: Ensure strict inert atmosphere conditions, as oxygen can deactivate the palladium catalyst. The choice of base is crucial; stronger, non-nucleophilic bases like NaOt-Bu or LHMDS can be effective but may have limited functional group tolerance. [10]* Side Reactions: In palladium-catalyzed reactions, hydrodehalogenation (replacement of the bromide with hydrogen) can be a competing pathway. [11]This can sometimes be minimized by adjusting the ligand, base, or solvent.

  • Purification Challenges: The polarity of the product will differ significantly from the starting material. Develop a TLC method early to determine an appropriate solvent system for column chromatography.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

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Topic: Electrophilic Aromatic Substitution of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and experimental protocol for the electrophilic aromatic substitution (EAS) of Methyl 4-Bromo-3-fluoro-2-methylbenzoate. As a polysubstituted aromatic compound, this substrate presents a complex yet illustrative case study in regioselectivity, governed by the interplay of multiple directing groups.

Introduction and Strategic Importance

Polysubstituted benzene derivatives are foundational scaffolds in medicinal chemistry and materials science. This compound is a versatile building block, incorporating several key functional groups: a bromine atom for cross-coupling reactions, a methyl ester for amide bond formation, and a unique substitution pattern that influences its reactivity.[1] Understanding how to selectively functionalize its remaining aromatic positions is critical for leveraging this molecule in multi-step synthetic routes.[2] This note elucidates the principles governing its reactivity and provides a robust protocol for a representative EAS reaction.

Mechanistic Considerations: Predicting Regioselectivity

The outcome of an electrophilic aromatic substitution on a substituted benzene ring is determined by the electronic and steric properties of the substituents already present.[3] These groups can either activate the ring, making it more reactive than benzene, or deactivate it.[4] They also direct incoming electrophiles to specific positions (ortho, meta, or para).[5]

The substrate, this compound, has four distinct substituents, each exerting its own influence. Their individual and collective effects must be analyzed to predict the site of substitution.

SubstituentPositionElectronic EffectInductive/ResonanceDirecting Effect
-CH₃ C2Activating+I (Inductive)Ortho, Para
-F C3Deactivating-I > +M (Resonance)Ortho, Para
-Br C4Deactivating-I > +M (Resonance)Ortho, Para
-COOCH₃ C1Deactivating-I, -MMeta

Analysis of Directing Effects:

  • Activating Group: The methyl (-CH₃) group is the sole activating group, donating electron density via an inductive effect (+I), thereby stabilizing the carbocation intermediate (arenium ion) formed during substitution.[1] It strongly directs incoming electrophiles to its ortho (C3) and para (C6) positions.

  • Deactivating Groups: The halogens (-F, -Br) and the methyl ester (-COOCH₃) are all deactivating groups, withdrawing electron density and making the ring less nucleophilic.[6]

  • Competing Directors:

    • The halogens, while deactivating overall, are ortho, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance (+M effect).[7]

    • The methyl ester group is a strong deactivating, meta-director.[6]

  • Consensus and Steric Hindrance: The position of electrophilic attack will be the one that is most activated (or least deactivated) and sterically accessible.

    • Position C5: This position is ortho to the bromo group and meta to the methyl and fluoro groups. It is strongly deactivated by the adjacent ester group's meta-directing influence.

    • Position C6: This position is para to the activating methyl group and ortho to the fluoro group. This position is electronically favored due to the powerful para-directing effect of the activating methyl group. Steric hindrance is minimal at this position compared to sites flanked by multiple substituents.

Therefore, the substitution is overwhelmingly predicted to occur at the C6 position .

Caption: Predicted regioselectivity for electrophilic attack.

Application Protocol: Nitration

Nitration is a canonical electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto an aromatic ring.[8] The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[9]

Objective

To synthesize Methyl 4-bromo-3-fluoro-2-methyl-6-nitrobenzoate via regioselective nitration.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., BLD Pharm (CAS 1365969-22-7)[10]Starting material
Sulfuric Acid (H₂SO₄)98%ACS ReagentCatalyst and solvent
Nitric Acid (HNO₃)70%ACS ReagentNitrating agent
Dichloromethane (DCM)ACS ReagentExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab-preparedFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Deionized Water
IceFor cooling
Round-bottom flask, stir bar, dropping funnelGlassware
Experimental Workflow Diagram

Nitration_Workflow Start 1. Dissolve Substrate in H₂SO₄ Cooling1 2. Cool to 0-5 °C Start->Cooling1 Nitration 3. Slow Addition of HNO₃/H₂SO₄ Cooling1->Nitration Reaction 4. Stir at 0-5 °C (Monitor by TLC) Nitration->Reaction Quench 5. Pour onto Ice/Water Reaction->Quench Filter 6. Filter Precipitate Quench->Filter Wash 7. Wash with H₂O & NaHCO₃ Filter->Wash Dry 8. Dry Product Wash->Dry Purify 9. Recrystallize (e.g., from Ethanol) Dry->Purify Characterize 10. Characterize (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for the nitration protocol.

Step-by-Step Procedure

--- SAFETY PRECAUTION --- This procedure involves highly corrosive and concentrated acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. Add this compound (e.g., 5.0 g, 1 eq).

  • Dissolution & Cooling: In the fume hood, carefully add concentrated H₂SO₄ (20 mL) to the flask. Stir the mixture until the substrate is fully dissolved. Place the flask in an ice-salt bath to cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (5 mL). Cool this mixture in an ice bath.

  • Addition of Nitrating Agent: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirring solution of the substrate over 20-30 minutes. Causality: A slow, controlled addition is critical to manage the highly exothermic nature of the reaction and prevent the formation of dinitrated or oxidized byproducts.[11] The temperature must be maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in water, extracting with DCM, and analyzing by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture onto a beaker containing 200 g of crushed ice with vigorous stirring. A precipitate should form. Causality: Pouring the acidic mixture into ice-water serves to halt the reaction and precipitate the organic product, which is insoluble in the aqueous medium.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold deionized water (2 x 50 mL) and cold saturated sodium bicarbonate solution (1 x 50 mL) until the washings are neutral. This removes residual acids.

  • Drying and Purification: Air-dry the crude product. For further purification, recrystallize from a suitable solvent such as ethanol or isopropanol to yield the final product as a crystalline solid.

Expected Results and Characterization

The expected major product is Methyl 4-bromo-3-fluoro-2-methyl-6-nitrobenzoate .

AnalysisExpected Result
Appearance Pale yellow or off-white solid
¹H NMR A single proton signal (singlet) in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at C5. Signals for the methyl ester and the ring methyl group.
Mass Spec (ESI+) Expected m/z for [M+H]⁺ and [M+Na]⁺ corresponding to the molecular formula C₉H₇BrFNO₄.
FT-IR (cm⁻¹) Characteristic peaks for C=O stretch (ester, ~1720-1740), asymmetric and symmetric NO₂ stretches (~1520-1560 and ~1340-1380), and C-Br/C-F stretches.

Concluding Remarks

The electrophilic aromatic substitution of this compound is a prime example of how synthetic outcomes on complex molecules are dictated by fundamental principles of physical organic chemistry. The activating, ortho, para-directing methyl group successfully overrides the deactivating and meta-directing influences of the other substituents to direct the incoming electrophile to the C6 position. The provided protocol for nitration offers a reliable method for the synthesis of the 6-nitro derivative, a valuable intermediate for further synthetic transformations.

References

  • Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]

  • ChemTalk. (n.d.). Directing Effects. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • JoVE. (2025). Video: Directing Effect of Substituents: meta-Directing Groups. [Link]

  • The Chemistry Rat. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. [Link]

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  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

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  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

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  • Crunch Chemistry. (2025). Friedel-Crafts reactions in benzene. [Link]

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  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Taylor, B. F., et al. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. [Link]

  • University of Guelph. (2012). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. YouTube. [Link]

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Application Note & Protocol: Chemoselective Reduction of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The transformation of an ester to a primary alcohol is a fundamental process in organic synthesis, pivotal for the generation of key intermediates in medicinal chemistry and materials science. This document provides a comprehensive guide to the chemoselective reduction of the ester functional group in Methyl 4-Bromo-3-fluoro-2-methylbenzoate to yield (4-Bromo-3-fluoro-2-methylphenyl)methanol. The primary challenge in this synthesis is the selective reduction of the ester in the presence of sensitive halogen substituents (bromo and fluoro) on the aromatic ring. This application note details the rationale for selecting an appropriate reducing agent, provides a robust, step-by-step protocol using Lithium Aluminum Hydride (LAH), and offers insights into process optimization and troubleshooting.

Principle and Mechanistic Rationale

The reduction of an ester to a primary alcohol involves the addition of two hydride equivalents to the carbonyl carbon. The reaction proceeds through a two-stage mechanism:

  • Nucleophilic Acyl Substitution: The first hydride ion (H⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (-OCH₃) leaving group to form an aldehyde intermediate.[1]

  • Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion.[2] This forms an alkoxide intermediate, which, upon acidic or aqueous work-up, is protonated to yield the final primary alcohol.[3]

The presence of aryl halides necessitates a reducing agent that does not readily cleave the carbon-halogen bond. While catalytic hydrogenation is often effective for ester reduction, it is unsuitable here due to the high likelihood of dehalogenation. Strong hydride reagents, when used under controlled conditions, offer the required chemoselectivity.

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical for the success of this transformation. Below is a comparative analysis of common hydride reagents for the reduction of this compound.

ReagentFormulaReactivity with EstersChemoselectivity ConcernsOperational ConsiderationsRecommendation
Lithium Aluminum Hydride LiAlH₄High . Readily reduces esters to primary alcohols.[1][4]Excellent. Generally does not reduce aryl halides under standard conditions.[5]Highly reactive and pyrophoric; reacts violently with water. Requires strictly anhydrous conditions and an inert atmosphere.[6][7]Highly Recommended
Diisobutylaluminum Hydride (i-Bu)₂AlHHigh . Reduces esters to alcohols. Can be stopped at the aldehyde stage at low temperatures (-78 °C).[8][9][10]Good. Generally compatible with aryl halides.Moisture-sensitive. Easier to handle than LAH but still requires an inert atmosphere.Recommended Alternative
Sodium Borohydride NaBH₄Low . Generally does not reduce esters under standard alcoholic solvent conditions.[11][12]Not applicable as it is unreactive towards the ester.Easy to handle, stable in air, and can be used in protic solvents like methanol or ethanol.[13]Not Recommended
Catalytic Hydrogenation H₂ / Pd-CModerate to High . Requires elevated pressure and/or temperature.[14]Poor . High risk of reductive dehalogenation of the C-Br bond.Requires specialized high-pressure equipment.Not Recommended

Detailed Experimental Protocol: LAH Reduction

This protocol details the reduction of this compound to (4-Bromo-3-fluoro-2-methylphenyl)methanol.

Materials and Equipment
  • Starting Material: this compound

  • Reagent: Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Work-up Reagents: Deionized Water, 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Glassware: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas (Nitrogen or Argon) inlet. All glassware must be oven-dried before use.

  • Safety Equipment: Safety glasses, fire-retardant lab coat, chemical-resistant gloves.[6][15] Work must be performed in a chemical fume hood. A Class D fire extinguisher (for metal fires) should be accessible.[6]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Assemble Dry Glassware under Inert Atmosphere B Dissolve Substrate in Anhydrous THF A->B C Cool to 0 °C B->C D Add LiAlH₄ Solution Dropwise C->D E Warm to RT & Stir (Monitor by TLC) D->E F Cool to 0 °C E->F G Quench (Fieser Method) 1. H₂O 2. 15% NaOH 3. H₂O F->G H Filter Granular Salts G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, MS, IR) K->L

Caption: Experimental workflow for the LAH reduction.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous THF via syringe to dissolve the substrate (approx. 0.1-0.2 M concentration).

  • Addition of LiAlH₄:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Charge the dropping funnel with a 1.0 M solution of LiAlH₄ in THF (1.5 - 2.0 eq). The use of excess hydride ensures the reaction goes to completion.

    • Add the LiAlH₄ solution dropwise to the stirred solution of the ester over 15-30 minutes. Caution: The reaction is exothermic, and hydrogen gas is evolved. Maintain a slow addition rate to control the temperature.[7]

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Quenching - Fieser Work-up:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.[7]

    • CAUTION: The quenching process is highly exothermic and releases hydrogen gas. Perform this step slowly and deliberately.[7]

    • For a reaction using 'x' g of LiAlH₄, sequentially and dropwise add the following:

      • 'x' mL of deionized water.

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of deionized water.[16][17]

    • After the additions, remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.[16]

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite or filter paper, washing the solid residue thoroughly with additional THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude (4-Bromo-3-fluoro-2-methylphenyl)methanol by column chromatography on silica gel.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient LiAlH₄. 2. Moisture contamination deactivating the reagent. 3. Reaction time too short.1. Use a larger excess of LiAlH₄ (e.g., 2.0 eq). 2. Ensure all glassware is oven-dried and solvents are strictly anhydrous. 3. Increase reaction time and monitor by TLC.
Low Yield 1. Inefficient quenching/work-up trapping product in the aluminum salts. 2. Product loss during purification.1. Stir vigorously for an extended period (30-60 min) after the Fieser work-up additions to ensure complete granulation. Wash the filtered salts thoroughly. 2. Optimize column chromatography conditions.
Formation of Byproducts Dehalogenation (unlikely but possible with prolonged heating or impurities).Avoid heating the reaction mixture. Use high-purity reagents and solvents.
Difficult Filtration Formation of a gelatinous precipitate instead of granular salts during work-up.Ensure the precise ratios of the Fieser work-up are used. Stirring vigorously is crucial. Adding anhydrous MgSO₄ before filtration can sometimes help break up the emulsion.[17]

Safety and Handling Precautions

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas.[6][18] It can ignite spontaneously in moist air.[6] Handle only under an inert atmosphere (nitrogen or argon).[6] All equipment must be scrupulously dry. In case of fire, use a Class D extinguisher (dry sand, Met-L-X); DO NOT use water or carbon dioxide extinguishers .[6]

  • Skin/Eye Contact: LAH is corrosive.[7] In case of contact, brush off any solid particles and flush the affected area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention. Always use appropriate personal protective equipment (PPE), including safety glasses, a face shield, impervious gloves, and a fire-retardant lab coat.[6][15]

  • Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened container or a still.

References

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • DIBAL-H Reduction - Organic Synthesis. [Link]

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  • DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT | ADICHEMISTRY. [Link]

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  • Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling | Semantic Scholar. [Link]

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  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - NIH. [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - Beilstein Journals. [Link]

  • Reduction of Esters using LiAlH4 to 1o alcohols - University of Calgary. [Link]

  • ORGANIC CHEMISTRY - RSC Publishing. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? [Link]

  • Selective reduction of aryl halides and .alpha.,.beta.-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chemoselective Reduction - YouTube. [Link]

  • Sodium Borohydride Reduction of Benzoin. [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters - Indian Academy of Sciences. [Link]

  • Will LiAlH4 substitute a Br? : r/OrganicChemistry - Reddit. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. [Link]

  • Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds - Pacific Northwest National Laboratory. [Link]

  • Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]

  • Synthesis of (4-Bromo-3-Fluorophenyl)(Pyrimidin-5-yl)Methanol and their Transition Metal Complexes - Indian Journal of Advances in Chemical Science. [Link]

  • Palladium-Catalyzed Synthesis of Esters from Arenes through C-H Thianthrenation. [Link]

  • Selective Reductions of Esters to Aldehydes: Extended Scope and Downstream Reactivity | Request PDF - ResearchGate. [Link]

  • Other Reductions by Lithium Aluminum Hydride - YouTube. [Link]

  • A process for the preparation of (2-hydroxymethyl-phenyl)
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     - Chemistry LibreTexts. [Link]
    
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides an in-depth technical overview and a detailed protocol for the Suzuki coupling of a challenging substrate: Methyl 4-Bromo-3-fluoro-2-methylbenzoate. The steric hindrance from the ortho-methyl group and the electronic effects of the fluorine and ester functionalities necessitate a carefully optimized approach to achieve high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5][6] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, this compound). This step forms a Pd(II) intermediate.[5][6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation (R-B(OR')_2 + Base) ArPdX->Transmetalation ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Methyl 4-Bromo-3-fluoro- 2-methylbenzoate (Ar-X) ArX->OxAdd BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations for a Sterically Hindered Substrate

The successful Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent to overcome the challenges posed by its structure.

  • Palladium Catalyst and Ligand Selection: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often essential to promote efficient oxidative addition and reductive elimination.[10][11] Ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent performance in couplings of hindered aryl halides.[10] N-heterocyclic carbene (NHC) ligands also offer a robust alternative, providing high stability and activity.[12] A common starting point is a pre-formed palladium complex or generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and the chosen ligand.[5][13]

  • The Critical Role of the Base: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a more reactive boronate species that facilitates transmetalation.[1][14][15] The choice of base can significantly influence the reaction rate and yield. For substrates containing base-sensitive functional groups like esters, milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over strong hydroxides.[1][14]

  • Solvent Systems: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. A mixture of an organic solvent and water is frequently employed.[13] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The aqueous phase is necessary to dissolve the inorganic base. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) or a combination of a palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and a ligand (e.g., SPhos, 0.04 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Celite or silica gel for filtration

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical to prevent catalyst deactivation.[7]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. Stir the mixture to ensure good suspension. Add the palladium catalyst (or palladium source and ligand) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[16][17][18]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure biaryl product.[19]

Experimental_Workflow start Start setup 1. Reaction Setup (Substrates + Base) start->setup inert 2. Inert Atmosphere (Purge with Ar/N2) setup->inert add_reagents 3. Add Degassed Solvent & Palladium Catalyst inert->add_reagents react 4. Heat and Stir (80-100 °C) add_reagents->react monitor 5. Monitor Reaction (TLC, LC-MS) react->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the Suzuki coupling protocol.

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.[5]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands for hindered substrates.[10]
Catalyst Loading 1-5 mol%A good starting point for optimization.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Effective and compatible with the ester functionality.[1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OCommon solvent systems for Suzuki reactions.[13]
Temperature 80-110 °CProvides sufficient energy for catalyst turnover.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Incorrect base or solvent- Use fresh catalyst and ligands- Ensure thorough degassing of solvents and purging of the reaction vessel- Use high-purity, dry reagents- Screen different bases and solvent systems
Protodeborylation of Boronic Acid - Presence of water and/or oxygen- Prolonged reaction time at high temperature- Use rigorously degassed solvents- Minimize reaction time- Consider using a boronic ester (e.g., pinacol ester) which is more stable[7]
Homocoupling of Aryl Halide - Catalyst deactivation leading to side reactions- Use a more robust ligand- Optimize catalyst loading

Conclusion

The Suzuki-Miyaura cross-coupling of this compound presents a tractable synthetic challenge that can be overcome with a well-designed experimental approach. By carefully selecting a suitable palladium catalyst system with a bulky, electron-rich ligand, an appropriate base, and rigorously deoxygenated solvents, researchers can achieve high yields of the desired biaryl products. The protocol and considerations outlined in this guide provide a solid foundation for the successful application of this powerful C-C bond-forming reaction in the synthesis of complex molecules for pharmaceutical and materials science research.

References

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  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

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  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Application Note: Strategic Use of Methyl 4-Bromo-3-fluoro-2-methylbenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to accessing novel chemical space and developing effective therapeutics. Methyl 4-Bromo-3-fluoro-2-methylbenzoate (CAS No: 1365969-22-7) has emerged as a highly versatile and valuable building block in the synthesis of complex pharmaceutical intermediates.[1][2] Its utility stems from a unique arrangement of functional groups on the phenyl ring: a reactive bromine atom, an electron-withdrawing fluorine atom, a sterically influencing methyl group, and a modifiable methyl ester. This distinct substitution pattern provides chemists with multiple, orthogonal handles for sequential chemical modifications, enabling the efficient construction of elaborate molecular architectures found in many active pharmaceutical ingredients (APIs).[3][4]

This guide provides an in-depth analysis of the compound's properties, its core applications in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, and detailed protocols to empower researchers in their drug development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is the foundation of any successful and safe synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1365969-22-7[1]
Molecular Formula C₉H₈BrFO₂[5][6]
Molecular Weight 247.06 g/mol [5][6]
Appearance Solid[6]
Purity Typically ≥97%[6][7]

Table 2: GHS Hazard and Precautionary Statements

Hazard ClassGHS CodeStatementSource
Skin IrritationH315Causes skin irritation[5]
Eye IrritationH319Causes serious eye irritation[5]
Respiratory IrritationH335May cause respiratory irritation[5]
Precaution Code Statement Source
PreventionP261Avoid breathing dust/fumes.[8][9]
PreventionP280Wear protective gloves/eye protection/face protection.[8]
ResponseP302+P352IF ON SKIN: Wash with plenty of water.[8]
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.[8][9]

Expert Insight: The fluorine atom at the 3-position significantly influences the electronic nature of the aromatic ring, enhancing the electrophilicity of the carbon attached to the bromine. This electronic perturbation often leads to higher reactivity and efficiency in oxidative addition steps of palladium-catalyzed cross-coupling reactions compared to its non-fluorinated analogues.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 4-position is the primary reactive site for transition-metal-catalyzed reactions, making this compound an ideal substrate for building molecular complexity.

Caption: Core synthetic pathways for this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of bi-aryl structures prevalent in many pharmaceuticals.[10][11] This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid coupling partners.

Causality behind the Protocol: The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. An aqueous inorganic base like sodium or potassium carbonate is typically sufficient to promote transmetalation from the boronic acid to the palladium complex without causing hydrolysis of the methyl ester, ensuring the integrity of the core scaffold.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Solvent and Base Addition: Under an inert atmosphere (Nitrogen or Argon), add a degassed solvent system, typically a mixture of Toluene and Water (e.g., 4:1 v/v). Add an aqueous solution of a base, such as 2M Na₂CO₃ (2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired bi-aryl product.

Sources

Application Notes & Protocols: Methyl 4-Bromo-3-fluoro-2-methylbenzoate in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Functional Organic Materials

Methyl 4-bromo-3-fluoro-2-methylbenzoate (MBFMB) is a halogenated aromatic ester with significant potential as a precursor in the synthesis of advanced functional materials. Its unique substitution pattern—featuring a reactive bromo group, an electron-withdrawing fluoro group, a sterically influencing methyl group, and a modifiable ester—makes it a highly attractive building block for researchers in organic electronics and polymer chemistry.

The bromine atom at the 4-position serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile construction of carbon-carbon bonds, which is a cornerstone for creating extended π-conjugated systems found in organic semiconductors.[1][2]

The presence of a fluorine atom at the 3-position is particularly noteworthy. Fluorination is a widely adopted strategy in the design of high-performance organic electronic materials.[3][4] The high electronegativity of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecule. This can lead to several desirable properties, including:

  • Improved Air Stability: Lower HOMO levels increase resistance to oxidative degradation.[5][6]

  • Enhanced Electron Injection/Transport: Lower LUMO levels can reduce the energy barrier for electron injection from common cathodes in devices like Organic Light-Emitting Diodes (OLEDs).[5][6]

  • Favorable Molecular Packing: C-H···F interactions can influence the solid-state organization, potentially enhancing charge carrier mobility.[5][6]

These attributes position MBFMB as a strategic starting material for developing novel small molecules and polymers with tailored optoelectronic and physical properties.

Physicochemical Properties of MBFMB
PropertyValueReference
CAS Number 1365969-22-7[7][8][9]
Molecular Formula C₉H₈BrFO₂[7][8]
Molecular Weight 247.06 g/mol [7][8]
Appearance White to yellow solid / Clear liquid[7]
Purity Typically ≥97%[8]

Application Focus: Synthesis of a Fluorinated Biphenyl Host Material for OLEDs

This section outlines a proof-of-concept application for MBFMB: its use in synthesizing a novel, fluorinated biphenyl derivative intended as a host material for a phosphorescent OLED (PhOLED) emissive layer.

Target Molecule: Methyl 3'-fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylate.

Rationale for Design: Biphenyl scaffolds are common cores for electronic materials. By coupling MBFMB with phenylboronic acid, we create a simple yet functional biphenyl system. The fluorine and methyl groups inherited from the MBFMB precursor are expected to impart beneficial properties:

  • The fluoro group will help to lower the LUMO level for better electron injection and increase the triplet energy, which is crucial for hosting blue phosphorescent emitters.

  • The methyl group introduces steric hindrance that can disrupt planarity and reduce intermolecular aggregation (π-stacking), which helps to suppress concentration quenching and improve the amorphous morphology of thin films.

Synthetic Scheme: Suzuki-Miyaura Cross-Coupling

The proposed synthesis uses a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Reaction scheme for the synthesis of the target biphenyl derivative.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis, purification, and characterization of Methyl 3'-fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylate.

Materials and Reagents
  • This compound (MBFMB) (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (Anhydrous)

  • Ethanol (200 Proof)

  • Deionized Water

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • Magnesium Sulfate (Anhydrous)

  • Brine (Saturated NaCl solution)

Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Synthetic Procedure
  • Setup: Assemble the three-neck flask with a condenser and a magnetic stir bar. Purge the entire system with an inert gas (Nitrogen or Argon) for 15 minutes.

  • Reagent Addition: To the flask, add this compound (1.0 eq), Phenylboronic Acid (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Catalyst Addition: Under a positive flow of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

  • Solvent Addition: Add a 4:1:1 mixture of Toluene, Ethanol, and Water via cannula or syringe. The total solvent volume should be sufficient to make a ~0.2 M solution with respect to the MBFMB.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Dry under high vacuum.

Visual Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble & Purge Glassware (N₂/Ar Atmosphere) Reagents 2. Add Reactants & Base (MBFMB, Boronic Acid, K₂CO₃) Catalyst 3. Add Pd(PPh₃)₄ Catalyst Solvents 4. Add Toluene/EtOH/H₂O Heat 5. Heat to 80 °C (12-16 hours) Solvents->Heat Monitor 6. Monitor by TLC Heat->Monitor Cool 7. Cool to RT & Quench Monitor->Cool Extract 8. Extract with Ethyl Acetate Cool->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Final 11. Isolate Pure Product Purify->Final

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Characterization of the Synthesized Material

Comprehensive characterization is essential to confirm the identity, purity, and relevant properties of the newly synthesized material.[10][11]

TechniquePurposeExpected/Representative Data
¹H, ¹³C, ¹⁹F NMR Structural confirmation and purity assessment.Shifts consistent with the biphenyl structure; absence of starting material signals.
Mass Spectrometry Confirm molecular weight.[M+H]⁺ peak at m/z corresponding to C₁₆H₁₃FO₂.
HPLC Quantitative purity analysis.Purity > 99.5%.
TGA Assess thermal stability.Decomposition temperature (Td) > 300 °C.
DSC Determine phase transitions (glass transition, melting).High glass transition temperature (Tg) > 100 °C, indicating good morphological stability.
UV-Vis Spectroscopy Analyze optical absorption properties.Absorption maximum (λ_max) in the UV region (~280-320 nm).
Photoluminescence Analyze emission properties.Emission maximum (λ_em) in the blue region of the spectrum (~400-450 nm).
Cyclic Voltammetry Estimate HOMO and LUMO energy levels.HOMO ~ -5.8 eV; LUMO ~ -2.5 eV.

Conclusion and Future Outlook

This application note demonstrates the utility of this compound as a valuable and versatile building block in material science. Through a straightforward and high-yielding Suzuki-Miyaura cross-coupling reaction, it can be used to synthesize novel fluorinated biphenyl derivatives with properties suitable for applications in organic electronics, such as host materials in OLEDs.[12][13][14]

The strategic placement of the fluoro and methyl groups provides a clear pathway for fine-tuning the electronic and physical properties of target molecules. Future work could involve coupling MBFMB with more complex boronic acids or esters to create larger, more conjugated systems, or its polymerization to form advanced functional polymers for a wider range of electronic devices.

References

  • Organic semiconductor - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
  • The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

  • Jana, A., Singh, A., & Ali, M. A. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3126–3133.
  • Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
  • Soft X-ray characterisation of organic semiconductor films. (2013). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Brédas, J. L., Beljonne, D., Coropceanu, V., & Cornil, J. (2004). Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport. Proceedings of the National Academy of Sciences, 101(47), 16464-16469.
  • Babudri, F., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. SciSpace. Retrieved January 2, 2026, from [Link]

  • Jana, A., Singh, A., & Ali, M. A. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3126–3133.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(48), 16498–16499.
  • Materials characterisation - Organic Semiconductor Optoelectronics. (n.d.). University of St Andrews. Retrieved January 2, 2026, from [Link]

  • The Role of 2-Fluorofluorene in Advanced Organic Electronics. (2025). Retrieved January 2, 2026, from [Link]

  • Organic semiconductors - School of Physical and Chemical Sciences. (n.d.). Queen Mary University of London. Retrieved January 2, 2026, from [Link]

  • Gande, S. R., et al. (2022). Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1558–1561.
  • Luo, Q. L., et al. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 82(1), 353–361.
  • Zhang, J., et al. (2024). Recent advances in small-molecule organic fluorescent semiconductors.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 2, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 2, 2026, from [Link]

  • Wang, Y., et al. (2023). White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission. MDPI. Retrieved January 2, 2026, from [Link]

Sources

Protocol for the synthesis of photoactive molecules using this compound

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of a Coumarin-Based Photo-Caged Compound

Introduction

Photo-removable protecting groups (PPGs), or "photo-cages," are indispensable tools in chemical biology and drug development, enabling the spatio-temporal control of bioactive molecules.[1][2] Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule.[1] Coumarin-based PPGs are particularly advantageous due to their efficient photorelease upon excitation at longer wavelengths (near-UV to visible light), which minimizes potential damage to biological systems.[1][3][4] They also exhibit rapid release kinetics and their photophysical properties can be readily tuned through synthetic modifications.[2][3][4]

This application note provides a detailed protocol for the synthesis of a coumarin-based photo-caged compound, specifically the 7-(diethylamino)coumarin-4-ylmethyl (DEACM) ester of a carboxylic acid. This protocol starts from the readily available precursor, 4-hydroxyacetophenone, and proceeds through a series of well-established organic transformations. The DEACM cage is widely used due to its favorable photophysical properties, including a strong absorption in the near-UV region and a high quantum yield of photolysis.[3][5]

Overall Synthetic Scheme

The synthesis of the DEACM-caged carboxylic acid involves a three-step process starting from 4-hydroxyacetophenone:

  • Pechmann Condensation: Synthesis of 7-hydroxy-4-methylcoumarin from 4-hydroxyacetophenone and ethyl acetoacetate.

  • Bromination: Free-radical bromination of the methyl group at the 4-position of the coumarin ring to yield 4-(bromomethyl)-7-hydroxycoumarin.

  • Esterification: Coupling of the bromomethyl coumarin with a carboxylic acid to form the final photo-caged compound.

Experimental Protocols

Part 1: Synthesis of 7-hydroxy-4-methylcoumarin

This synthesis is achieved via a Pechmann condensation, a classic method for preparing coumarins from a phenol and a β-ketoester under acidic conditions.[6][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-HydroxyacetophenoneReagentSigma-Aldrich
Ethyl acetoacetateReagentSigma-Aldrich
Sulfuric acid (conc.)ACSFisher Scientific
EthanolAnhydrousVWR
Deionized water------
Round-bottom flask (250 mL)------
Magnetic stirrer/hotplate------
Ice bath------
Buchner funnel and filter paper------

Procedure:

  • In a 250 mL round-bottom flask, add 4-hydroxyacetophenone (13.6 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (50 mL) with constant stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture into 500 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin as a white solid.

  • Dry the product under vacuum. Expected yield: 80-90%.

Part 2: Synthesis of 4-(bromomethyl)-7-hydroxycoumarin

This step involves a free-radical bromination of the methyl group at the 4-position of the coumarin.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Hydroxy-4-methylcoumarin---From Part 1
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Benzoyl peroxide (BPO)ReagentSigma-Aldrich
Carbon tetrachloride (CCl4)AnhydrousVWR
Round-bottom flask (250 mL) with reflux condenser------
Heating mantle------
UV lamp (optional)------

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxy-4-methylcoumarin (8.8 g, 50 mmol) in anhydrous carbon tetrachloride (150 mL).

  • Add N-bromosuccinimide (9.8 g, 55 mmol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol).

  • Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the reaction.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash it with a small amount of cold CCl4.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-(bromomethyl)-7-hydroxycoumarin as a pale-yellow solid. Expected yield: 60-70%.

Part 3: Synthesis of the DEACM-caged Carboxylic Acid

This final step is an esterification reaction to couple the coumarin derivative with a model carboxylic acid (e.g., benzoic acid).

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(Bromomethyl)-7-hydroxycoumarin---From Part 2
Benzoic acidReagentSigma-Aldrich
Triethylamine (TEA)ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousVWR
Round-bottom flask (100 mL)------
Magnetic stirrer------

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzoic acid (1.22 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add triethylamine (1.5 mL, 11 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add 4-(bromomethyl)-7-hydroxycoumarin (2.55 g, 10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final DEACM-caged benzoic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[8][9]

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the photo-caged compound, which is crucial for planning photocleavage experiments.

Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Pechmann Condensation cluster_part2 Part 2: Bromination cluster_part3 Part 3: Esterification start1 4-Hydroxyacetophenone + Ethyl Acetoacetate step1 H2SO4 (conc.) Room Temp, 12h start1->step1 product1 7-Hydroxy-4-methylcoumarin step1->product1 step2 NBS, BPO CCl4, Reflux, 4-6h product1->step2 product2 4-(Bromomethyl)-7- hydroxycoumarin step2->product2 step3 TEA, DMF Room Temp, 24h product2->step3 start3 Carboxylic Acid start3->step3 final_product DEACM-caged Carboxylic Acid step3->final_product

Caption: Synthetic workflow for the preparation of a DEACM-caged carboxylic acid.

Discussion

The choice of the Wittig reaction for the synthesis of the coumarin core is based on its high efficiency and tolerance for a wide range of functional groups.[6][10][11][12] The subsequent functionalization steps are robust and generally provide good yields. The final purification by column chromatography is crucial to ensure the high purity of the photo-caged compound, which is essential for biological applications to avoid confounding effects from impurities.

The photolysis of the DEACM-caged compound can be achieved by irradiation with UV light, typically around 365 nm.[13] The efficiency of the uncaging process is influenced by factors such as the solvent, pH, and the nature of the caged molecule.[14] Researchers should optimize the irradiation conditions for their specific application.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of a versatile coumarin-based photo-caged compound from a common starting material. This protocol can be adapted for the caging of various carboxylic acid-containing molecules, providing a valuable tool for researchers in chemistry, biology, and pharmacology.

References

  • A Photo-Sensitive Protecting Group for Amines Based on Coumarin Chemistry. J-Stage. Available from: [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Available from: [Link]

  • Classical Approaches and Their Creative Advances in the Synthesis of Coumarins. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC - NIH. Available from: [Link]

  • Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine. PMC. Available from: [Link]

  • Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies. PMC - PubMed Central. Available from: [Link]

  • Release the molecule! Photolabile protecting groups. Chembites. Available from: [Link]

  • Synthesis of extended polarized coumarin cages. Reagents and conditions. ResearchGate. Available from: [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. Available from: [Link]

  • Purification and Determination Procedure of Coumarin Derivatives. ASTM Digital Library. Available from: [Link]

  • Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. MDPI. Available from: [Link]

  • Coumarin-caged glycine that can be photolyzed within 3 microseconds by visible light. PubMed. Available from: [Link]

  • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. Available from: [Link]

  • Intramolecular Wittig Reactions. A New Synthesis of Coumarins and 2-Quinolones. ResearchGate. Available from: [Link]

  • Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Organic Chemistry Portal. Available from: [Link]

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available from: [Link]

  • A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature. RSC Publishing. Available from: [Link]

  • Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. PMC - PubMed Central. Available from: [Link]

Sources

Application Notes and Protocols for the Analysis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-3-fluoro-2-methylbenzoate is a halogenated aromatic ester, a class of compounds often pivotal as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its chemical structure, featuring bromine and fluorine atoms, imparts specific physicochemical properties that necessitate robust and reliable analytical methods for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques widely employed in the pharmaceutical industry for their ability to separate and detect such compounds with high sensitivity and specificity.[2][3]

This technical guide provides detailed application notes and step-by-step protocols for the analysis of this compound using both HPLC-UV and LC-MS. The methodologies herein are designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the choices made during method development.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is the preferred method for the analysis of relatively non-polar small molecules like this compound.[4][5] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

HPLC Method Development Rationale

The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase, and detection wavelength.

  • Stationary Phase Selection : A C18 stationary phase is a common and effective choice for the separation of aromatic compounds.[6][7] The hydrophobic interactions between the analyte and the C18-functionalized silica provide good retention and resolution.

  • Mobile Phase Optimization : A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used in RP-HPLC. The organic solvent strength is adjusted to achieve optimal retention time and peak shape. A buffered aqueous phase can be used to control the pH and ensure consistent ionization state of any acidic or basic impurities, though for a neutral ester like the target analyte, an unbuffered mobile phase is often sufficient. Gradient elution, where the mobile phase composition is changed during the run, is often employed to improve the separation of complex mixtures and reduce analysis time.[6]

  • Detection Wavelength : Aromatic compounds typically exhibit strong UV absorbance. The optimal detection wavelength is usually the λmax of the analyte, which can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector during initial method development. For substituted benzoates, this is often in the range of 230-270 nm.

HPLC Method Development Workflow

The logical flow for developing the HPLC method is outlined below.

HPLC_Method_Development Analyte Analyte Characterization (this compound) Column_Selection Stationary Phase Selection (e.g., C18, 5 µm, 4.6x250 mm) Analyte->Column_Selection Mobile_Phase Mobile Phase Screening (Acetonitrile/Water vs. Methanol/Water) Column_Selection->Mobile_Phase Gradient_Optimization Gradient Elution Optimization (Adjusting slope and time) Mobile_Phase->Gradient_Optimization Detection Wavelength Selection (PDA Scan for λmax) Gradient_Optimization->Detection Validation Method Validation (ICH Guidelines) Detection->Validation

Caption: Workflow for HPLC Method Development.

Detailed HPLC Protocol

This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

1.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for sample preparation)

1.3.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV or PDA detector.

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm)

1.3.3. Sample Preparation

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

  • From the stock solution, prepare working standards at various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by diluting with the mobile phase.

  • For unknown samples, dissolve a known weight in methanol to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

1.3.4. Chromatographic Conditions

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-95% B, 15-17 min: 95% B, 17-18 min: 95-50% B, 18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)

1.3.5. Method Validation The developed method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[8][9][10] Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.[9][11]

  • Accuracy : The closeness of the test results to the true value.

  • Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively.[11]

  • Robustness : The capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

1.3.6. Typical Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity profiling and trace-level quantification.[12][13]

LC-MS Method Development Rationale

The key considerations for LC-MS method development, in addition to the HPLC parameters, are the ionization source and the mass analyzer.

  • Ionization Source : For a small, relatively non-polar molecule like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often a suitable choice. APCI is effective for compounds that are not easily ionized by Electrospray Ionization (ESI).[14] ESI can also be attempted, particularly with the addition of modifiers to the mobile phase to promote adduct formation (e.g., [M+Na]+).

  • Mass Analyzer : A quadrupole mass analyzer is commonly used for routine quantitative analysis due to its robustness and cost-effectiveness. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer can provide accurate mass measurements, aiding in the identification of unknown impurities. The presence of bromine in the molecule will produce a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a powerful tool for confirming the identity of bromine-containing compounds.[15][16]

  • Mobile Phase Compatibility : Mobile phase additives must be volatile for LC-MS. Therefore, non-volatile buffers like phosphate should be replaced with volatile alternatives such as formic acid, acetic acid, or ammonium formate.[17]

LC-MS Method Development Workflow

The workflow for developing an LC-MS method builds upon the established HPLC separation.

LCMS_Method_Development HPLC_Method Optimized HPLC Method Ionization_Source Ionization Source Selection (APCI vs. ESI) HPLC_Method->Ionization_Source MS_Parameters MS Parameter Optimization (e.g., Fragmentor, Gas Temp.) Ionization_Source->MS_Parameters Scan_Mode Scan Mode Selection (Full Scan vs. SIM) MS_Parameters->Scan_Mode Validation Method Validation (Sensitivity & Specificity) Scan_Mode->Validation

Caption: Workflow for LC-MS Method Development.

Detailed LC-MS Protocol

This protocol assumes the use of an LC-MS system with an APCI source and a quadrupole mass analyzer.

2.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade, for sample preparation)

2.3.2. Instrumentation

  • LC-MS system with a gradient pump, autosampler, column thermostat, and a mass spectrometer equipped with an APCI source.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, <3 µm particle size for faster analysis).

2.3.3. Sample Preparation

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

  • Prepare a series of working standards with concentrations significantly lower than for HPLC-UV, due to the higher sensitivity of MS (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Dilute samples to fall within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter.

2.3.4. LC-MS Conditions

ParameterValue
Column C18, <3 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Optimized based on HPLC method, adapted for shorter column
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode APCI, Positive Ion
Gas Temperature 350 °C
Vaporizer Temperature 300 °C
Drying Gas Flow 5 L/min
Nebulizer Pressure 60 psi
Capillary Voltage 4000 V
Scan Mode Full Scan (m/z 100-400) and/or Selected Ion Monitoring (SIM) for the [M+H]⁺ ion

2.3.5. Data Analysis

  • Full Scan : Use for qualitative analysis and impurity identification. Look for the molecular ion peak and its characteristic bromine isotopic pattern. The expected monoisotopic mass of C₉H₈BrFO₂ is 245.9692 Da.[18] The protonated molecule [M+H]⁺ would be expected around m/z 246.9770.

  • Selected Ion Monitoring (SIM) : Use for quantitative analysis for enhanced sensitivity. Monitor the m/z of the protonated molecule.

Conclusion

The HPLC-UV and LC-MS methods detailed in this guide provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, offering excellent quantitation capabilities. The LC-MS method provides superior sensitivity and specificity, making it ideal for impurity profiling and trace analysis. Proper method validation in accordance with regulatory guidelines is crucial to ensure the generation of accurate and defensible data in a research and drug development setting.[8][19]

References

  • PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Lab Manager. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Research & Development World. (2015, March 13). Tips for Successful LC-MS: Keep the Sample In Focus. [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Advances, Applications, and Challenges in RP HPLC Method Development. [Link]

  • YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • ResearchGate. Applications of LC-MS Methodology: In the Development of Pharmaceuticals. [Link]

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • Intertek. LC-MS Method Development. [Link]

  • PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]

  • Royal Society of Chemistry. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry. [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • YouTube. (2022, March 3). How to do HPLC method validation. [Link]

  • J-Stage. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • ResearchGate. LCMS-guided detection of halogenated natural compounds. a Five.... [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

Sources

Application Notes and Protocols for the NMR Analysis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate and its Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of NMR in the Structural Elucidation of Fluorinated Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and unambiguous characterization of fluorinated intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for this purpose, offering detailed insights into molecular structure, connectivity, and stereochemistry. This is particularly true for complex aromatic systems where subtle electronic effects dictated by multiple substituents can be resolved and interpreted.

This application note provides a comprehensive guide to the NMR analysis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate , a versatile building block in medicinal chemistry. We will delve into the expected ¹H, ¹³C, and ¹⁹F NMR spectral features of this compound and explore how NMR can be utilized to monitor its conversion into key synthetic products, namely through Suzuki-Miyaura coupling and ester hydrolysis. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently analyze and interpret the NMR spectra of this important synthetic intermediate and its derivatives.

Part 1: NMR Spectroscopic Profile of this compound

The structure of this compound presents a unique substitution pattern on the benzene ring, which gives rise to a well-resolved and informative NMR spectrum. The interplay between the electron-withdrawing bromine and fluorine atoms, the electron-donating methyl group, and the ester functionality results in a distinct set of chemical shifts and coupling constants.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the two aromatic protons, and two signals in the aliphatic region for the methyl ester and the ring-substituted methyl group.

  • Aromatic Protons (H-5 and H-6): The protons on the aromatic ring will appear as doublets due to coupling with the adjacent fluorine atom and with each other. The proton ortho to the bromine (H-5) is expected to be at a lower field than the proton meta to the bromine (H-6).

  • Methyl Ester Protons (-OCH₃): This will be a sharp singlet, typically found around 3.9 ppm.

  • Aromatic Methyl Protons (-CH₃): This will also be a sharp singlet, likely appearing in the range of 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule. The presence of the fluorine atom will introduce characteristic C-F coupling constants, which can be a powerful tool for signal assignment.

  • Carbonyl Carbon (C=O): This signal will be observed in the downfield region, typically around 165 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond C-F coupling constant. Other carbons will show smaller, multi-bond couplings to fluorine.

  • Methyl Carbons: The methyl ester carbon will appear around 52 ppm, while the aromatic methyl carbon will be in the upfield region, around 15-20 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide chemical shift range and the absence of background signals in most biological and organic samples.[1]

  • Fluorine Signal: A single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift will be influenced by the electronic effects of the other substituents. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

The predicted NMR data for this compound is summarized in the table below. These values are estimated based on established NMR principles and data from structurally related compounds.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-6~7.6dJ(H-F) ≈ 8.0
H-5~7.4dJ(H-H) ≈ 8.0
OCH₃~3.9s-
CH₃~2.3s-
¹³C NMR Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J) in Hz
C=O~165s-
C-3~158d¹J(C-F) ≈ 250
C-2~138d²J(C-F) ≈ 20
C-4~125d²J(C-F) ≈ 25
C-1~130d³J(C-F) ≈ 5
C-6~128d³J(C-F) ≈ 3
C-5~126d⁴J(C-F) ≈ 3
OCH₃~52s-
CH₃~16d³J(C-F) ≈ 4
¹⁹F NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
F~ -115m-

Part 2: NMR Analysis of Key Synthetic Transformations

This compound is a valuable intermediate that can undergo a variety of chemical transformations. Here, we focus on two common and important reactions: Suzuki-Miyaura coupling and ester hydrolysis.

A. Suzuki-Miyaura Coupling: Formation of a Biaryl System

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In this example, the bromine atom of this compound is replaced with a phenyl group, yielding Methyl 3-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylate .

  • ¹H NMR: The most significant change will be the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group. The signals for the original aromatic protons (H-5 and H-6) will experience a shift due to the change in the electronic environment.

  • ¹³C NMR: New signals for the six carbons of the phenyl group will appear. The signal for the carbon previously bonded to bromine (C-4) will shift significantly upfield.

  • ¹⁹F NMR: The chemical shift of the fluorine signal may experience a slight change due to the altered electronic nature of the substituent at the para position.

The predicted NMR data for the Suzuki coupling product is presented below:

Product: Methyl 3-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylate
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-6~7.8dJ(H-F) ≈ 8.0
H-5~7.5dJ(H-H) ≈ 8.0
Phenyl-H7.3-7.5m-
OCH₃~3.9s-
CH₃~2.4s-
B. Ester Hydrolysis: Formation of the Carboxylic Acid

Ester hydrolysis, typically carried out under basic or acidic conditions, converts the methyl ester to a carboxylic acid, yielding 4-Bromo-3-fluoro-2-methylbenzoic acid .

  • ¹H NMR: The most notable change is the disappearance of the methyl ester singlet at ~3.9 ppm and the appearance of a broad singlet for the carboxylic acid proton (-COOH) in the downfield region (typically >10 ppm). The chemical shifts of the aromatic protons may also be slightly affected.

  • ¹³C NMR: The signal for the methyl ester carbon (~52 ppm) will disappear. The carbonyl carbon signal will likely shift slightly.

  • ¹⁹F NMR: The fluorine chemical shift is expected to show a minor change upon conversion of the ester to the carboxylic acid.

The predicted NMR data for the hydrolysis product is as follows:

Product: 4-Bromo-3-fluoro-2-methylbenzoic acid
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
COOH>10br s-
H-6~7.7dJ(H-F) ≈ 8.0
H-5~7.5dJ(H-H) ≈ 8.0
CH₃~2.3s-

Part 3: Experimental Protocols

The following are generalized protocols for the synthesis and NMR analysis of the described compounds. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling reagents This compound Phenylboronic acid Pd Catalyst Base Solvent reaction Reaction Setup (Inert Atmosphere) reagents->reaction 1. Add Reagents heating Heating (e.g., 80-100 °C) reaction->heating 2. Heat to Reaction Temp workup Aqueous Workup & Extraction heating->workup 3. Cool & Quench purification Column Chromatography workup->purification 4. Isolate Crude product Methyl 3-fluoro-2-methyl- [1,1'-biphenyl]-4-carboxylate purification->product 5. Purify nmr_analysis NMR Analysis product->nmr_analysis 6. Characterize

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • NMR Analysis: Prepare a sample of the purified product for NMR analysis as described in Protocol 3.

Protocol 2: Ester Hydrolysis

Ester_Hydrolysis starting_material Methyl 4-Bromo-3-fluoro- 2-methylbenzoate reaction Reaction with Base (e.g., NaOH or LiOH in aq. Solvent) starting_material->reaction 1. Dissolve & Add Base acidification Acidification (e.g., with HCl) reaction->acidification 2. Monitor & Acidify precipitation Precipitation/ Extraction acidification->precipitation 3. Isolate Product product 4-Bromo-3-fluoro- 2-methylbenzoic acid precipitation->product 4. Dry nmr_analysis NMR Analysis product->nmr_analysis 5. Characterize

Caption: Workflow for Ester Hydrolysis.

  • Reaction Setup: Dissolve this compound in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (typically 1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract it with an organic solvent.

  • NMR Analysis: Prepare a sample of the purified product for NMR analysis as described in Protocol 3.

Protocol 3: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. If coupling to protons is of interest, a proton-coupled spectrum can be acquired. A proton-decoupled spectrum will simplify the fluorine signal to a singlet, which can be useful for chemical shift determination.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its reaction products. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confidently confirm the identity and purity of their compounds. The predictable spectral changes that occur during key synthetic transformations, such as Suzuki-Miyaura coupling and ester hydrolysis, allow for effective reaction monitoring and product verification. The protocols and predicted data provided in this application note serve as a valuable resource for scientists engaged in the synthesis and analysis of fluorinated aromatic compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article]. Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]

  • Cui, J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2354–2359. [Link]

  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]

  • Hartwig, J. F., & Stanley, L. M. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(39), 12412–12424. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Rakers, C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(32), 13364-13371. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Huang, H.-R., et al. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Gillies, R. J., et al. (2013). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 26(10), 1193–1208. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-acetylbenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Introduction: Strategic Approaches to Synthesis

This compound is a key building block in medicinal chemistry and materials science. Its synthesis can be approached through several strategic routes, each with its own set of challenges. The most common strategies involve:

  • Esterification: The final step is often the esterification of 4-Bromo-3-fluoro-2-methylbenzoic acid. This is generally a high-yielding and straightforward reaction, but inefficiencies can arise.

  • Aromatic Substitution: This involves introducing the bromo or fluoro group onto a pre-existing substituted benzene ring. Success here is dictated by a deep understanding of directing group effects and reaction kinetics.

  • Diazotization-Displacement (Sandmeyer/Schiemann Reactions): Starting from an aniline precursor, this powerful method allows for the introduction of bromo or fluoro groups in positions that are not easily accessible through direct substitution.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address the most common obstacles encountered during these synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My esterification of 4-Bromo-3-fluoro-2-methylbenzoic acid is giving low yields. What are the common causes and how can I optimize it?

Answer: This is a very common issue. Low yields in the esterification of this substrate are typically traced back to three factors: incomplete reaction, difficult workup, or side reactions. Let's break down the solutions.

Causality & Expert Analysis:

The direct esterification of a carboxylic acid with an alcohol (Fischer esterification) is an equilibrium-limited process. To drive the reaction to completion, you must either use a large excess of the alcohol (often as the solvent) or remove the water generated during the reaction. For sterically hindered acids like this one, reaction rates can be slow, requiring prolonged heating or a more potent activation method.

More reactive methods, such as converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol, are often more efficient and proceed under milder conditions.[2]

Troubleshooting & Optimization Strategies:

Problem Potential Cause Recommended Solution
Low Conversion Equilibrium not shifted sufficiently towards the product.Method A (Acid Catalysis): Use methanol as the solvent and a strong acid catalyst (e.g., concentrated H₂SO₄). Reflux for an extended period (12-24 hours).[3] Consider using a Dean-Stark apparatus if using a solvent like toluene to azeotropically remove water.
Steric hindrance slowing the reaction.Method B (Acid Chloride Formation): Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM, Toluene) with a catalytic amount of DMF. Then, add methanol carefully at 0 °C and allow it to warm to room temperature. This is often faster and higher yielding.[2][4]
Product Loss During Workup Incomplete extraction or emulsion formation.Ensure the reaction mixture is fully neutralized before extraction. A common workup involves quenching the reaction, extracting with a suitable organic solvent (e.g., ethyl acetate), washing with saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.[5]
Hydrolysis of Product The ester is hydrolyzing back to the carboxylic acid during aqueous workup.Minimize contact time with aqueous acidic or basic layers. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
Experimental Protocol: High-Yield Esterification via Acid Chloride

This protocol is recommended for its high efficiency and reliability.

Step 1: Acid Chloride Formation

  • To a stirred solution of 4-Bromo-3-fluoro-2-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) containing a catalytic amount of DMF (1-2 drops), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once complete, remove the solvent and excess oxalyl chloride under reduced pressure.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM or THF.

  • Cool the solution to 0 °C and add anhydrous methanol (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the acid chloride.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Question 2: I am attempting a Sandmeyer-type reaction to introduce the bromo group, but the yield is poor and I observe many byproducts. How can I improve this?

Answer: The Sandmeyer reaction is a powerful but sensitive transformation. Success hinges on careful control of temperature, acidity, and the purity of the starting diazonium salt.[1] For synthesizing a related isomer, a patent describes a method starting from 2-methyl-3-amino-5-bromobenzoic acid methyl ester, using sodium nitrite and hexafluorophosphoric acid, which suggests a Schiemann-like approach to introduce fluorine is also viable.[6][7]

Causality & Expert Analysis:

Arenediazonium salts are notoriously unstable and can decompose or participate in unwanted side reactions if not handled correctly. Key failure points include:

  • Incomplete Diazotization: Insufficient acid or nitrous acid can leave starting aniline unreacted.

  • Decomposition of Diazonium Salt: Temperatures above 5-10 °C can lead to decomposition, often resulting in phenol byproducts and nitrogen gas evolution.

Troubleshooting & Optimization Strategies:

Problem Potential Cause Recommended Solution
Low Yield of Brominated Product Diazonium salt decomposed before reacting.Strictly maintain the temperature between 0 and 5 °C during diazotization and the subsequent addition to the copper(I) bromide solution.[8]
Purity of the diazonium salt is low.If isolating the diazonium salt (e.g., as a tetrafluoroborate salt), ensure it is thoroughly washed with cold ether to remove impurities and properly dried before the displacement step.[7]
Formation of Phenol Byproduct Reaction of the diazonium salt with water.Use a highly concentrated solution of copper(I) bromide in HBr. This ensures the bromide ion is present in high concentration to compete with water.
Reaction is Sluggish or Stalls The copper(I) catalyst is inactive.Use freshly prepared or high-purity copper(I) bromide. The activity of the copper catalyst is critical for an efficient reaction.
Workflow Diagram: Sandmeyer Reaction for Bromination

Below is a generalized workflow for this critical transformation.

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Displacement Aniline Aromatic Amine (e.g., Methyl 3-amino-3-fluoro-2-methylbenzoate) Reagents_D NaNO₂ / aq. HBr 0-5 °C Aniline->Reagents_D 1. Add amine to acid Diazonium Arenediazonium Salt [Ar-N₂]⁺ Br⁻ Reagents_D->Diazonium 2. Add NaNO₂ slowly Catalyst Freshly Prepared CuBr in aq. HBr Diazonium->Catalyst 1. Add diazonium solution to cold CuBr solution Product Target Product (this compound) Catalyst->Product 2. Warm to RT (N₂ evolution)

Caption: Generalized workflow for the Sandmeyer bromination reaction.

Question 3: How do the existing substituents (fluoro, methyl) on the aromatic ring direct electrophilic bromination, and how can I achieve the desired regioselectivity?

Answer: Understanding the directing effects of the substituents is paramount for any synthesis involving electrophilic aromatic substitution. The fluorine and methyl groups are both ortho, para-directors, while the ester group (if present) would be a meta-director.

Causality & Expert Analysis:

  • -CH₃ (Methyl): Activating and ortho, para-directing.

  • -F (Fluoro): Deactivating (due to induction) but ortho, para-directing (due to resonance).

  • -COOCH₃ (Methyl Ester): Deactivating and meta-directing.

When planning a bromination, you must consider the combined influence of these groups. For a substrate like 3-fluoro-2-methyltoluene, both the methyl and fluoro groups will direct an incoming electrophile (like Br⁺) to the 4- and 6-positions. The 4-position is para to the methyl group and ortho to the fluorine, while the 6-position is ortho to both. Steric hindrance from the adjacent methyl group might slightly disfavor the 6-position, but the combined electronic effects strongly favor it.[9]

Diagram: Directing Effects for Bromination

This diagram illustrates the preferred positions for electrophilic attack.

Caption: Regioselectivity in the bromination of 3-fluoro-2-methyltoluene.

To synthesize the target compound, one would ideally start with a precursor where the desired substitution pattern is already established or can be unambiguously achieved. For example, starting with 3-fluoro-2-methylbenzoic acid and then brominating it would be a viable strategy, as the carboxylic acid group is a meta-director, which would direct the bromine to the 5-position relative to itself (the 4-position on the final product).

References

  • PrepChem.com. (2017). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Retrieved from [Link]

  • Google Patents. (2023). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 4-Bromo-3-fluoro-2-methylbenzoate (CAS: 1365969-22-7). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this key halogenated aromatic ester. The inherent functionalities of this molecule, including the ester, bromine, and fluorine substituents, can present unique purification hurdles. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions based on established chemical principles.

Scenario 1: Persistent Yellow or Brown Coloration in the Final Product

Question: After purification by column chromatography, my this compound is still a yellow or brown oil/solid, not the expected clear or white product. What could be the cause and how can I fix it?

Probable Causes & Solutions:

  • Residual Acidic Impurities: The synthesis of this ester, often from the corresponding carboxylic acid, can leave trace amounts of unreacted acid or acid catalyst. These impurities can contribute to coloration.

    • Solution: Before chromatographic purification, perform an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[1]

  • Oxidized Impurities: Halogenated aromatic compounds can sometimes contain minor, highly colored impurities formed through side reactions or degradation.

    • Solution 1: Activated Carbon Treatment. Dissolve the colored product in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-2% w/w) and stir for 15-30 minutes at room temperature. The charcoal will adsorb many colored impurities. Filter the mixture through a pad of Celite® to remove the charcoal and then concentrate the filtrate.

    • Solution 2: Recrystallization. If the product is a solid, recrystallization is a powerful technique for removing colored impurities. (See Protocol 2 for a detailed procedure).

Scenario 2: Co-elution of Impurities During Column Chromatography

Question: I'm running a silica gel column, but a persistent impurity is eluting with my desired product. How can I improve the separation?

Probable Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving your product from the impurity, especially if the impurity has a similar polarity.

    • Solution 1: Systematic TLC Analysis. Before running a large-scale column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent systems of differing polarities. A good starting point for this compound is a mixture of hexanes (or petroleum ether) and ethyl acetate.[2][3] Aim for an Rf value of approximately 0.3 for your product, which generally provides the best separation.

    • Solution 2: Adjusting Eluent Polarity. If the product and impurity are moving too quickly (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If they are moving too slowly (low Rf), increase the polarity (increase the proportion of ethyl acetate). Even small adjustments can significantly impact resolution.

    • Solution 3: Alternative Solvent Systems. Consider trying a different solvent system altogether. For example, a mixture of dichloromethane and hexanes can sometimes provide different selectivity compared to ethyl acetate/hexanes.

  • Structurally Similar Impurities: Dehalogenated or isomeric impurities can be particularly challenging to separate due to their similar polarities.[4] The starting materials or side reactions can sometimes lead to the formation of isomers.

    • Solution: High-Performance Liquid Chromatography (HPLC). For very difficult separations, preparative HPLC may be necessary. Both normal-phase and reverse-phase HPLC can offer superior resolving power compared to standard flash chromatography.[5][6]

Scenario 3: Product "Oiling Out" During Recrystallization

Question: I'm trying to recrystallize my this compound, but it's separating as an oil instead of forming crystals. What should I do?

Probable Causes & Solutions:

  • Solvent Choice: The chosen solvent may be too good of a solvent for your compound, even at lower temperatures, or the cooling process may be too rapid.

    • Solution 1: Use a Two-Solvent System. A common and effective technique is to use a solvent pair.[7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Solution 2: Slow Cooling. Rapid cooling often promotes oiling out. After dissolving your compound in a hot solvent, allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.

    • Solution 3: Scratching the Flask. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: The most likely impurities arise from the synthetic route. These can include:

  • Unreacted Starting Material: The corresponding carboxylic acid (4-Bromo-3-fluoro-2-methylbenzoic acid) is a common impurity.[8]

  • Dehalogenated Byproducts: Loss of the bromine or fluorine atom can occur under certain reaction conditions, leading to closely related impurities that can be difficult to separate.[4][9]

  • Isomeric Impurities: Depending on the synthetic strategy, isomers with different substitution patterns on the aromatic ring may be present.[10]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF, ethyl acetate) may be present.

Q2: Is distillation a viable purification method for this compound?

A2: While distillation is a standard technique for purifying liquid esters, its suitability for this compound depends on its boiling point and thermal stability. Given its molecular weight of approximately 247.06 g/mol , it is likely to have a high boiling point, requiring vacuum distillation to prevent decomposition at atmospheric pressure.[11][12] If significant non-volatile impurities are present, distillation can be effective. However, for separating closely related isomers or dehalogenated impurities, chromatography is generally the superior method.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of the product.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to determine the purity of the compound as a percentage of the total peak area.[6]

III. Experimental Protocols & Workflows

Protocol 1: Purification by Flash Column Chromatography

This protocol is a standard method for purifying this compound on a research scale.

1. Preparation: a. TLC Analysis: Determine the optimal eluent system by TLC. A common starting point is a 95:5 mixture of Hexanes:Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product. b. Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.

2. Column Packing: a. Pack a glass chromatography column with silica gel using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.

3. Loading and Elution: a. Carefully add the dry-loaded sample to the top of the silica gel bed. b. Gently add the eluent and begin elution, collecting fractions. A typical elution solvent system found in literature for a similar compound is petroleum ether/ethyl acetate (50:1, v/v).[2]

4. Analysis: a. Monitor the fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

5. Final Product: a. Place the concentrated product under high vacuum to remove any residual solvent.

Workflow for Column Chromatography Troubleshooting

cluster_troubleshoot Troubleshooting start Crude Product tlc Perform TLC Analysis start->tlc column Run Silica Gel Column tlc->column no_sep Poor Separation on TLC? tlc->no_sep analyze Analyze Fractions by TLC column->analyze combine Combine Pure Fractions analyze->combine co_elution Co-elution in Column? analyze->co_elution evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product no_sep->column No adjust_solvent Adjust Solvent Polarity no_sep->adjust_solvent Yes adjust_solvent->tlc co_elution->combine No rerun_column Re-run Column with Shallower Gradient co_elution->rerun_column Yes rerun_column->analyze

Caption: Troubleshooting workflow for column chromatography.

Protocol 2: Purification by Recrystallization

This method is ideal if the product is a solid and contains impurities with different solubility profiles.

1. Solvent Selection: a. Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. b. Alternatively, identify a solvent pair: a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.[7] A Hexane/Ethyl Acetate system is often effective.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) until the solid just dissolves.

3. Decolorization (if necessary): a. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. b. Hot filter the solution through a fluted filter paper or a Celite® pad to remove the charcoal.

4. Crystallization: a. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to clarify. b. Cover the flask and allow it to cool slowly to room temperature. c. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals in a vacuum oven.

Decision Tree for Purification Method Selection

start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid/oil? start->is_liquid recrystallize Attempt Recrystallization is_solid->recrystallize Yes impurities Nature of Impurities? is_liquid->impurities Yes column Perform Column Chromatography impurities->column Polar/Isomeric distill Consider Vacuum Distillation impurities->distill Non-volatile recrystallize_fail Fails or 'Oils Out'? recrystallize->recrystallize_fail recrystallize_fail->column Yes

Caption: Decision tree for selecting the primary purification method.

Data Summary Table
Purification TechniqueKey Parameters & Common SystemsProsCons
Flash Column Chromatography Stationary Phase: Silica GelEluent System: Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20)[3], Petroleum Ether/Ethyl Acetate (e.g., 50:1)[2]Highly versatile; Good for separating compounds with different polarities.Can be time-consuming and uses large volumes of solvent.
Recrystallization Single Solvent: Ethanol, IsopropanolSolvent Pair: Ethyl Acetate/Hexanes, Acetone/Hexanes[7]Can provide very high purity product; Cost-effective for large scales.Only applicable to solids; Risk of "oiling out"; Can have lower yields.
Vacuum Distillation Pressure: <1 mmHg (typical)Temperature: Dependent on pressureEffective for removing non-volatile or very high-boiling impurities.Requires thermally stable compound; Not effective for separating close-boiling isomers.

IV. References

  • Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com. Available from: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • How to purify esterefication product? - ResearchGate. Available from: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. Available from:

  • halogenated aromatic compounds: Topics by Science.gov. Available from: [Link]

  • Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem. Available from: [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. Available from: [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications. Available from: [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - RSC Publishing. Available from: [Link]

  • Method For Removing Halogens From An Aromatic Compound - Google Patents. Available from:

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. Available from:

  • Process for the purification of esters - Google Patents. Available from:

  • 4-Bromo-3-methylbenzoic acid - SIELC Technologies. Available from: [Link]

  • Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem. Available from: [Link]

  • Use of Permeable Reactive Barriers in the Removal of ACT and DCF from Effluents of Wastewater Treatment Plants - MDPI. Available from: [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. Available from:

Sources

Technical Support Center: Optimizing Suzuki Coupling of Bromo-Fluoro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your research, particularly when working with bromo-fluoro substituted aromatic compounds. These substrates are vital in medicinal chemistry and materials science, but their unique electronic properties demand carefully optimized reaction conditions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter at the bench.

Core Principles for Optimizing Bromo-Fluoro Suzuki Couplings

Successfully coupling bromo-fluoro compounds hinges on selectively activating the Carbon-Bromine (C-Br) bond for oxidative addition while leaving the more robust Carbon-Fluorine (C-F) bond intact. The primary challenges often encountered are sluggish reactions, catalyst deactivation, and undesired side reactions such as de-bromination. Understanding the role of each component is the first step toward troubleshooting and optimization.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process for forming carbon-carbon bonds.[1][2] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst into the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][3] Each of these steps is influenced by the choice of ligand, base, and solvent.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental failures. By identifying the symptoms, we can diagnose the underlying cause and implement a logical solution.

Q1: My reaction shows low or no conversion of the bromo-fluoro starting material. What are the likely causes and solutions?

This is one of the most common issues and typically points to a problem with the first step of the catalytic cycle: oxidative addition.

  • Plausible Cause 1: Inefficient Oxidative Addition. The palladium(0) catalyst is failing to insert into the C-Br bond. While the C-Br bond is generally reactive, its reactivity can be influenced by the electronic nature of the fluoro-aromatic ring. Electron-donating groups can make the C-Br bond less susceptible to oxidative addition.[4]

    • Solution: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to a more electron-rich and sterically bulky phosphine ligand, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][4][5] These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[1] You may also need to increase the reaction temperature, but do so cautiously to avoid potential C-F activation.

  • Plausible Cause 2: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen. If your reaction mixture turns black immediately upon heating, you are likely forming palladium black, an inactive form of the catalyst.

    • Solution: Ensure your reaction is rigorously degassed. This is non-negotiable for reproducible results. Solvents should be sparged with an inert gas (Nitrogen or Argon) for 15-30 minutes prior to use. Alternatively, perform three freeze-pump-thaw cycles on the sealed reaction mixture.[5] Using a pre-catalyst, which is a stable Pd(II) complex that generates the active Pd(0) species in situ, can also improve reproducibility.

Q2: I'm observing a significant amount of a de-brominated byproduct where the bromine is replaced by hydrogen (Ar-H). How can I prevent this?

Dehalogenation is a persistent side reaction that competes with the desired cross-coupling.[5][6] It occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group to produce the undesired Ar-H byproduct.[3][5]

  • Plausible Cause 1: Inappropriate Base. Strong bases, particularly alkoxides, or solvents like alcohols can act as hydride sources to generate the Pd-H intermediate.[3][5]

    • Solution: Switch to a milder, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points that often suppress dehalogenation.[5] Cesium carbonate (Cs₂CO₃) is also highly effective, albeit more expensive.

  • Plausible Cause 2: Presence of Water or Protic Solvents. While water is often necessary to facilitate the reaction, excessive amounts or the use of alcohol solvents can be a source of protons and promote the formation of Pd-H species.[5]

    • Solution: Optimize the amount of water in your solvent system. A typical starting point for solvent systems like dioxane or toluene is a 10:1 or 5:1 ratio of organic solvent to water.[7] Avoid using alcohols as the primary solvent if de-bromination is observed.

  • Plausible Cause 3: Ligand Choice. The steric and electronic properties of the ligand can influence the relative rates of dehalogenation versus cross-coupling.

    • Solution: Employing bulky ligands like SPhos or XPhos can create a sterically crowded environment around the palladium center, which can disfavor the pathway leading to the dehalogenated byproduct.[5]

Q3: My reaction is sluggish and I'm seeing homocoupling of my boronic acid (Ar'-Ar'). What is going wrong?

Homocoupling of the boronic acid is another common side reaction that consumes your nucleophile and complicates purification.

  • Plausible Cause: Oxygen in the Reaction Mixture. The presence of oxygen can promote the oxidative coupling of two boronic acid molecules, a process that is also mediated by palladium.[3] This side reaction is often exacerbated when the main catalytic cycle is slow.

    • Solution: As with catalyst deactivation, the solution is meticulous degassing of all solvents and the reaction vessel before heating.[3] If the primary reaction is slow (leading to more opportunity for side reactions), you may need to re-optimize the ligand and temperature to accelerate the main catalytic cycle (see Q1).

Frequently Asked Questions (FAQs)

Q: Which palladium precatalyst should I start with? Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd-ligand complex?

  • A: For initial screening, using a simple source like Pd(OAc)₂ or Pd₂(dba)₃ along with your chosen ligand is cost-effective and versatile.[8] However, for improved reproducibility and handling (as many ligands are air-sensitive), using air-stable pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G3 is highly recommended. These complexes are designed to reliably generate the active Pd(0) species under the reaction conditions.

Q: How crucial is water in the reaction? Can I run the reaction under anhydrous conditions?

  • A: For most Suzuki couplings using boronic acids, a small amount of water is essential. The base (e.g., K₃PO₄) is often more soluble in the aqueous phase, and water plays a key role in the transmetalation step.[9][10] However, some systems, particularly those using potassium trifluoroborate salts or certain boronate esters, can be run under anhydrous conditions.[10][11] If you are having issues with water-sensitive functional groups, exploring these alternative boron reagents is a valid strategy.

Q: What is a good starting temperature for these couplings?

  • A: A good starting point for screening is typically between 80-100 °C.[5][12] If you see no reaction, you can incrementally increase the temperature to 110 °C or higher, but be mindful that higher temperatures can increase the risk of side reactions, including C-F bond activation in highly electron-deficient systems. Conversely, if you are seeing side products, lowering the temperature after finding a highly active catalyst system is a good optimization strategy.[13]

Q: How should I monitor the reaction progress effectively?

  • A: Thin-Layer Chromatography (TLC) is the quickest method. Spot the reaction mixture against your starting bromo-fluoro compound and the boronic acid. The product should be a new spot, often with an Rf value between that of the two starting materials. For more quantitative analysis, taking small aliquots from the reaction mixture (and quenching them) for analysis by GC-MS or LC-MS is the standard practice in industry. This allows you to track the disappearance of starting material and the appearance of product and byproducts over time.[6]

Data Presentation: Recommended Starting Conditions

For a typical Suzuki coupling of a bromo-fluoro-aryl compound with an arylboronic acid, the following table provides robust starting points for your initial screening experiments.

ComponentRecommendation 1 (General Purpose)Recommendation 2 (For Challenging Substrates)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (1-2 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. The G3 pre-catalyst offers enhanced stability and activity.[14]
Ligand SPhos (2-4 mol%)Not needed with pre-catalystSPhos is a highly effective, versatile ligand for a broad range of aryl bromides.[5]
Base K₃PO₄ (2.0 - 3.0 equiv.)K₃PO₄ or Cs₂CO₃ (2.0 equiv.)K₃PO₄ is a strong, non-nucleophilic base that effectively promotes the reaction while minimizing dehalogenation.[5]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)Dioxane is a common, effective solvent. Toluene can sometimes mitigate halide inhibition effects.[9][15]
Temperature 100 °C100 - 110 °CA good starting temperature to ensure sufficient energy for oxidative addition.
Visualizing the Process

Understanding the interplay of reaction components and the potential pitfalls is key. The following diagrams illustrate the core catalytic cycle and a decision tree for troubleshooting.

The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_ts Oxidative Addition pd0->oa_ts product Ar-Ar' (Desired Product) pd2 Ar-Pd(II)-Br(L)₂ oa_ts->pd2 tm_ts Transmetalation pd2->tm_ts pd_h H-Pd(II)-Ar(L)₂ pd2->pd_h + [H⁻] source (base, solvent) pd2_ar Ar-Pd(II)-Ar'(L)₂ tm_ts->pd2_ar re_ts Reductive Elimination pd2_ar->re_ts re_ts->pd0 re_ts->product dehalogenation De-bromination (Ar-H) pd_h->dehalogenation Reductive Elimination homocoupling Homocoupling (Ar'-Ar') boronic_acid Ar'B(OH)₂ boronic_acid->tm_ts boronic_acid->homocoupling O₂, Pd(II) base Base, H₂O base->tm_ts aryl_bromide Ar-Br aryl_bromide->oa_ts

Caption: The Suzuki catalytic cycle, highlighting oxidative addition, transmetalation, and reductive elimination. Key side reactions like de-bromination and homocoupling are shown in red.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield / Incomplete Reaction check_sm Starting Material Recovered? start->check_sm check_byproducts Major Byproduct? check_sm->check_byproducts No oa_issue Issue: Poor Oxidative Addition or Catalyst Deactivation check_sm->oa_issue Yes debromination De-bromination (Ar-H) check_byproducts->debromination De-bromination homocoupling Homocoupling (Ar'-Ar') check_byproducts->homocoupling Homocoupling solution_oa Solution: 1. Use bulkier, e⁻-rich ligand (SPhos, XPhos). 2. Increase temperature. 3. Ensure rigorous degassing. oa_issue->solution_oa solution_debr Solution: 1. Switch to milder base (K₃PO₄, K₂CO₃). 2. Avoid alcohol solvents. 3. Use bulky ligand. debromination->solution_debr solution_homo Solution: 1. Rigorously degas solvents. 2. Re-optimize conditions to accelerate main reaction. homocoupling->solution_homo

Caption: A decision tree to guide troubleshooting efforts based on reaction outcomes.

Model Experimental Protocol

Reaction: Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with phenylboronic acid.

Materials:

  • 1-bromo-4-fluorobenzene (1.0 mmol, 175 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • XPhos Pd G3 (0.02 mmol, 16.9 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL, sparged with N₂)

  • Deionized Water (0.5 mL, sparged with N₂)

Procedure:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 1-bromo-4-fluorobenzene, phenylboronic acid, K₃PO₄, and XPhos Pd G3 catalyst.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the sparged 1,4-dioxane (5 mL) followed by the sparged water (0.5 mL).

  • Place the flask in a pre-heated oil bath at 100 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion (disappearance of the starting bromide), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-1,1'-biphenyl.

References
  • [Placeholder for Reference 1]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jedinák, L., Tomanová, P., & Dračínský, M. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 356-368. Retrieved from [Link]

  • [Placeholder for Reference 6]
  • Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • [Placeholder for Reference 9]
  • [Placeholder for Reference 10]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Suzuki Cross-Coupling. Retrieved from [Link]

  • Scott, N. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1534-1541. Retrieved from [Link]

  • [Placeholder for Reference 14]
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of chemical research, 44(4), 294-306. Retrieved from [Link]

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  • Mediavilla, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 395. Retrieved from [Link]

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  • Ghaffari, M. T., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC advances, 10(52), 31227-31231. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene.... Retrieved from [Link]

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  • Darses, S., & Genet, J. P. (2003). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. European Journal of Organic Chemistry, 2003(22), 4313-4327. Retrieved from [Link]

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Troubleshooting Guide: Overcoming Solubility Challenges with Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 4-Bromo-3-fluoro-2-methylbenzoate (CAS: 1365969-22-7). By combining theoretical principles with practical, field-proven methodologies, this document aims to serve as a first-line support center. It offers a series of structured troubleshooting steps, detailed experimental protocols, and a preventative framework to mitigate solubility-related setbacks in experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: Understanding the compound's inherent properties is the first step in troubleshooting. This compound is a halogenated aromatic ester.[1] Key properties are summarized below:

PropertyValueSource
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight ~247.06 g/mol [1][2]
Appearance Typically a clear liquid or low-melting solid.[1]
Purity Commercially available at ≥97% purity.[1]

Based on its structure—a substituted benzene ring—it is predicted to be a nonpolar, hydrophobic molecule with poor aqueous solubility.

Q2: I've added the compound to my aqueous buffer and it won't dissolve. What is the most common reason for this?

A2: This is the most frequently encountered issue. The primary cause is the compound's low intrinsic aqueous solubility. Many organic molecules, particularly those with aromatic rings and halogen substituents, are highly soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) but will precipitate when diluted into a water-based medium.[3] This phenomenon, often called "solvent shock," occurs because the sudden change in solvent polarity dramatically decreases the compound's solubility limit.[4]

Q3: What is a good starting solvent to prepare a stock solution?

A3: For initial stock solution preparation, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl Sulfoxide (DMSO) is the industry-standard choice for several reasons:

  • It is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[5]

  • It is miscible with a broad spectrum of organic solvents and water.[5]

  • It is relatively stable and suitable for long-term storage of compounds at low temperatures.

Other viable options include N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA), which have similar properties.[]

Q4: What is the maximum recommended final concentration of DMSO in a biological assay?

A4: While there is no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[3] Exceeding this range can lead to two major problems:

  • Compound Precipitation: Higher DMSO concentrations can still lead to solubility issues for some compounds upon aqueous dilution.[3]

  • Cellular/Enzyme Toxicity: DMSO can have off-target effects on the biological system being studied, potentially confounding experimental results.[3]

It is critical to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.[3]

In-Depth Troubleshooting Guide

This section provides a logical, step-by-step approach to diagnosing and solving more persistent solubility problems.

Problem 1: My compound precipitates immediately upon dilution into an aqueous buffer.

This is a classic sign of exceeding the compound's kinetic solubility limit in the final assay medium.

Logical Troubleshooting Workflow

G cluster_0 Troubleshooting Immediate Precipitation start Precipitation Observed Immediately Upon Dilution cause1 Potential Cause: Exceeds Aqueous Solubility Limit start->cause1 cause2 Potential Cause: 'Solvent Shock' from Rapid Polarity Change start->cause2 sol1 Solution 1: Reduce Final Concentration cause1->sol1 sol2 Solution 2: Modify Dilution Protocol cause2->sol2 sol3 Solution 3: Employ Co-Solvent System sol1->sol3 If precipitation persists end_node Resolution: Clear, Homogenous Solution sol1->end_node If successful sol2->sol3 If precipitation persists sol2->end_node If successful sol3->end_node If successful

Caption: Workflow for addressing immediate compound precipitation.

Recommended Actions & Protocols
  • Action 1: Determine Maximum Soluble Concentration. Perform a serial dilution experiment to find the highest concentration at which the compound remains soluble in your specific assay buffer. Reduce the concentrations in your main experiment to stay below this limit.[3]

  • Action 2: Optimize the Dilution Method. Avoid adding a small volume of concentrated DMSO stock directly into the full volume of buffer. Instead, use a gradual dilution technique.

    Protocol: Serial Dilution & Gradual Addition

    • Pre-warm Medium: Ensure your aqueous assay buffer is equilibrated to the experimental temperature (e.g., 37°C for cell-based assays).[4]

    • Calculate Volumes: Determine the volume of DMSO stock required for your desired final concentration, ensuring the final DMSO percentage does not exceed 0.5-1%.[3]

    • Slow Addition: While gently vortexing or swirling the pre-warmed buffer, add the DMSO stock solution dropwise. This gradual introduction helps prevent localized high concentrations that trigger precipitation.[4]

    • Immediate Use: Use the freshly prepared working solution immediately, as some compounds may precipitate over time even when initially soluble.[4]

  • Action 3: Implement a Co-solvent System. If reducing the concentration is not feasible, the use of a co-solvent can significantly enhance solubility.[7][8] Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the polarity of the aqueous phase, thereby increasing the solubility of hydrophobic compounds.[]

    Common Co-solvents in Drug Discovery:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Glycerin

    Note: Always test the tolerance of your biological system to any co-solvent before its inclusion in the main experiment.

Problem 2: The compound dissolves initially but precipitates over time (e.g., during incubation).

This suggests that while the initial kinetic solubility was achieved, the compound is not stable in the solution under the experimental conditions.

Potential Causes & Solutions
Potential CauseExplanation & CausalityRecommended Solution
Temperature Shift Solubility is often temperature-dependent.[9][10] If a solution is prepared at room temperature and then moved to a 37°C incubator, or vice-versa, the change in temperature can decrease solubility and cause precipitation.Pre-equilibrate all solutions and buffers to the final incubation temperature before mixing.[4]
pH Instability The solubility of ionizable compounds can be highly dependent on pH.[][11] Although the ester group in this compound is not readily ionizable, pH shifts in the medium (e.g., due to cellular metabolism) could potentially affect stability or interactions with buffer components.Ensure your assay medium is well-buffered (e.g., with HEPES) to maintain a stable pH throughout the experiment.[4]
Interaction with Media Components Complex biological media contain salts, proteins, and other components that can interact with the test compound, reducing its solubility over time.Test the compound's stability in the specific assay medium over the full time course of the experiment. If precipitation occurs, simplifying the buffer or testing in the presence of a carrier protein like Bovine Serum Albumin (BSA) may help.
Problem 3: The powdered compound will not fully dissolve in 100% DMSO.

While uncommon for a compound like this, this issue points toward a problem with either the compound itself or the solvent.

Troubleshooting Workflow for Stock Solution

G cluster_1 Troubleshooting Stock Solution Preparation start Compound Fails to Dissolve in 100% DMSO check1 Action: Apply Gentle Heat (e.g., 37-40°C water bath) start->check1 check2 Action: Use Sonication check1->check2 Failure sol1 Solution: Compound Dissolves check1->sol1 Success check3 Action: Verify Solvent Quality check2->check3 Failure check2->sol1 Success check4 Action: Assess Compound Purity check3->check4 Solvent is pure sol2 Solution: Use Anhydrous DMSO check3->sol2 Water contamination identified sol3 Solution: Purify Compound or Source New Batch check4->sol3

Caption: Logical steps for resolving issues with stock solution preparation.

  • Gentle Heating & Sonication: To increase the rate of dissolution, you can gently warm the solution in a water bath (not exceeding 40°C to prevent degradation) and/or use a bath sonicator. Sonication can help break up aggregates and solvate the compound more effectively.

  • Verify Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination can significantly reduce its solvating power for hydrophobic compounds. Always use anhydrous, high-purity DMSO from a sealed bottle and aliquot it for single use to prevent repeated exposure to air.[4]

  • Assess Compound Purity: If solubility issues persist even with fresh, anhydrous DMSO and physical assistance, the problem may lie with the compound itself. Impurities or an incorrect structure could be the root cause. Consider analytical verification via techniques like NMR or LC-MS.

References

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from [Link]

  • A-zeal.com. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. Retrieved from [Link]

  • Münzenberg, J., & Moller, S. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology. Retrieved from [Link]

  • California State University, Bakersfield (CSUB). (n.d.). Lab 5: The Effect of pH on Sodium Benzoate. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Qing-zhu, J., et al. (2006). The effect of temperature on the solubility of benzoic acid derivatives in water. Semantic Scholar. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Why are the solubility characteristics of the sodium benzoate in a solution of aqueous base.... Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Inorganic Chemistry: An Indian Journal. (2016). Approaches to Improve solubility of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of pH and sodium benzoate on probability of growth of a C.... Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Preventing decomposition of Methyl 4-Bromo-3-fluoro-2-methylbenzoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 4-Bromo-3-fluoro-2-methylbenzoate (CAS No. 1206680-27-4). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot potential decomposition issues, ensuring the integrity of your reactions and the purity of your products.

Section 1: Understanding the Molecule's Reactivity Profile

Before troubleshooting, it's crucial to understand the inherent chemical characteristics of this compound. Its stability is a balance between the robust aryl halide framework and the susceptible ester functionality.

Question: What are the primary reactive sites on this compound that I should be concerned about?

Answer: The molecule possesses three key regions that dictate its reactivity and potential for decomposition under various reaction conditions.

  • The Methyl Ester Group: This is the most common site of unintended reactivity. It is susceptible to hydrolysis under both acidic and basic conditions, a process also known as saponification in the presence of a base.[1][2] This is often the primary cause of yield loss and the generation of the corresponding carboxylic acid impurity.

  • The Carbon-Bromine (C-Br) Bond: The aryl bromide is the intended site for many strategic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3][4] While relatively stable, this bond can be subject to undesired side reactions like reduction (protodebromination) under certain catalytic conditions.

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is significantly stronger and less reactive than the C-Br bond.[5][6] It is generally stable to the conditions used for cross-coupling at the C-Br position. However, under forcing nucleophilic aromatic substitution (SNAr) conditions, particularly with strong nucleophiles and high heat, its reactivity should be considered.[7]

Caption: Key reactive and stability-influencing sites on this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common challenges encountered when using this reagent.

FAQ 1: My primary product is the carboxylic acid, not the coupled product. How do I prevent ester hydrolysis?

This is the most frequent issue and arises from the cleavage of the methyl ester.

Underlying Cause: The ester is being hydrolyzed by basic or acidic conditions in your reaction. Many cross-coupling reactions, for instance, employ bases like sodium carbonate, potassium carbonate, or cesium carbonate, which, in the presence of water (even trace amounts), can readily saponify the ester.[8]

Solutions & Mitigation Strategies:

  • Choice of Base: The selection of the base is critical. Opt for weaker, non-nucleophilic, or hindered bases where possible. For moisture-sensitive reactions, rigorously dried bases are essential.

  • Solvent System: Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) to minimize the presence of water, which is required for hydrolysis.

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can significantly reduce the rate of hydrolysis. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.

  • Work-up Procedure: Neutralize the reaction mixture carefully during work-up. Avoid prolonged exposure to strong aqueous acids or bases. A quick wash with a saturated solution of a mild buffer like ammonium chloride (NH₄Cl) is often preferable to strong acids.

Data-Driven Decision Making: Base Selection Table

BasepKa of Conjugate AcidTypical UseHydrolysis RiskComments
K₂CO₃ 10.3Suzuki, HeckHigh Common, but often causes hydrolysis in protic or wet solvents.
Cs₂CO₃ 10.3SuzukiHigh More soluble than K₂CO₃, can accelerate both coupling and hydrolysis.
K₃PO₄ 12.3SuzukiModerate A strong but often less nucleophilic base. Can be a better choice than carbonates.
Organic Bases (e.g., Et₃N, DIPEA) ~11Heck, SonogashiraLow Non-nucleophilic and good acid scavengers. Not typically strong enough for Suzuki transmetalation.
Potassium tert-butoxide (KOtBu) ~19Buchwald-HartwigHigh Very strong and highly nucleophilic; will rapidly hydrolyze esters. Avoid unless necessary.
FAQ 2: My mass spectrum shows the loss of bromine but no desired product (Protodebromination). What is causing this side reaction?

Protodebromination (replacement of Br with H) is a common side reaction in palladium-catalyzed processes.

Underlying Cause: This typically occurs when the organopalladium intermediate, formed after oxidative addition of the catalyst into the C-Br bond, is intercepted by a proton source before it can proceed through the desired catalytic cycle (e.g., transmetalation in a Suzuki coupling).[9] Sources of protons can include water, alcohols, or acidic impurities in the reagents.

Troubleshooting Workflow:

G start Protodebromination Observed (Loss of Br) q1 Are you running a Pd-catalyzed reaction? start->q1 sol1 Source is likely premature quenching of Pd-intermediate. q1->sol1 Yes q2 Are solvents and reagents rigorously anhydrous? sol1->q2 sol2 Action: Use freshly distilled/dried solvents. Dry reagents under vacuum. q2->sol2 No q3 Is the reaction under a robust inert atmosphere? q2->q3 Yes sol2->q3 sol3 Action: Purge vessel with Ar/N2. Use Schlenk techniques. q3->sol3 No q4 Is your boronic acid/ester degrading (protodeboronation)? q3->q4 Yes sol3->q4 sol4 Action: Use fresh, high-purity boronic acid/ester. Consider using a slight excess (1.1-1.2 eq). q4->sol4 Potentially end_node Problem Mitigated q4->end_node No, check other sources sol4->end_node

Caption: Troubleshooting workflow for diagnosing and solving protodebromination.

FAQ 3: I am observing substitution of the fluorine atom. Why is this happening?

While less common, displacement of the aryl fluoride can occur under specific conditions.

Underlying Cause: This points towards a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7] The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing ester group. A strong nucleophile (e.g., an alkoxide, amine, or even hydroxide at high temperatures) can attack the ring, and while bromide is a better leaving group, displacement of fluoride can happen, especially under harsh conditions (high temperature, polar aprotic solvent like DMF or DMSO).[10]

Solutions & Mitigation Strategies:

  • Avoid Strong Nucleophiles: If your reaction does not require a strong nucleophile, ensure one is not present. For example, when performing a hydrolysis, use milder conditions (e.g., LiOH in THF/H₂O at room temperature) rather than NaOH at reflux.

  • Temperature Control: SNAr reactions have a high activation energy. Running the reaction at the lowest possible temperature will dramatically disfavor this pathway.

  • Protecting Groups: In multi-step syntheses where the ester's activating effect is problematic, it can be reduced to a benzyl alcohol, protected, and then re-oxidized at a later stage.[11]

Section 3: Proactive Experimental Protocols

Adhering to best practices from the outset can prevent most decomposition issues. Here is a model protocol for a Suzuki-Miyaura coupling designed to protect the ester functionality.

Protocol: Ester-Sparing Suzuki-Miyaura Coupling

This protocol uses a milder base and rigorously anhydrous conditions to minimize hydrolysis and protodebromination.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for work-up and purification

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, and the dried K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Add the Palladium catalyst, followed by the anhydrous dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the organic filtrate with water (2x) and then with brine (1x). Be efficient to minimize contact time with the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by column chromatography on silica gel to obtain the final product.

By implementing these informed strategies and protocols, you can significantly improve the outcome of your reactions involving this compound, ensuring higher yields and purer compounds for your research and development pipeline.

References

  • LibreTexts, C. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Zhang, L., & Chen, C. (2021). Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
  • Serio, M. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Scribd. Carboxylic Acid Protecting Groups. Available at: [Link]

  • Wikipedia. Benzoic acid. Available at: [Link]

  • ResearchGate. (PDF) Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]

  • Slideshare. Protection of carbonyl and carboxyl group. Available at: [Link]

  • ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts, C. (2021). 14.7: Aryl Halides. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold.... Bioorganic Chemistry. Available at: [Link]

  • Quora. (2014). Are aryl halides more stable than haloalkanes?. Available at: [Link]

  • National Institutes of Health (NIH). (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts.... Available at: [Link]

  • Quora. (2017). Why are aryl halides less reactive with alkyl halides?. Available at: [Link]

  • LibreTexts, C. (2023). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Available at: [Link]

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Technical Support Center: Nucleophilic Aromatic Substitution on Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions on halogenated benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these crucial synthetic transformations. Here, you will find a series of frequently asked questions and in-depth troubleshooting guides in a question-and-answer format to help you optimize your reactions and achieve your desired products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with halogenated benzoates.

Issue 1: Low to No Product Yield

Q1: I am observing very low or no formation of my desired product. What are the primary factors I should investigate?

A1: Low or no product yield in an SNAr reaction with a halogenated benzoate substrate is a common issue that can often be resolved by systematically evaluating the following factors:

  • Insufficient Ring Activation: The cornerstone of a successful SNAr reaction is a sufficiently electron-deficient aromatic ring. The ester group (-COOR) of the benzoate is an electron-withdrawing group (EWG), but it may not be activating enough on its own. The reaction is significantly favored when additional strong EWGs (e.g., -NO₂, -CN, -CF₃) are positioned ortho or para to the halogen leaving group.[1][2][3] This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex, the key intermediate in the SNAr mechanism.[1][4]

    • Troubleshooting Steps:

      • Assess Substrate Electronics: Confirm the presence of at least one strong EWG ortho or para to the leaving group. If the activation is weak, consider if a different starting material with stronger activation is feasible.

      • Increase Reaction Temperature: For moderately activated substrates, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions at higher temperatures.

      • Consider Catalysis: For unactivated or poorly activated aryl halides, metal-catalyzed nucleophilic aromatic substitution can be an alternative approach, although this falls outside the classical SNAr mechanism.

  • Inappropriate Leaving Group: In contrast to SN1 and SN2 reactions, the leaving group ability in SNAr reactions follows the trend: F > Cl ≈ Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, polarizing the C-F bond.[5]

    • Troubleshooting Steps:

      • Select the Optimal Halogen: If you have a choice of starting materials, a fluoro-substituted benzoate will generally be more reactive than its chloro-, bromo-, or iodo- counterparts.

      • Adjust Reaction Conditions for Less Reactive Halides: If you must use a chloro-, bromo-, or iodo-benzoate, be prepared to use more forcing conditions, such as higher temperatures or longer reaction times.

  • Poor Nucleophile or Nucleophile Degradation: The strength and stability of your nucleophile are critical.

    • Troubleshooting Steps:

      • Evaluate Nucleophilicity: Ensure your chosen nucleophile is sufficiently reactive for the SNAr reaction.

      • Check for Degradation: If your reaction requires prolonged heating, consider the thermal stability of your nucleophile. It may be necessary to add the nucleophile portion-wise.

      • In-situ Generation: For some nucleophiles, in-situ generation can be a good strategy to maintain a high concentration of the active species.

  • Suboptimal Solvent Choice: The choice of solvent can dramatically impact the rate of an SNAr reaction. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they solvate the cation of a salt but not the anion, thus increasing the effective nucleophilicity of the anionic nucleophile.

    • Troubleshooting Steps:

      • Switch to a Polar Aprotic Solvent: If you are using a protic solvent (e.g., alcohols, water), this can significantly slow down the reaction by solvating and stabilizing the nucleophile. Switching to a polar aprotic solvent is highly recommended.

      • Ensure Anhydrous Conditions: Water can act as a competing nucleophile and can also hydrolyze the ester functionality of your benzoate substrate (see Issue 2). Ensure your solvent and reagents are dry.

Q2: My starting halogenated benzoate is ortho-substituted. Could this be the reason for the low yield?

A2: Yes, steric hindrance from an ortho-substituent can significantly impede the rate of an SNAr reaction.[6][7][8][9] The nucleophile needs to approach and attack the carbon atom bearing the halogen. A bulky group in the ortho position can physically block this approach.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures can help overcome the increased activation energy due to steric hindrance.

    • Use a Smaller Nucleophile: If possible, switching to a sterically less demanding nucleophile might improve the reaction rate.

    • Prolong Reaction Time: Reactions with sterically hindered substrates often require significantly longer reaction times to reach completion. Monitor the reaction progress carefully to determine the optimal time.

    • Alternative Synthetic Routes: In cases of severe steric hindrance, it may be necessary to consider an alternative synthetic strategy that avoids a sterically hindered SNAr step.

Issue 2: Presence of Unwanted Side Products

Q3: I am observing a significant amount of the corresponding hydroxybenzoic acid in my reaction mixture. What is causing this and how can I prevent it?

A3: The formation of a hydroxybenzoic acid is a strong indication that your benzoate ester is undergoing hydrolysis. This is a common side reaction, especially when using basic or aqueous conditions.[10][11][12][13][14] The ester group is susceptible to nucleophilic attack by hydroxide ions or water, leading to the formation of a carboxylate salt, which upon acidic workup, gives the carboxylic acid.

  • Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification):

    • The hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon of the ester.

    • This forms a tetrahedral intermediate.

    • The intermediate collapses, expelling the alkoxide (e.g., methoxide or ethoxide) as the leaving group, to form a carboxylic acid.

    • Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt.

  • Troubleshooting and Prevention:

    • Strictly Anhydrous Conditions: The most crucial step is to eliminate water from your reaction. Use anhydrous solvents and ensure your glassware is thoroughly dried. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

    • Choice of Base: If a base is required to deprotonate your nucleophile, consider using a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) instead of hydroxide-containing bases (e.g., NaOH, KOH).

    • Temperature Control: Ester hydrolysis is often accelerated at higher temperatures. If possible, run your SNAr reaction at the lowest effective temperature.

    • Protecting Groups: In extreme cases where the ester is highly sensitive and the reaction requires harsh conditions, consider using a different protecting group for the carboxylic acid that is more robust to the reaction conditions.

Q4: I am seeing multiple products, suggesting the nucleophile is reacting at different positions on the aromatic ring. Why is this happening?

A4: The regioselectivity of SNAr reactions is generally well-defined, with the nucleophile replacing the leaving group.[4] However, the formation of isomeric products can occur under specific circumstances, particularly through a benzyne mechanism.

  • Benzyne Mechanism: This mechanism is favored under conditions of a very strong base (e.g., sodium amide, NaNH₂) and in the absence of strong electron-withdrawing groups to activate the ring for a standard SNAr pathway.[4] The mechanism involves an elimination-addition sequence:

    • A strong base abstracts a proton ortho to the halogen, leading to the elimination of the halide and the formation of a highly reactive benzyne intermediate.

    • The nucleophile then adds to either carbon of the triple bond in the benzyne intermediate.

    • Protonation of the resulting anion gives the final product. This can lead to a mixture of isomers.

  • Troubleshooting and Prevention:

    • Avoid Excessively Strong Bases: If your desired reaction is a standard SNAr, avoid using exceptionally strong bases like sodium amide unless the reaction specifically calls for it.

    • Ensure Proper Ring Activation: A well-activated substrate (with EWGs ortho/para to the leaving group) will strongly favor the SNAr pathway over the benzyne mechanism.

Experimental Protocols and Data

General Protocol for Nucleophilic Aromatic Substitution on a Halogenated Benzoate

This is a representative protocol and may require optimization for your specific substrate and nucleophile.

Materials:

  • Halogenated benzoate (1.0 equiv)

  • Nucleophile (1.1 - 1.5 equiv)

  • Base (if required, 1.2 - 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the halogenated benzoate and the anhydrous solvent.

  • If a base is required to deprotonate the nucleophile, add it to the reaction mixture.

  • Add the nucleophile to the mixture.

  • Heat the reaction to the desired temperature (typically between 80-150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Solvent Selection Guide for SNAr Reactions
SolventPolarityTypeSuitability for SNArNotes
Dimethyl sulfoxide (DMSO)HighAproticExcellentHigh boiling point, can be difficult to remove.
N,N-Dimethylformamide (DMF)HighAproticExcellentCan decompose at high temperatures.
Acetonitrile (MeCN)HighAproticGoodLower boiling point, suitable for milder conditions.
Tetrahydrofuran (THF)MediumAproticModerateGenerally less effective than more polar aprotic solvents.
Ethanol/MethanolHighProticPoorCan solvate and deactivate the nucleophile.
WaterHighProticPoorRisk of ester hydrolysis and deactivation of the nucleophile.

Visualizing the Process

Troubleshooting Workflow for Low Yield in SNAr of Halogenated Benzoates

Troubleshooting_SNAr start Low or No Product Yield check_activation Is the aromatic ring sufficiently activated? (EWG ortho/para to halogen) start->check_activation check_leaving_group Is the leaving group optimal? (F > Cl > Br > I) check_activation->check_leaving_group Yes increase_temp Increase reaction temperature check_activation->increase_temp No change_substrate Consider a more activated substrate check_activation->change_substrate No check_nucleophile Is the nucleophile stable and reactive? check_leaving_group->check_nucleophile Yes force_conditions Use more forcing conditions (higher temp, longer time) check_leaving_group->force_conditions No check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes check_stability Check nucleophile stability (add portion-wise if needed) check_nucleophile->check_stability No check_sterics Is there significant ortho-substitution? check_solvent->check_sterics Yes change_solvent Switch to DMSO or DMF check_solvent->change_solvent No increase_temp2 Increase temperature and/or reaction time check_sterics->increase_temp2 Yes end Optimized Reaction check_sterics->end No increase_temp->end change_substrate->end force_conditions->end check_stability->end change_solvent->end increase_temp2->end

Caption: Troubleshooting decision tree for low product yield.

Competing Reaction Pathway: SNAr vs. Ester Hydrolysis

Competing_Reactions start Halogenated Benzoate + Nucleophile snar_path SNAr Pathway (Desired Reaction) start->snar_path Anhydrous Conditions Polar Aprotic Solvent hydrolysis_path Ester Hydrolysis (Side Reaction) start->hydrolysis_path Presence of Water/Hydroxide product Desired Substituted Benzoate snar_path->product side_product Hydroxybenzoic Acid hydrolysis_path->side_product

Caption: SNAr versus the competing ester hydrolysis side reaction.

References

Technical Support Center: Scaling the Synthesis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate (CAS: 1365969-22-7). This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger-scale production. We will explore common synthetic routes, address specific troubleshooting scenarios in a direct question-and-answer format, and provide detailed protocols grounded in established chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound, a key building block in pharmaceutical and agrochemical research, can be approached through several strategic pathways. The optimal choice depends heavily on factors like starting material availability, cost, required purity, and the scale of production. The three primary routes involve:

  • Direct Electrophilic Bromination: Starting with Methyl 3-fluoro-2-methylbenzoate, this route introduces the bromine atom via electrophilic aromatic substitution (EAS).

  • Sandmeyer Reaction: This classic transformation begins with an appropriately substituted aniline, which is converted to a diazonium salt and subsequently displaced by a bromide, often using a copper(I) bromide catalyst.[1][2]

  • Esterification: This route starts with the corresponding carboxylic acid, 4-Bromo-3-fluoro-2-methylbenzoic acid, and converts it to the methyl ester.

Synthetic_Pathways cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Balz-Schiemann (Fluorination) cluster_2 Route 3: Esterification A Methyl 3-fluoro-2-methylbenzoate B This compound A->B NBS or Br2 H2SO4 or FeBr3 C Methyl 3-amino-5-bromo-2-methylbenzoate D Diazonium Salt Intermediate C->D NaNO2, H+ E Methyl 5-Bromo-3-fluoro-2-methylbenzoate* D->E HBF4 or HF-Pyridine (Balz-Schiemann) F 4-Bromo-3-fluoro-2-methylbenzoic acid G This compound F->G MeOH H+ or SOCl2 caption *Note: Sandmeyer/Balz-Schiemann can lead to different isomers depending on the starting material. This diagram illustrates a related transformation.

Caption: High-level overview of primary synthetic routes.

Strategy Comparison for Scale-Up
FeatureRoute 1: Electrophilic BrominationRoute 2: Sandmeyer/RelatedRoute 3: Esterification
Number of Steps Typically 1-2 steps from a common precursor.Multi-step (e.g., reduction, diazotization, displacement).1 step from the acid.
Key Challenge Regioselectivity. Controlling the position of bromination can be difficult, leading to isomeric impurities.[3]Safety & Stability. Diazonium salts are often unstable and potentially explosive, requiring strict temperature control.[4]Precursor Availability. Relies on the availability of the specific carboxylic acid precursor.
Scale-Up Viability Good, provided selectivity can be controlled. Exotherms must be managed.Challenging. Requires specialized equipment for low-temperature reactions and handling of unstable intermediates.Excellent. Esterifications are generally robust and scalable reactions.[5]
Common Reagents NBS, Br₂, H₂SO₄, FeBr₃NaNO₂, HBF₄, CuBr, anilinesMeOH, H₂SO₄, SOCl₂

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Issues in Electrophilic Bromination

Question: My bromination reaction has stalled, showing low conversion of the Methyl 3-fluoro-2-methylbenzoate starting material. What are the likely causes and solutions?

  • Potential Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. Similarly, the Lewis acid catalyst (e.g., FeBr₃) may be hydrated or of poor quality.

    • Recommended Solution: Always use freshly opened or purified NBS. For scale-up, consider purchasing from a reputable supplier and running a small-scale test reaction to validate the reagent lot. Ensure Lewis acid catalysts are anhydrous.

  • Potential Cause 2: Insufficient Acid Catalyst. In reactions using a strong protic acid like concentrated sulfuric acid, the acid acts as both the solvent and the catalyst to activate the brominating agent. Insufficient acid can lead to a sluggish reaction.

    • Recommended Solution: Ensure the correct volume and concentration of sulfuric acid are used as per the protocol. The reaction mixture should be a homogeneous solution. When using NBS in concentrated H₂SO₄, the NBS is protonated, which increases the electrophilicity of the bromine.[6]

Question: The main issue I'm facing is poor regioselectivity. I'm getting a mixture of bromo-isomers instead of the desired 4-bromo product. How can this be improved?

  • Scientific Rationale: The regiochemical outcome of an electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring.[7] In your starting material (Methyl 3-fluoro-2-methylbenzoate), you have:

    • -CH₃ (at C2): An activating, ortho, para-director.

    • -F (at C3): A deactivating, ortho, para-director.

    • -COOCH₃ (at C1): A deactivating, meta-director. The positions ortho and para to the activating methyl group are C1, C3, and C5. The positions ortho and para to the fluoro group are C2 and C4. The desired C4 position is activated by the fluoro group and not strongly deactivated by the other groups, but other positions can also be reactive, leading to isomers.

  • Recommended Solutions:

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C). Lower temperatures increase the selectivity of electrophilic aromatic substitutions by favoring the pathway with the lowest activation energy, which often leads to the thermodynamically more stable product. Slowly add the brominating agent portion-wise to maintain this temperature.[6]

    • Choice of Brominating Agent: In some systems, using a bulkier brominating agent can enhance selectivity due to steric hindrance, disfavoring substitution at more crowded positions. However, for this specific substrate, NBS in sulfuric acid is a common and effective choice.[6]

    • Solvent Effects: The choice of solvent can influence selectivity. While concentrated sulfuric acid is often used, exploring other solvent systems in a Design of Experiments (DoE) approach may yield improved results, though this requires significant development work.

Issues in Esterification

Question: My esterification of 4-Bromo-3-fluoro-2-methylbenzoic acid is incomplete, even after extended reaction times. How can I drive it to completion?

  • Potential Cause: Equilibrium Limitation. Fischer esterification (reacting a carboxylic acid with an alcohol under acid catalysis) is a reversible reaction. The water generated as a byproduct can hydrolyze the ester product, preventing the reaction from reaching 100% conversion.

    • Recommended Solution (Scale-Up):

      • Use a large excess of methanol: This shifts the equilibrium towards the product side (Le Châtelier's principle). Methanol can often be used as the reaction solvent.[8]

      • Remove Water: On a larger scale, using a Dean-Stark apparatus with a suitable solvent (like toluene) can azeotropically remove water as it is formed, driving the reaction to completion.

      • Use a Non-Reversible Reagent: For a more robust and irreversible reaction, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react it with methanol.[8] This is a highly effective but adds a step and requires careful handling of corrosive reagents.

Question: During aqueous work-up, I'm losing a significant amount of my ester product. What is happening?

  • Potential Cause: Base-Promoted Hydrolysis (Saponification). If you are washing the organic layer with an overly concentrated or excessive amount of a basic solution (e.g., sodium bicarbonate, sodium carbonate) to neutralize the acid catalyst, you may be hydrolyzing your methyl ester product back to the sodium salt of the carboxylic acid, which is water-soluble.

    • Recommended Solution: Use a dilute, cold solution of sodium bicarbonate for the wash and perform the wash quickly. Check the pH of the aqueous layer to ensure you are not making it strongly basic (aim for pH 7-8). Minimize contact time between the organic layer and the basic solution. Follow the bicarbonate wash with a brine wash to help break any emulsions and remove excess water.[8]

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is most recommended for multi-kilogram scale production and why? A: For multi-kilogram scale, Route 3 (Esterification) is often the most desirable, assuming the carboxylic acid precursor is commercially available at a reasonable cost. Esterification reactions are generally high-yielding, procedurally simple, and use common, inexpensive reagents. They do not involve unstable intermediates, making them safer and more straightforward to scale. If the precursor acid is not available, Route 1 (Electrophilic Bromination) is the next best choice, but significant process development will be required to optimize regioselectivity and ensure thermal safety.

Q: What are the critical safety precautions when handling reagents for this synthesis at scale? A:

  • Bromine/NBS: Highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield. Have a quenching agent like sodium thiosulfate readily available for spills.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Always add acid to other solutions slowly and with cooling; never the other way around. Use appropriate acid-resistant PPE.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases. Must be handled under anhydrous conditions in a well-ventilated fume hood.

  • Diazonium Salts (Sandmeyer Route): Can be explosive when isolated or allowed to dry. These reactions should always be run in solution at low temperatures (typically 0-5 °C) and the intermediate should be used immediately without isolation.

Q: What analytical techniques are recommended for in-process control (IPC) and final product release? A:

  • In-Process Control (IPC):

    • TLC (Thin-Layer Chromatography): Excellent for quick, qualitative monitoring of reaction progress (disappearance of starting material and appearance of product).[8]

    • GC (Gas Chromatography) or HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the ratio of starting material, product, and any isomeric impurities, which is critical for determining reaction completion and selectivity.

  • Final Product Release:

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the structure and identifies any isomeric or organic impurities.

    • LC-MS or GC-MS (Mass Spectrometry): Confirms the molecular weight of the product.[8]

    • HPLC: To determine purity with high accuracy (e.g., >97%).[9]

Section 4: Detailed Experimental Protocol (Electrophilic Bromination)

This protocol is a representative example for the synthesis of this compound via electrophilic bromination at a laboratory scale, designed with scale-up considerations in mind.

Workflow_Bromination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with Methyl 3-fluoro-2-methylbenzoate and concentrated H2SO4 B Cool reactor to 0-5 °C using an ice-salt bath or chiller A->B C Slowly add NBS portion-wise, maintaining temp < 5 °C D Stir at 0-5 °C for 3 hours, then allow to warm to RT C->D E Monitor reaction by TLC/HPLC until SM is consumed D->E F Slowly pour reaction mixture onto crushed ice G Extract with Ethyl Acetate (x3) F->G H Combine organic layers G->H I Wash with dilute NaHCO3, then brine H->I J Dry over anhydrous Na2SO4, filter, and concentrate I->J K Purify crude product via silica gel column chromatography or recrystallization end End K->end start Start start->A

Sources

Technical Support Center: Managing Hazardous Byproducts in Reactions Involving Organolithium Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with highly reactive organolithium reagents, such as n-butyllithium (n-BuLi). Our goal is to provide in-depth, field-proven insights into safely managing the hazardous byproducts generated during these powerful synthetic transformations. The question-and-answer format directly addresses specific issues you may encounter, emphasizing the causality behind experimental choices to ensure both safety and success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts I need to be concerned about when using n-BuLi?

A1: The primary hazards arise from both the unreacted reagent and the byproducts of its reactions with air, moisture, and other reactants.

  • Unreacted n-Butyllithium: n-BuLi itself is pyrophoric, meaning it can ignite spontaneously on contact with air.[1] Solutions in hydrocarbons are highly flammable.[1] This inherent reactivity is the first and most critical hazard to manage.

  • n-Butane: The reaction of n-BuLi with any protic source (like water or alcohols) is highly exothermic and produces n-butane, a flammable gas.[2][3] In a closed system, this can lead to dangerous pressure buildup. If the reaction is vigorous enough, the heat generated can ignite the butane and flammable solvent.[2]

  • Lithium Hydroxide (LiOH) and Lithium Alkoxides (LiOR): When n-BuLi reacts with water or alcohols, it forms corrosive lithium hydroxide or lithium alkoxides.[1][2] These are strong bases and can cause severe skin and eye damage.[1]

  • Lithium Salts: Reactions quenched with acids or other electrophiles will produce various lithium salts. While generally less hazardous than the initial reagents, their proper disposal is still a crucial part of the workflow.

Q2: Why is the quenching process for an organolithium reaction so critical and what are the main risks?

A2: Quenching is the controlled deactivation of the highly reactive organolithium reagent.[4] It is a critical step because any unreacted n-BuLi poses a significant fire hazard during the workup and waste disposal phases.[5][6] The main risks during quenching are:

  • Runaway Exothermic Reaction: The reaction between n-BuLi and a quenching agent like water is violently exothermic.[2][7] Uncontrolled addition can cause the solvent to boil, leading to pressure buildup and potential splashing of the corrosive, flammable mixture.[8]

  • Fire: The combination of a pyrophoric reagent, flammable solvents, and a highly exothermic reaction creates a significant fire risk.[1][9] The heat from the quench can easily ignite the solvent vapors or the evolved n-butane gas.[2][10]

  • Localized "Hot Spots": Inadequate stirring can lead to localized concentrations of reagent and quencher, causing violent, localized boiling and splashing even if the overall reaction temperature appears controlled.[4]

Q3: What personal protective equipment (PPE) is mandatory when working with and quenching organolithium reagents?

A3: Due to the severe hazards, a stringent PPE protocol is non-negotiable.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are the minimum requirement.[5] A full-face shield worn over the goggles is required whenever there is a risk of splashing or explosion, which is always the case during a quench.[8]

  • Body Protection: A flame-resistant (FR) lab coat, typically made of Nomex or a similar material, is mandatory.[11][12] Standard cotton or polyester-blend lab coats are not sufficient as they can ignite and melt.[11]

  • Hand Protection: A two-glove system is recommended. This typically involves wearing nitrile gloves for chemical splash protection underneath a pair of neoprene or other heavy-duty, fire-resistant gloves.[8][12]

  • Clothing and Footwear: Wear long pants and fully enclosed shoes made of natural fibers like cotton.[11] Synthetic clothing (e.g., polyester, nylon) should be avoided as it can melt onto the skin in the event of a fire.[11]

Section 2: Troubleshooting Guides

Scenario 1: During the quenching of my reaction, I observed a sudden, violent boiling and splashing of the solvent.
  • Probable Cause: The rate of addition of the quenching agent was too fast, or the cooling bath was insufficient for the scale of the reaction. This leads to a rapid, uncontrolled exotherm.

  • Immediate Action:

    • Cease addition of the quenching agent immediately.

    • If possible and safe to do so, lower the sash of the fume hood to provide a barrier.

    • Alert a colleague. Never work alone with these reagents.[5][13]

    • Have a Class D or ABC fire extinguisher nearby and be prepared to use it.[14] Do not use a water or CO₂ extinguisher on an organometallic fire.[15]

  • Preventative Protocol:

    • Use a Graduated Quenching Approach: Always begin quenching with a less reactive alcohol, such as isopropanol or n-butanol, which reacts more controllably than water.[7][16]

    • Ensure Efficient Cooling: Use a cooling bath (e.g., ice-water) and ensure the reaction flask is adequately submerged.[7] For larger scale reactions, a more efficient cooling system may be necessary.

    • Slow, Controlled Addition: Add the quenching agent dropwise via an addition funnel.[17] This allows you to continuously monitor and control the reaction rate and temperature.

    • Vigorous Stirring: Ensure the reaction mixture is stirring vigorously to dissipate heat and prevent the formation of localized hot spots.[4]

Scenario 2: After quenching my reaction and proceeding to aqueous workup, I noticed a white precipitate forming.
  • Probable Cause: This is most likely the formation of insoluble lithium salts, such as lithium hydroxide (LiOH) or lithium carbonate (from reaction with atmospheric CO₂).[2][18] This is a common byproduct.

  • Troubleshooting Steps:

    • Acidification: The precipitate can usually be dissolved by adding a dilute aqueous acid (e.g., 1M HCl or saturated ammonium chloride solution).[18] This converts the insoluble lithium salts into more soluble chloride salts.

    • Extraction: After acidification, proceed with the standard liquid-liquid extraction to separate your organic product from the aqueous layer containing the dissolved lithium salts.

  • Expert Insight: The formation of this precipitate is a good indicator that the quenching process was successful in neutralizing the organolithium reagent. However, it underscores the importance of the subsequent workup steps to ensure a clean separation and purification of the desired product.

Scenario 3: I need to dispose of an old bottle of n-BuLi that has some precipitate at the bottom.
  • Probable Cause: The precipitate is likely lithium hydride (LiH) or other degradation products formed over time.[10] The reagent is no longer reliable for quantitative reactions and must be safely destroyed.

  • Disposal Protocol: This process is hazardous and must be performed with extreme caution.

    • Dilution is Key: In a fume hood, transfer the entire contents of the old bottle (including the precipitate) via cannula to a larger flask containing an inert, dry solvent like heptane or toluene under an inert atmosphere (e.g., Argon).[7][19] The goal is to significantly dilute the reactive material.

    • Cooling: Place the flask in an ice-water bath with vigorous stirring.[7]

    • Slow Quenching: Slowly and dropwise, add a less reactive alcohol like isopropanol.[19] You will observe gas evolution (n-butane and hydrogen from the LiH). Monitor the rate of addition to keep the reaction under control.

    • Secondary Quench: Once the initial vigorous reaction subsides, you can switch to a more reactive quencher like methanol to ensure all organometallic species are destroyed.[7]

    • Final Water Quench: Finally, very slowly add water dropwise to neutralize any remaining reactive pockets.[7][19]

    • Waste Disposal: The resulting mixture should be labeled as hazardous waste and disposed of through your institution's environmental health and safety (EH&S) office.[6]

Section 3: Data and Protocols

Table 1: Comparison of Quenching Agents for Organolithium Reactions
Quenching AgentFormulaReactivityKey Considerations & Byproducts
Isopropanol(CH₃)₂CHOHModeratePreferred for initial quench of highly reactive reagents. Generates n-butane and lithium isopropoxide. Less vigorous than methanol or water.[7]
n-ButanolCH₃(CH₂)₃OHModerateSimilar to isopropanol, a good choice for controlled initial quenching. Generates n-butane and lithium butoxide.[16]
MethanolCH₃OHHighCan be used after an initial quench with a less reactive alcohol to ensure complete reaction. Generates n-butane and lithium methoxide.[7]
WaterH₂OVery HighExtremely exothermic reaction. Should only be used after the organolithium has been fully quenched with alcohols. Generates n-butane and corrosive LiOH.[2]
Saturated NH₄ClNH₄Cl (aq)HighA good acidic quenching agent for workup, helps to dissolve lithium salts. Generates n-butane and LiCl.[18]
Dry Ice (Solid CO₂)CO₂ModerateReacts with n-BuLi to form lithium pentanoate after protonation. Useful for converting residual reagent into a non-basic carboxylate.[2]
Experimental Protocol: Standard Quenching of a Laboratory-Scale n-BuLi Reaction

This protocol assumes a reaction in an anhydrous solvent (e.g., THF, hexanes) under an inert atmosphere.

  • Preparation: Before starting the quench, ensure your fume hood is clear of clutter and all necessary PPE is in place.[5][8] The reaction flask should be equipped with a magnetic stir bar and maintained under a positive pressure of inert gas (Argon or Nitrogen).[20]

  • Cooling: Immerse the reaction flask in an ice-water bath (0 °C). Ensure the bath has enough capacity to absorb the heat that will be generated.

  • Initial Quench: Using a pressure-equalizing addition funnel, add isopropanol dropwise to the stirring reaction mixture.

    • Causality Note: Starting with a less reactive alcohol like isopropanol moderates the reaction rate, preventing a dangerous exotherm that could occur with more reactive quenchers like water.[7][19]

  • Monitoring: Carefully monitor the reaction. You will observe gas evolution. Adjust the addition rate to maintain a steady, controlled reaction without excessive bubbling or a rapid temperature increase.

  • Secondary Quench: Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, you can slowly add methanol .

    • Causality Note: Methanol is more reactive and will consume any remaining traces of n-BuLi more effectively, ensuring the deactivation is complete before introducing water.[7]

  • Final Quench: After gas evolution from the methanol addition has ceased, slowly add water dropwise to quench any remaining lithium alkoxides and ensure all reactive species are neutralized.

  • Proceed to Workup: The reaction mixture is now safe for aqueous workup. Proceed with partitioning between an organic solvent and an aqueous layer (often acidic, e.g., 1M HCl, to dissolve lithium salts).

Section 4: Visual Diagrams

Workflow for Reactions Involving Organolithiums

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Hazardous Byproduct Management (Quenching) cluster_workup Workup & Purification P1 Dry Glassware & Setup Under Inert Gas R1 Cool Reaction Flask (e.g., -78°C) P1->R1 P2 Don Flame-Resistant PPE R2 Slowly Add Organolithium Reagent R1->R2 R3 Stir for Designated Time R2->R3 Q1 Cool to 0°C R3->Q1 Q2 Slowly Add Isopropanol (Initial Quench) Q1->Q2 Q3 Slowly Add Water (Final Quench) Q2->Q3 Q4 [HAZARD] n-Butane Gas Evolved Q2->Q4 Q5 [BYPRODUCT] Lithium Salts Formed Q3->Q5 W1 Aqueous Workup (e.g., add 1M HCl) Q3->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Purification (e.g., Chromatography) W2->W3 G Start Start Quench: Slowly Adding Isopropanol Q1 Is the reaction vigorous but controlled? Start->Q1 A1_Yes Continue slow addition. Monitor temperature. Q1->A1_Yes Yes A1_No STOP ADDITION IMMEDIATELY Q1->A1_No No End Proceed Safely A1_Yes->End Q2 Cause of Uncontrolled Reaction? A1_No->Q2 Cause1 Addition Too Fast Q2->Cause1 Cause2 Insufficient Cooling Q2->Cause2 Cause3 Poor Stirring Q2->Cause3 Sol1 Wait for reaction to subside, then resume at a much slower rate. Cause1->Sol1 Sol2 Add more ice/coolant to the bath. Ensure flask has good thermal contact. Cause2->Sol2 Sol3 Increase stir rate. Ensure vortex is visible. Cause3->Sol3 Sol1->Start Sol2->Start Sol3->Start

Caption: Decision tree for troubleshooting an uncontrolled quenching reaction.

Pyrophoric Nature of n-Butyllithium

G cluster_products Violent, Exothermic Reaction nBuLi n-Butyllithium (n-BuLi) C₄H₉Li Butane n-Butane (C₄H₁₀) (Flammable Gas) nBuLi->Butane + H₂O LiOH Lithium Hydroxide (LiOH) (Corrosive Solid) nBuLi->LiOH + H₂O Air Air (O₂, H₂O vapor) Ignition Spontaneous Ignition (Fire) Butane->Ignition Heat from reaction

Caption: Reaction of n-BuLi with air, illustrating its pyrophoric and hazardous nature.

References

  • UCLA Chemistry & Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • Oregon State University, Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]

  • University of Nebraska-Lincoln, Environmental Health and Safety. Safe Handling of Pyrophoric Materials. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • Carnegie Mellon University. Pyrophoric Handling Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]

  • University of Alabama at Birmingham, Environmental Health & Safety. (2019). Working Safely with Pyrophoric Chemicals at UAB (CS305) Course Material. Retrieved from [Link]

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Best practices for handling and disposal of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-Bromo-3-fluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and disposal of this compound. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work.

Chemical Profile and Physical Properties

This compound is a halogenated aromatic ester.[1] Its chemical structure and properties necessitate careful handling to ensure laboratory safety and experimental integrity.

PropertyValueSource
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1][2]
CAS Number 1365969-22-7[1]
Appearance Clear (form not specified)[1]
Purity Typically ≥97%[1]

Frequently Asked Questions (FAQs)

Here are some common questions regarding the handling and disposal of this compound:

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] It is crucial to consult the specific Safety Data Sheet (SDS) provided by your supplier for comprehensive hazard information.

Q2: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?

A2: At a minimum, a lab coat, protective eyewear (safety glasses with side shields), long pants, and closed-toe shoes should be worn when working in a laboratory with chemical hazards.[4] For handling this compound, chemical-resistant gloves (such as nitrile gloves) are also mandatory.[4][5] All handling of this compound should be performed within a certified chemical fume hood.[6]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Q4: Can I dispose of small quantities of this compound down the drain?

A4: No. Halogenated organic compounds should not be disposed of down the drain.[6][8] This compound must be treated as hazardous waste and disposed of according to your institution's environmental health and safety (EHS) guidelines.[6]

Q5: What should I do in case of a small spill?

A5: For a minor spill, ensure you are wearing appropriate PPE, including respiratory protection if necessary.[9][10] Absorb the spill with an inert material such as vermiculite or sand, and collect the residue in a sealed container for disposal as hazardous waste.[9][11] Avoid breathing vapors and ensure the area is well-ventilated.[9][11]

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcome or Impurities
  • Possible Cause: Degradation of the starting material.

    • Troubleshooting Step: Verify the purity of the this compound via an appropriate analytical method (e.g., NMR, GC-MS). Ensure that the compound has been stored correctly, away from incompatible materials.[7]

  • Possible Cause: Contamination from handling or storage.

    • Troubleshooting Step: Review handling procedures to minimize exposure to air and moisture. Use clean, dry glassware and equipment.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Inaccurate measurement of the compound.

    • Troubleshooting Step: Ensure your balance is properly calibrated. When dispensing, do so in a controlled environment to avoid loss of material.

  • Possible Cause: Variability in reagent quality.

    • Troubleshooting Step: Document the lot number of the this compound and all other reagents used in your experiment to track potential batch-to-batch variability.

Experimental Protocols

Safe Handling and Aliquoting Protocol

This protocol outlines the steps for safely handling and preparing a solution of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[6]

    • Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, spatula, weigh boat, and appropriate glassware.

    • Have a designated hazardous waste container ready for any contaminated materials.[6]

  • Personal Protective Equipment (PPE):

    • Don a lab coat, safety goggles, and chemical-resistant gloves.[4][5][12]

    • Ensure long pants and closed-toe shoes are worn.[4]

  • Aliquoting Procedure:

    • Perform all manipulations within the chemical fume hood.[6]

    • Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula.

    • Record the exact weight, and then transfer the compound to your reaction vessel.

    • Promptly and securely close the stock container.

  • Cleanup:

    • Clean any contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[6]

    • Collect the rinsate as halogenated hazardous waste.[6]

    • Dispose of any contaminated disposable items (e.g., weigh boat, gloves) in the designated solid hazardous waste container.

Waste Disposal Protocol
  • Waste Segregation:

    • Halogenated organic waste must be collected separately from non-halogenated waste.[6][13]

    • Use a designated, properly labeled waste container for halogenated compounds.[6][14] The container should be made of a compatible material and have a secure, leak-proof closure.[15][16]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[6][14]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.[16]

    • Ensure the container is kept closed except when adding waste.[16][17]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6]

Visualized Workflows

PPE_Selection cluster_ppe PPE Selection for Handling this compound start Start: Prepare for Experiment fume_hood Work in a Chemical Fume Hood start->fume_hood lab_coat Wear a Lab Coat fume_hood->lab_coat eye_protection Wear Safety Goggles with Side Shields lab_coat->eye_protection gloves Wear Chemical-Resistant Gloves (Nitrile) eye_protection->gloves clothing Wear Long Pants and Closed-Toe Shoes gloves->clothing end Safe to Proceed clothing->end

Caption: Personal Protective Equipment (PPE) workflow.

Waste_Disposal_Decision_Tree cluster_waste Waste Disposal Decision Tree start Generated Waste Containing this compound is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in Designated Halogenated Waste Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in Non-Halogenated Waste Container is_halogenated->non_halogenated_container No label_container Label Container with 'Hazardous Waste' and Full Chemical Names halogenated_container->label_container non_halogenated_container->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Chemical waste disposal decision tree.

Emergency Procedures: Chemical Spill

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

Minor Spill (Contained within the fume hood)
  • Alert Personnel: Immediately alert others in the vicinity.[9][11]

  • Assess the Situation: Ensure the spill is small and manageable without posing a significant inhalation or fire risk.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[4]

  • Containment: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[9][18]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[10][11]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[6]

  • Report: Report the incident to your laboratory supervisor.[18]

Major Spill (Outside of a fume hood or a large volume)
  • Evacuate: Immediately evacuate the area.[9][18]

  • Alert: Alert your supervisor and your institution's emergency response team (EHS).[9][18]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.[19]

  • First Aid: Attend to any individuals who may have been exposed. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes.[9][10]

  • Do Not Attempt to Clean: Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.[9]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Clean Harbors. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

  • Environmental Health & Safety, University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Assumption University. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up. Retrieved from [Link]

  • Ajman University. (n.d.). Procedure for Chemical Spills. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

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Validation & Comparative

A Comparative Reactivity Guide: Methyl 4-Bromo-3-fluoro-2-methylbenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry and materials science, polysubstituted aromatic compounds are indispensable building blocks. Methyl 4-bromo-3-fluoro-2-methylbenzoate is a uniquely functionalized aryl halide, offering multiple points for synthetic diversification. Its reactivity, however, is not straightforward. The interplay between the steric hindrance imposed by the ortho-methyl group and the electronic effects of the meta-fluoro and para-ester substituents creates a nuanced reactivity profile.

This guide provides an in-depth comparison of the reactivity of this compound against simpler structural analogues in common palladium-catalyzed cross-coupling reactions. By understanding how each substituent influences the reaction outcome, researchers can make more informed decisions in their synthetic planning, leading to optimized reaction conditions and higher yields.

Chapter 1: Molecular Structure Analysis - The Source of Unique Reactivity

The reactivity of an aryl halide in cross-coupling reactions is governed by a delicate balance of steric and electronic factors. In this compound, three key substituents modulate the reactivity of the C-Br bond.

  • Ortho-Methyl Group: This group exerts a significant steric effect. It shields the C-Br bond and the palladium center during the crucial oxidative addition step of the catalytic cycle, which can slow down the reaction.[1] This steric hindrance often necessitates the use of bulkier, more electron-rich phosphine ligands to promote efficient coupling.[2][3]

  • Meta-Fluoro Group: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I).[4] This effect lowers the electron density of the aromatic ring, making the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[5] While fluorine also has a resonance-donating effect (+M), its inductive effect is generally dominant in influencing reactivity.[4][6]

  • Para-Ester Group (Methylbenzoate): The methyl ester group is moderately electron-withdrawing, further decreasing the electron density of the aromatic ring and activating the C-Br bond towards oxidative addition.

Compared to simpler analogues like Methyl 4-bromobenzoate, the combined steric hindrance from the ortho-methyl group and the enhanced electrophilicity from the fluoro group in our target molecule create a unique challenge and opportunity in synthetic design.

Chapter 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation.[7][8] We will now explore how this compound behaves in three of the most common transformations compared to its analogues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis.[9][10]

Mechanistic Considerations: The key challenge for this compound in this reaction is the sterically hindered oxidative addition step. The ortho-methyl group can impede the approach of the palladium catalyst. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald's biaryl phosphine ligands) are often required to create a more reactive, coordinatively unsaturated Pd(0) species that can access the hindered C-Br bond.[2][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the boronic acid or ester partner (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).

  • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification A 1. Combine Aryl Bromide, Boronic Acid, & Base B 2. Seal, Evacuate & Backfill with Inert Gas A->B C 3. Add Degassed Solvent B->C D 4. Prepare & Add Pd Catalyst/Ligand C->D E 5. Heat Reaction (80-110 °C) & Monitor D->E F 6. Cool & Quench with Water E->F G 7. Extract with Organic Solvent F->G H 8. Purify via Chromatography G->H I Final Product H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Data (Suzuki-Miyaura)

CompoundTypical ConditionsRelative Reaction RateTypical YieldKey Considerations
This compound Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °CModerate75-90%Requires bulky ligands to overcome steric hindrance from the ortho-methyl group.[1][2]
Methyl 4-bromobenzoate Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °CFast>95%Standard, unhindered substrate. Reacts well under classical conditions.[12][13]
Methyl 4-bromo-2-methylbenzoate Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °CModerate-Slow70-85%Steric hindrance is the dominant factor, similar to the target compound.[14]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing the arylamines prevalent in pharmaceuticals.[15][16]

Mechanistic Considerations: Similar to the Suzuki coupling, steric hindrance around the C-Br bond is a major factor.[17] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[18][19] The electronic-withdrawing nature of the fluoro and ester groups helps activate the substrate for the initial oxidative addition.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 Palladacycle, 1-2 mol%), ligand, and base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Add degassed solvent (e.g., Toluene or Dioxane).

  • Seal the tube and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Workflow for Buchwald-Hartwig Amination

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd Precatalyst, Ligand, & Base B 2. Add Aryl Bromide & Amine A->B C 3. Add Degassed Solvent & Seal B->C D 4. Heat Reaction (80-110 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool, Dilute & Filter through Celite E->F G 7. Aqueous Wash & Dry F->G H 8. Concentrate & Purify G->H I Aryl Amine Product H->I

Sources

Alternative reagents to Methyl 4-Bromo-3-fluoro-2-methylbenzoate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for Methyl 4-Bromo-3-fluoro-2-methylbenzoate in Cross-Coupling Reactions

Introduction: The Role of a Key Building Block in Modern Synthesis

This compound is a highly functionalized aromatic building block prized in medicinal chemistry and materials science. Its utility stems from the strategic placement of its substituents: the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the electron-withdrawing fluorine atom modulates the electronic properties and potential biological interactions of target molecules, and the methyl ester provides a site for further derivatization. This guide provides a comprehensive comparison of viable alternative reagents, offering researchers the data and rationale needed to select the optimal building block for their specific synthetic challenges. We will delve into the mechanistic nuances, practical considerations, and detailed experimental protocols for each alternative, empowering you to make informed decisions that enhance reaction efficiency, manage costs, and navigate complex synthetic pathways.

Section 1: The Benchmark Reagent – this compound

The C-Br bond is the primary reactive site for this reagent, making it an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The general reactivity trend for aryl halides in the crucial oxidative addition step is C–I > C–Br > C–Cl.[1][2] The C-Br bond offers a good balance of reactivity and stability, making it a reliable choice for many applications.

The fundamental catalytic cycle for these transformations is illustrated below. The choice of ligand, base, and solvent is critical for optimizing the reaction and is highly dependent on the specific coupling partners.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(R)Ln OxAdd->Transmetal Transmetalation (R-M) Transmetal->Pd0 Reductive Elimination Product Ar-R Product Transmetal->Product caption Figure 1: Generalized Palladium Cross-Coupling Cycle.

Caption: Figure 1: Generalized Palladium Cross-Coupling Cycle.

Section 2: A Comparative Analysis of Strategic Alternatives

The choice of an alternative reagent is dictated by factors such as desired reactivity, cost, availability, and the overall synthetic strategy. The following table provides a high-level comparison of the most viable alternatives to this compound.

Reagent CategorySpecific ExampleReactivity PrincipleKey AdvantagesKey Disadvantages
Benchmark Methyl 4-Bromo -3-fluoro-2-methylbenzoateStandard electrophileGood balance of reactivity and stability; widely available.May require forcing conditions for less reactive nucleophiles.
Alternative Leaving Group Methyl 4-Iodo -3-fluoro-2-methylbenzoateMore reactive electrophileHigher reactivity allows for milder conditions; useful for challenging couplings.Higher cost; potentially lower stability.
Alternative Leaving Group Methyl 4-Chloro -3-fluoro-2-methylbenzoateLess reactive electrophileLower cost.Requires more active (and often expensive) catalysts and harsher conditions.
Alternative Leaving Group Methyl 3-fluoro-2-methyl-4-trifluoromethanesulfonyloxy benzoateHighly reactive electrophileReactivity comparable to iodo-analog; synthesized from phenol precursor.Requires synthesis from the corresponding phenol; triflic acid byproduct.
Inverted Reactivity Methyl 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl )benzoateNucleophile (Organoboron)Enables coupling with diverse aryl/vinyl halides/triflates; stable and easy to handle.Requires an extra synthetic step (borylation); different set of coupling partners needed.
Analogs with Alternative Leaving Groups: Tuning Electrophilicity

The most direct alternatives involve replacing the bromine atom with another leaving group. This choice directly impacts the rate-determining oxidative addition step of the catalytic cycle.

  • The Iodo-Analog (Higher Reactivity): The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition. This increased reactivity can be advantageous for couplings with sterically hindered or electronically deactivated nucleophiles, often allowing for lower catalyst loadings or reaction temperatures. However, aryl iodides are typically more expensive and can be more sensitive to light and decomposition.

  • The Chloro-Analog (Lower Cost, Lower Reactivity): The C-Cl bond is significantly stronger, making oxidative addition more challenging.[1][2] Consequently, reactions with aryl chlorides necessitate more specialized and highly active catalyst systems. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos-type ligands) that promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond. While the reagent itself is more economical, the higher cost of the required catalyst can offset this advantage.

  • The Triflate-Analog (High Reactivity from a Phenol Precursor): Aryl triflates (OTf) are excellent electrophiles in cross-coupling, with reactivity often paralleling or exceeding that of aryl bromides.[3] This alternative is not sourced from a halogenation reaction but rather from the corresponding phenol. This provides a different synthetic entry point, which can be strategic if the phenolic precursor is more readily available than the halogenated analog.

Reagents with Inverted Reactivity: The Organoboron Strategy

Instead of using an electrophilic aryl halide, a powerful alternative is to employ a nucleophilic organoboron reagent. This fundamentally changes the synthetic strategy, as the coupling partner must now be an electrophile (e.g., an aryl bromide or triflate).

  • The Boronic Ester Analog: Methyl 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is the corresponding pinacol boronic ester. These reagents are typically crystalline, stable solids that are compatible with a wide range of functional groups and are readily purified by chromatography.[4] They are key partners in the Suzuki-Miyaura coupling, one of the most robust and widely used C-C bond-forming reactions.[5] This reagent is typically synthesized from the corresponding aryl bromide via a Miyaura borylation reaction.

Synthetic_Strategy_Comparison cluster_direct Strategy 1: Direct Coupling cluster_inverted Strategy 2: Inverted Reactivity ArBr Methyl 4-Bromo-3-fluoro- 2-methylbenzoate Product1 Target Molecule ArBr->Product1 Suzuki Coupling R_Bpin R-B(pin) R_Bpin->Product1 ArBr_start Methyl 4-Bromo-3-fluoro- 2-methylbenzoate ArBpin Methyl 4-B(pin)-3-fluoro- 2-methylbenzoate ArBr_start->ArBpin Miyaura Borylation Product2 Target Molecule ArBpin->Product2 Suzuki Coupling R_X R-X R_X->Product2 caption Figure 2: Comparison of Synthetic Strategies.

Caption: Figure 2: Comparison of Synthetic Strategies.

Section 3: Strategic Considerations for Reagent Selection

Choosing the right reagent is a critical decision in synthetic planning. The following decision tree provides a logical framework for selecting the most appropriate building block based on common project constraints and goals.

Decision_Tree start What is the primary driver? cost Lowest Reagent Cost start->cost Cost reactivity Highest Reactivity start->reactivity Reactivity strategy Synthetic Flexibility start->strategy Flexibility chloro Use Chloro-Analog (Requires potent catalyst) cost->chloro iodo Use Iodo- or Triflate-Analog (Milder conditions) reactivity->iodo boron Use Boronic Ester (Couple with diverse electrophiles) strategy->boron caption Figure 3: Decision Tree for Reagent Selection.

Caption: Figure 3: Decision Tree for Reagent Selection.

  • When Cost is Paramount: If the primary driver is the cost of the starting material, the chloro-analog is often the most economical choice. Be prepared, however, to invest in screening and optimizing catalyst systems to achieve acceptable yields.

  • For Challenging Couplings: When dealing with unreactive coupling partners, sterically demanding substrates, or the need for very mild conditions to preserve sensitive functional groups, the higher reactivity of the iodo- or triflate-analogs is a significant advantage.

  • For Maximum Strategic Flexibility: The boronic ester alternative offers the most versatility. It allows the core fragment to act as the nucleophile, opening up a vast array of commercially available and readily synthesized aryl and vinyl halides/triflates as coupling partners. This is particularly powerful in library synthesis or late-stage functionalization.

Section 4: Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling with this compound (Benchmark)

This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol is for the formation of a C-N bond, a common transformation in pharmaceutical synthesis.[6][7]

Reagents:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOt-Bu (1.4 eq)

  • Solvent: Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with Argon three times.

  • Add the this compound and anhydrous toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Miyaura Borylation to Synthesize the Boronic Ester Alternative

This protocol describes the conversion of the benchmark bromo-reagent into its corresponding boronic ester.

Reagents:

  • This compound (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Heat the reaction mixture to 85 °C and stir for 12-18 hours, monitoring by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Methyl 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.[8]

Conclusion

While this compound remains a robust and reliable building block, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. The iodo- and triflate-analogs offer enhanced reactivity for challenging transformations, while the chloro-analog presents a cost-effective, albeit more demanding, option. For ultimate strategic advantage and flexibility, converting the aryl bromide to its corresponding boronic ester unlocks the vast potential of Suzuki-Miyaura chemistry with an inverted sense of reactivity. The optimal choice is invariably linked to the specific goals of the synthesis, and a careful consideration of the trade-offs between reactivity, cost, and synthetic strategy will lead to the most efficient and successful outcome.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Luo, H., Wu, G., et al. (2015). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation. Chemical Communications. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Luo, H., Wu, G., et al. (2015). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. [Link]

  • Semantic Scholar. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation. [Link]

  • Ney, J. E., et al. (2021). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Institutes of Health. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2017). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Benedict, J. B., et al. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate. [Link]

  • ResearchGate. (2021). Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-. [Link]

  • Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)
  • MySkinRecipes. Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. [Link]

  • Google Patents. (2014). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • AOBChem USA. Methyl 3-bromo-2-fluoro-4-methylbenzoate. [Link]

  • ChemSrc. Methyl 3-amino-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. [Link]

  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Smith, M. K., & Hartwig, J. F. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

  • Khumsubdee, S., et al. (2015). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • ResearchGate. (2011). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]

  • Al-Zoubi, R. M. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]

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Efficacy of Substituted Benzoate Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Among these, substituted benzoate esters represent a class of compounds with significant, yet not fully explored, potential in various biological applications. This guide provides a comparative analysis of the efficacy of hypothetical derivatives of Methyl 4-Bromo-3-fluoro-2-methylbenzoate in anticancer and antimicrobial assays. Due to the limited availability of direct experimental data for this specific scaffold, this guide will leverage data from structurally related substituted methyl benzoate and benzothiazole derivatives to provide a representative comparison and a framework for future research. This approach allows for an informed discussion on potential structure-activity relationships and outlines the experimental methodologies crucial for their evaluation.

Introduction to Substituted Benzoates in Drug Discovery

Benzoic acid and its derivatives are known for their diverse pharmacological properties, including anticancer activities.[1] The substitution pattern on the benzene ring plays a crucial role in modulating the biological efficacy of these compounds. The presence of halogens, such as bromine and fluorine, along with methyl groups, can significantly influence the lipophilicity, electronic properties, and steric interactions of the molecule, thereby affecting its interaction with biological targets. This guide will focus on two key areas of biological activity: anticancer cytotoxicity and antimicrobial efficacy.

Part 1: Comparative Anticancer Efficacy

The evaluation of novel compounds for their potential as anticancer agents is a critical area of research. In vitro cytotoxicity assays are the primary screening tools to assess the ability of a compound to inhibit cancer cell growth.

Hypothetical Cytotoxicity Profile of this compound Derivatives

To illustrate a potential comparative analysis, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for a series of this compound derivatives against various human cancer cell lines. These values are extrapolated from studies on other substituted benzoate and benzothiazole derivatives and are for illustrative purposes only.[2][3] The comparison includes a standard chemotherapeutic agent, Doxorubicin, to provide a benchmark for potency.

Compound IDR Group ModificationMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
MFB-1-H (Parent Compound)25.532.828.1
MFB-2-NH215.218.517.9
MFB-3-OH20.125.322.7
MFB-4-OCH335.841.238.4
Doxorubicin(Standard Drug)0.81.20.9

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual IC50 values would need to be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds & Controls A->B 24h C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilizing Agent (DMSO) E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H Anticancer_Mechanism cluster_0 Cellular Level Compound Substituted Benzoate Derivative HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis CellCycle Cell Cycle Arrest HDAC->CellCycle Modulates Gene Expression Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Potential mechanisms of anticancer action.

Part 2: Comparative Antimicrobial Efficacy

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Halogenated compounds, including those with bromine and fluorine, have shown promising antimicrobial activity. [7][8]

Hypothetical Antimicrobial Profile of this compound Derivatives

The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against common bacterial strains. These values are based on data from studies on other halogenated benzoate and indole derivatives. [7][9]Ciprofloxacin, a broad-spectrum antibiotic, is included for comparison.

Compound IDR Group ModificationStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
MFB-1-H (Parent Compound)64128
MFB-2-NH23264
MFB-3-OH1632
MFB-4-OCH3128>256
Ciprofloxacin(Standard Drug)0.50.25

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual MIC values would need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [10] Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Aseptically prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth, such as Mueller-Hinton Broth. [10]2. Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the reference antibiotic (Ciprofloxacin) in the broth within a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. [10]Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate with Bacteria A->C B Serial Dilution of Compounds in 96-well Plate B->C D Incubate for 16-20h C->D E Visually Assess for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution assay.

Structure-Activity Relationship (SAR) Insights

For both anticancer and antimicrobial activity, the nature and position of substituents on the benzoate ring are critical. Generally, electron-withdrawing groups like halogens can enhance activity. The presence of hydrogen-bonding groups such as hydroxyl (-OH) and amino (-NH2) can also positively influence biological efficacy by facilitating interactions with target enzymes or receptors. The structure-activity relationships for substituted benzoates and related compounds are complex and often target-specific. [11]

Conclusion

While direct experimental data on the biological efficacy of this compound derivatives is currently limited, this guide provides a comprehensive framework for their evaluation based on the activities of structurally analogous compounds. The presented hypothetical data and detailed experimental protocols for in vitro cytotoxicity and antimicrobial assays offer a clear path for researchers to systematically investigate this promising chemical scaffold. Further studies are warranted to synthesize and test these derivatives to elucidate their true therapeutic potential and to establish definitive structure-activity relationships.

References

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. [Link]

  • Benzothiazole derivatives as anticancer agents. [Link]

  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1][12]Azoles. [Link]

  • Treatment of cancer using benzoic acid deriv
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  • Structure–activity & structure–toxicity relationship study of salinomycin diastereoisomers and their benzoylated derivatives. [Link]

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  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Halogenated Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of halogenated benzoic acid esters is a critical aspect of quality control, impurity profiling, and pharmacokinetic studies. The choice of analytical methodology can significantly impact the accuracy and validity of experimental data. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of halogenated benzoic acid esters: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document moves beyond a simple listing of procedures to offer a comprehensive cross-validation framework, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Analytical Challenge: Halogenated Benzoic Acid Esters

Halogenated benzoic acid esters are a class of compounds with diverse applications, but they can also be present as process-related impurities or degradants in pharmaceutical products. Their accurate quantification is therefore essential. The primary analytical challenge lies in their varying polarities and volatilities, which dictates the most suitable analytical approach.

Core Analytical Techniques: A Head-to-Head Comparison

The two most prevalent chromatographic techniques for the analysis of these compounds are HPLC, often coupled with UV or Mass Spectrometry (MS) detection, and GC, typically with Flame Ionization Detection (FID) or MS.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] It is particularly well-suited for a wide range of polar and non-polar compounds.

  • Gas Chromatography (GC): In GC, separation occurs as volatile compounds are carried by an inert gas through a column, interacting with a stationary phase. This method is ideal for volatile and thermally stable compounds. A significant consideration for benzoic acid derivatives is that they are often not sufficiently volatile for direct GC analysis and may require a derivatization step to increase their volatility and improve peak shape.[7][8]

Cross-Validation: Ensuring Methodological Integrity

Cross-validation of analytical methods is the process of assuring that a developed method is suitable for its intended purpose.[9] This involves a series of experiments to evaluate key performance parameters.[2][4] For this guide, we will compare the expected performance of HPLC and GC methods for the analysis of a model halogenated benzoic acid ester, methyl 4-chlorobenzoate.

Key Validation Parameters

The following parameters, derived from the ICH Q2(R2) guidelines, form the basis of our comparative analysis:[1][3][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the analysis of methyl 4-chlorobenzoate using both HPLC-UV and GC-FID.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is designed for the direct analysis of halogenated benzoic acid esters.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing methyl 4-chlorobenzoate into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection: UV at 240 nm.

3. Validation Experiments:

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the sample solution. Spike the placebo with known related substances to demonstrate resolution.
  • Linearity: Prepare a series of at least five standard solutions of methyl 4-chlorobenzoate ranging from 0.1 to 200 µg/mL. Plot peak area versus concentration and calculate the correlation coefficient.
  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Precision:
  • Repeatability (Intra-assay): Analyze six replicate injections of the sample solution at 100% of the test concentration.
  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument.
  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID) with Derivatization

This protocol includes a derivatization step to improve the volatility and chromatographic performance of the analyte.

1. Derivatization and Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a vial.
  • Add 1 mL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Heat the vial at 70 °C for 30 minutes.
  • Cool to room temperature and dilute with 9 mL of an appropriate solvent like hexane.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold at 250 °C for 5 minutes.
  • Detector Temperature (FID): 280 °C.
  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

3. Validation Experiments:

  • Follow the same validation principles as outlined in the HPLC protocol, ensuring that the derivatization step is included in the sample preparation for all validation experiments. For specificity, it's crucial to demonstrate that the derivatizing agent and its by-products do not interfere with the analyte peak.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC-UV Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize (BSTFA) weigh->derivatize dilute Dilute derivatize->dilute inject Inject into GC dilute->inject separate Capillary Column Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: GC-FID Experimental Workflow with Derivatization.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods for the analysis of methyl 4-chlorobenzoate. These values are based on typical performance data from validated methods for similar compounds.[10][11]

Parameter HPLC-UV GC-FID (with Derivatization) Rationale & Insights
Specificity HighHighBoth methods offer excellent specificity, especially when coupled with mass spectrometry. For UV detection, chromatographic resolution is key. For GC, the derivatization step adds another layer of selectivity.
Linearity (r²) > 0.999> 0.999Both techniques are capable of excellent linearity over a wide concentration range.
Range 0.1 - 200 µg/mL0.1 - 200 µg/mLThe analytical range is typically tailored to the specific application, but both methods can achieve a broad linear range.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods can achieve high levels of accuracy. The accuracy of the GC method is also dependent on the efficiency and reproducibility of the derivatization reaction.
Precision (RSD%) < 2.0%< 2.5%HPLC generally offers slightly better precision due to the absence of a chemical derivatization step, which can introduce variability.
LOD ~0.05 µg/mL~0.03 µg/mLGC-FID can often achieve lower detection limits for volatile compounds compared to HPLC-UV.
LOQ ~0.15 µg/mL~0.1 µg/mLConsistent with LOD, the LOQ for GC-FID is often slightly lower.
Robustness GoodModerateThe HPLC method is generally more robust as it has fewer critical steps. The GC method's robustness is dependent on the stability of the derivatizing agent and the consistency of the derivatization reaction conditions.
Sample Throughput HighModerateHPLC methods often have shorter run times and do not require the additional derivatization step, leading to higher sample throughput.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantification of halogenated benzoic acid esters. The choice between the two is contingent on the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control analysis. Its high precision, robustness, and simpler sample preparation make it more efficient for high-throughput environments.

  • GC-FID (with derivatization) is an excellent alternative, particularly when higher sensitivity is required. It is also a valuable confirmatory technique to HPLC. The primary consideration is the need for a reproducible and efficient derivatization step.

Ultimately, the decision should be based on a thorough evaluation of the analytical needs, available instrumentation, and the specific characteristics of the halogenated benzoic acid esters being analyzed. A comprehensive method validation, following the principles outlined in this guide and the ICH guidelines, is imperative to ensure the generation of accurate and reliable data.[1][2][3][4][5]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

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Benchmarking the performance of catalysts for reactions with this compound

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Furfural as a Keystone Biorefinery Platform

Furfural, a versatile platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass, stands at the forefront of the transition towards a sustainable, bio-based economy.[1] Its rich chemistry allows for conversion into a wide array of value-added products, including fuels, solvents, and chemical intermediates, through catalytic upgrading processes like hydrogenation, oxidation, and hydrodeoxygenation.[2] The efficiency and selectivity of these transformations are critically dependent on catalyst design. This guide provides an in-depth comparison of catalyst performance for key reactions of furfural, supported by experimental data, to aid researchers in selecting and developing optimal catalytic systems.

Catalytic Pathways for Furfural Conversion

The strategic upgrading of furfural hinges on the selective transformation of its aldehyde group and furan ring. The primary catalytic routes include hydrogenation of the carbonyl group to produce furfuryl alcohol (FOL), further hydrogenation of the furan ring to yield tetrahydrofurfuryl alcohol (THFA), hydrodeoxygenation to form 2-methylfuran (2-MF), and oxidation of the aldehyde to furoic acid. Each pathway requires a distinct catalytic functionality.


}

Figure 1: Key catalytic conversion pathways for furfural.


I. Selective Hydrogenation to Furfuryl Alcohol (FOL)

The hydrogenation of furfural to furfuryl alcohol is a cornerstone industrial reaction, as over 60% of commercially produced furfural is converted to FOL for use in resins, adhesives, and synthetic fibers.[3][4] The primary challenge lies in selectively reducing the carbonyl (C=O) bond while preserving the furan ring's C=C bonds.

Catalyst Landscape: From Noble Metals to Earth-Abundant Alternatives

Historically, copper chromite catalysts have been the industrial standard, but they require harsh conditions (180 °C, 7–10 MPa H₂) and pose toxicity concerns.[4][5] This has driven extensive research into developing more sustainable and efficient alternatives, including both precious and non-precious metal catalysts.

  • Precious Metal Catalysts (Pt, Pd, Ru): Platinum-based catalysts often exhibit high activity even at room temperature.[6] For example, a 3 wt% Pt/SiC-C catalyst achieved complete furfural conversion with over 99% selectivity to FOL at just 25°C and 1 MPa H₂ in water.[6] Palladium catalysts are also effective, though their selectivity can be influenced by the support and reaction conditions, sometimes favoring decarbonylation to furan.[7][8]

  • Non-Precious Metal Catalysts (Cu, Ni, Co): Copper-based catalysts are highly selective for C=O hydrogenation due to their lower hydrogenating capacity, which limits ring-opening side reactions.[7][9] Nickel-based catalysts are also promising, but can be less selective, promoting hydrogenation of both the furan ring and the carbonyl group.[4][7]

  • Bimetallic Catalysts: The synergy between two different metals can significantly enhance catalytic performance. Bimetallic systems like Cu-Ni, Ni-Fe, and Pt-Sn have demonstrated improved activity and selectivity.[2][10][11] For instance, a Cu-Ni bimetallic catalyst supported on silica (0.5%Ni-10%Cu/SiO₂) achieved 99.4% furfural conversion and 99.9% FOL selectivity under mild conditions (55°C, 2 MPa H₂).[4] The addition of a second metal can modify the electronic properties and surface geometry of the active sites, leading to optimized reactant adsorption and product desorption profiles.

Performance Comparison: Hydrogenation to Furfuryl Alcohol
CatalystSupportTemp. (°C)Pressure (MPa)SolventConversion (%)Selectivity (%)Reference
Cu-Cr -~1807-10VariousHigh>95[4][5]
3% Pt SiC-C251Water100>99[6]
0.5%Ni-10%Cu SiO₂552Ethanol99.499.9[4]
Cu-Al₂O₃-ZnO -851.5Ethanol99.199.8[12]
15%Cu-5%Ni Phyllosilicate1002n-propanol8890[2]
NiFe SBA-151604Water>9916.2 (to FOL)[11]
Cu/C Biochar1702Ethanol100>99[13][14]

Note: Performance data is highly dependent on specific reaction conditions and catalyst preparation methods.

II. Selective Oxidation to Furoic Acid

Furoic acid is a valuable intermediate used in the synthesis of pharmaceuticals, preservatives, and polymers.[15] Its production via the direct catalytic oxidation of furfural offers a greener alternative to traditional methods like the Cannizzaro reaction, which has a maximum theoretical yield of only 50% and requires large amounts of base.[16]

Catalyst Landscape: Homogeneous and Heterogeneous Systems

Both homogeneous and heterogeneous catalysts have been developed for this transformation, with heterogeneous systems being more attractive for industrial applications due to ease of separation and recycling.

  • Noble Metal Catalysts (Au, Pd): Gold-based catalysts, often supported on metal oxides or carbon, have shown excellent performance.[17] For example, Au/ZTC (Zeolite Templated Carbon) catalysts demonstrated ~90% furfural conversion with 100% selectivity to furoic acid.[18] Bimetallic Au-Pd catalysts supported on Mg(OH)₂ have also proven effective and reusable.[19][20]

  • Non-Precious Metal Catalysts (MnO₂): Recent research has focused on developing cost-effective, non-noble metal catalysts. Manganese dioxide (MnO₂) has emerged as a promising candidate.[16] Specifically, the δ-MnO₂ crystalline form exhibited outstanding activity, achieving 99% furfural conversion and 100% selectivity to furoic acid under base-free conditions.[16] This high performance is attributed to an abundance of active oxygen species and surface hydroxyl groups.[16]

  • Metal-Free Organocatalysts: N-heterocyclic carbenes (NHCs) have been successfully employed as homogeneous catalysts for the aerobic oxidation of furfural, achieving high selectivity at mild temperatures (40°C).[21]

Performance Comparison: Oxidation to Furoic Acid
CatalystSupport/SystemTemp. (°C)OxidantBaseConversion (%)Selectivity (%)Reference
Au ZTC120O₂None~89100[18]
AuPd Mg(OH)₂RTAirNaOHHighHigh[19][20]
δ-MnO₂ -120AirNone99100[16]
NHC Homogeneous40O₂DBUHighHigh[21]

Note: "RT" denotes room temperature. Performance is influenced by factors like catalyst loading and reaction time.

III. Hydrodeoxygenation (HDO) to 2-Methylfuran (2-MF)

2-Methylfuran is a promising biofuel and gasoline additive due to its high octane number.[7] It is produced from furfural via hydrodeoxygenation, a reaction that involves the hydrogenation of the aldehyde group followed by the hydrogenolysis of the resulting C-O bond.

Catalyst Landscape: Balancing Hydrogenation and Hydrogenolysis

The key challenge in HDO is to cleave the C-O bond of the intermediate furfuryl alcohol without saturating the furan ring.

  • Copper-Based Catalysts: Copper catalysts are widely favored for this reaction. They effectively catalyze the initial hydrogenation to FOL and can promote the subsequent hydrogenolysis to 2-MF, while having a lower tendency to cause ring-opening or over-hydrogenation compared to more active metals like Ni or Pd.[7][9]

  • Noble Metal Catalysts: Palladium and Platinum catalysts can also produce 2-MF, but often require careful control of reaction conditions to prevent the formation of byproducts like tetrahydrofuran (THF) and tetrahydrofurfuryl alcohol (THFA).[22][23] The product distribution over Pd catalysts is particularly sensitive to the support and reaction temperature.[23][24]

  • Bimetallic and Promoted Catalysts: Introducing a second metal, such as molybdenum to a copper catalyst (Cu-Mo), can enhance the HDO activity and selectivity towards 2-MF.[25]

Experimental Protocol: A Self-Validating System for Catalyst Benchmarking

To ensure the trustworthiness and reproducibility of catalyst performance data, a robust and self-validating experimental workflow is essential. The following protocol outlines a standard procedure for evaluating catalysts in a liquid-phase furfural hydrogenation reaction.



}

Figure 2: Workflow for Catalyst Benchmarking.


Step-by-Step Methodology
  • Catalyst Pre-treatment (Causality): Prior to reaction, the catalyst (e.g., 100-300 mg) is often reduced in situ or ex situ (e.g., under flowing H₂ at 400°C for 3 hours).[1] This step is crucial to ensure the metallic active sites are in their reduced, catalytic state, removing any surface oxides formed during synthesis or storage.

  • Reactor Loading & Sealing: A high-pressure batch reactor (e.g., a 500 mL Parr autoclave) is loaded with the furfural substrate (e.g., 5 g), a solvent (e.g., 100 g of isopropanol, ethanol, or water), and the pre-treated catalyst.[1][3] The choice of solvent is critical as it can influence reaction pathways and catalyst stability.[6][23]

  • Purging and Pressurization (Trustworthiness): The sealed reactor is purged multiple times (e.g., 3 times) with an inert gas like nitrogen, followed by the reactant gas (e.g., H₂), to remove all air.[1][3] This prevents unwanted side reactions (e.g., oxidation) and ensures a safe operating environment. The reactor is then pressurized to the desired reaction pressure (e.g., 1-4 MPa).

  • Reaction Execution: The mixture is heated to the target temperature (e.g., 55-250°C) while stirring vigorously (e.g., 600-1200 rpm) to overcome mass transfer limitations and ensure good contact between reactants, catalyst, and hydrogen.[1][6] The reaction is allowed to proceed for a set duration.

  • Product Analysis: After the reaction, the reactor is cooled, and liquid samples are collected periodically or at the end of the run. The samples are filtered to remove the catalyst and analyzed using techniques like Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to identify and quantify the products and remaining reactant.

  • Self-Validation System:

    • Blank Reaction: A run is performed under identical conditions but without any catalyst. This establishes the baseline thermal conversion of furfural and identifies any non-catalytic pathways, such as the Cannizzaro reaction in the presence of a base.[20]

    • Control Reaction: A run is performed with a well-characterized standard or commercial catalyst to validate the experimental setup and analytical methods.

    • Mass Balance: A carbon mass balance is calculated to account for all initial carbon. A good mass balance (>95%) ensures that all major products have been identified and that minimal charring or polymerization has occurred, validating the accuracy of the analysis.

Conclusion and Future Outlook

The catalytic valorization of furfural is a dynamic and critical field for the future of biorefineries. While precious metal catalysts like Pt and Pd offer high activity under mild conditions, the development of robust, selective, and cost-effective non-precious metal catalysts, particularly those based on Cu and Ni, is paramount for large-scale industrial feasibility.[4][13] Bimetallic and alloyed catalysts present a particularly promising frontier, where synergistic effects can be harnessed to tune activity and selectivity for specific products like furfuryl alcohol and 2-methylfuran.[1][2][4] Furthermore, the exploration of novel supports and reaction media, including aqueous-phase reactions, will continue to drive the efficiency and sustainability of these processes.[6][26] This guide serves as a foundational resource, providing the comparative data and methodological framework necessary for researchers to build upon existing knowledge and accelerate the innovation of next-generation catalysts for a bio-based future.

References

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  • Vetere, V., Merlo, A. B., & Ruggera, J. F. (n.d.). Transition metal-based bimetallic catalysts for the chemoselective hydrogenation of furfuraldehyde. SciELO.
  • Li, Y., et al. (2024). Development of Robust CuNi Bimetallic Catalysts for Selective Hydrogenation of Furfural to Furfuryl Alcohol under Mild Conditions. MDPI.
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  • Zhang, J., et al. (2025). Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al2O3–ZnO catalyst. Royal Society of Chemistry.
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  • High performance of Au/ZTC based catalysts for the selective oxidation of bio-derivative furfural to 2-furoic. (2020). IRIS Unime.
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A Comparative Guide to Ortho-Fluoroazobenzene Photoswitches: Harnessing Visible Light for Precise Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of ortho-fluoroazobenzene photoswitches, designed for researchers, scientists, and drug development professionals. We will explore the unique photochemical properties conferred by ortho-fluorination, compare their performance against other azobenzene derivatives, and provide detailed experimental protocols for their characterization. Our focus is on delivering field-proven insights and robust methodologies to empower your research and development endeavors.

The Rationale for ortho-Fluorination: A Gateway to Visible-Light Photoswitching

Traditional azobenzene photoswitches have long been staples in photopharmacology and materials science.[1] However, their reliance on UV light for trans-to-cis isomerization presents significant limitations in biological applications, where UV radiation can cause cellular damage and has poor tissue penetration.[2][3] The innovation of ortho-fluoroazobenzenes fundamentally addresses this challenge by enabling bidirectional isomerization using visible light.[3][4]

The strategic placement of fluorine atoms at the ortho positions to the azo group is the key to this enhanced functionality.[2] Fluorine, being a highly electronegative atom, exerts a strong σ-electron-withdrawing effect.[5][6] This effect lowers the energy of the non-bonding (n) orbitals of the nitrogen atoms in the azo bridge, particularly in the Z-isomer.[2][4] The consequence is a significant separation of the n→π* absorption bands of the E and Z isomers, which often overlap in parent azobenzenes.[2][6] This separation allows for the selective excitation of each isomer with distinct wavelengths of visible light, typically green light for the E→Z transition and blue light for the Z→E transition.[2][4]

Furthermore, this electronic stabilization contributes to a remarkably long thermal half-life of the Z-isomer, making these photoswitches effectively bistable at room temperature.[4][5] For instance, tetra-ortho-fluoroazobenzene exhibits an exceptional thermal half-life of approximately 700 days for its Z isomer.[7][8]

Comparative Performance Analysis

The true utility of ortho-fluoroazobenzenes is best understood through a direct comparison with other classes of azobenzene photoswitches.

Spectral Properties: Wavelength Control

The defining advantage of ortho-fluoroazobenzenes is their visible-light addressability. The table below summarizes the typical absorption maxima for different azobenzene classes.

Photoswitch ClassE→Z Isomerization (λmax)Z→E Isomerization (λmax)Key Remarks
Parent Azobenzene ~320-380 nm (UV)~450 nm (Visible) or ThermalRequires UV light; n→π* bands of isomers overlap.[1][9]
para-Substituted UV or Visible (Push-Pull)Visible or ThermalProperties are highly dependent on the electronic nature of the substituent. Push-pull systems can be red-shifted but often have fast thermal relaxation.[10]
ortho-Methoxy ~530-560 nm (Visible)~460 nm (Visible)Offers visible light switching and long Z-isomer half-lives but can be susceptible to reduction by biological thiols like glutathione.[2][11]
ortho-Fluoro >500 nm (Green Light)~410 nm (Blue Light)Excellent separation of n→π* bands, high photoconversions, and exceptional thermal stability of the Z-isomer.[2][4]
Tetra-ortho-chloro ~550 nm (Green/Yellow)~430 nm (Blue)Similar to fluoro-derivatives with red-shifted absorption, allowing for the use of even longer wavelengths.[12]
Photochemical and Thermal Properties

Beyond the wavelength of operation, the efficiency of switching and the stability of the isomeric states are critical performance metrics.

PropertyParent Azobenzenepara-Substituted (Push-Pull)ortho-Methoxyortho-Fluoroazobenzene
Photoconversion (E→Z) High with UVVariableHighNearly quantitative (>90%).[2]
Photoconversion (Z→E) HighHighHighNearly quantitative (>95%).[2]
Z-Isomer Half-Life Hours to daysMilliseconds to seconds~2.4 days in aqueous solution.[2]Days to years; F4-azobenzene ~2 years in DMSO.[5]
Fatigue Resistance HighVariableGoodHigh; multiple switching cycles show no noticeable degradation.[2]

The combination of high photoconversion rates and the extraordinary stability of the Z-isomer makes ortho-fluoroazobenzenes particularly suitable for applications requiring long-term state maintenance, such as in drug delivery or materials with memory effects.[5][13]

Tuning the Properties: The Role of para-Substituents

The photochemical properties of ortho-fluoroazobenzenes can be further fine-tuned by introducing substituents at the para-positions.[2]

  • Electron-Withdrawing Groups (EWGs): When EWGs like esters are added to the para-positions, they work in concert with the ortho-fluorines to further lower the n-orbital energy.[2][5] This enhances the separation of the n→π* bands, leading to even cleaner and more efficient photoswitching.[2] For example, introducing ester groups can result in a 50 nm separation of the n→π* transitions.[4]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can counteract the effect of the ortho-fluorines by increasing electron density in the N=N bond, which can reduce the separation of the n→π* bands.[2]

  • Combined ortho-Fluorination and -Amination: A powerful strategy involves the selective replacement of ortho-fluorines with amino groups. This approach combines the lifetime-extending effect of fluorine with the strong visible-light absorption conferred by the amino group, creating photoswitches with cis-lifetimes ranging from seconds to days and high molar absorptivity.[11][14]

Experimental Protocols

To ensure the integrity and reproducibility of your research, we provide the following detailed experimental protocols for the synthesis and characterization of ortho-fluoroazobenzene photoswitches.

Synthesis of a Representative Tetra-ortho-fluoroazobenzene

The synthesis of these compounds is often straightforward, starting from commercially available building blocks.[2] A common method is the oxidative dimerization of anilines.

cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 2,6-Difluoroaniline B Oxidative Dimerization (e.g., KMnO4 or similar oxidant) A->B C Tetra-ortho-fluoroazobenzene B->C

Caption: Synthetic pathway for tetra-ortho-fluoroazobenzene.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting aniline (e.g., 2,6-difluoroaniline) in a suitable organic solvent such as dichloromethane or acetone.

  • Oxidation: Add an oxidizing agent (e.g., potassium permanganate) portion-wise to the solution at room temperature while stirring vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a reducing agent solution (e.g., sodium sulfite) until the mixture becomes colorless.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tetra-ortho-fluoroazobenzene.

For specific reaction conditions and stoichiometry, refer to detailed literature procedures such as those reported by Hecht and coworkers.[4]

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary technique for characterizing the photoswitching behavior of azobenzenes.[15]

A Prepare Solution (e.g., 50 µM in DMSO) B Record Initial Spectrum (dark-adapted E-isomer) A->B C Irradiate with Green Light (e.g., 530 nm LED) B->C D Record Spectrum at Photostationary State (PSS_green) C->D E Irradiate with Blue Light (e.g., 410 nm LED) D->E F Record Spectrum at Photostationary State (PSS_blue) E->F G Analyze Data (Determine λmax, isosbestic points, and photoconversion) F->G

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the ortho-fluoroazobenzene in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 50 µM) in a quartz cuvette.[13][16]

  • Dark Adaptation: Keep the solution in the dark to ensure the azobenzene is predominantly in its thermally stable E form.

  • Initial Spectrum: Record the UV-Vis absorption spectrum. This will show the characteristic π-π* (in the UV region) and n-π* (in the visible region) transitions of the E-isomer.[17]

  • E→Z Isomerization:** Irradiate the sample with a light source corresponding to the n-π* absorption of the E-isomer (e.g., a 530 nm LED).[18] Monitor the spectral changes over time until no further change is observed, indicating that the photostationary state (PSS) has been reached.

  • Z→E Isomerization:** Subsequently, irradiate the same sample with a light source corresponding to the n-π* absorption of the Z-isomer (e.g., a 410 nm or 450 nm LED).[2][9] Again, monitor the spectral changes until the PSS is reached.

  • Data Analysis:

    • Identify the λmax for both the E and Z isomers.

    • Note the presence of isosbestic points, where the absorbance does not change during isomerization, indicating a clean conversion between two species.

    • The composition of the PSS can be determined using 1H or 19F NMR spectroscopy.[13][16]

Measurement of Thermal Relaxation Half-Life

The thermal stability of the Z-isomer is a crucial parameter.

Step-by-Step Protocol:

  • Prepare Z-rich sample: Irradiate the sample solution (as prepared for UV-Vis analysis) with the appropriate wavelength (e.g., 530 nm) to achieve the maximum population of the Z-isomer.

  • Incubation: Place the cuvette in a thermostated holder within the spectrophotometer, set to a specific temperature (e.g., 25°C or 37°C).[13]

  • Kinetic Measurement: Monitor the change in absorbance over time at the λmax of either the E or Z isomer. The absorbance will change as the Z-isomer thermally reverts to the E-isomer.[19]

  • Data Fitting: Plot the absorbance change versus time and fit the data to a first-order exponential decay function to determine the rate constant (k).[10]

  • Calculate Half-Life: The half-life (t½) is calculated using the equation: t½ = ln(2) / k.

Conclusion and Future Outlook

Ortho-fluoroazobenzenes represent a significant advancement in photoswitch technology, offering robust, bistable, and visible-light-controlled molecular systems. Their ready synthesis and the ability to fine-tune their properties through further substitution make them a versatile platform for a wide range of applications, from photopharmacology and in-vivo studies to the development of smart materials.[13][16] The combination of rational design, detailed in this guide, with rigorous experimental validation will continue to drive innovation in fields that demand precise spatiotemporal control at the molecular level.

References

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  • Knie, C., Utecht, M., Zhao, F., Kulla, H., & Kovalenko, S. (2014). Ortho-Fluoroazobenzenes: Visible Light Switches with Very Long-Lived Z Isomers. Chemistry – A European Journal, 20(52), 17476-17488. [Link]

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  • a) ortho‐Fluoroazobenzene switching induced by visible light. We will... (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Structural Analysis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate Rotomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, a nuanced understanding of a molecule's three-dimensional structure is paramount. For substituted aromatic compounds such as Methyl 4-bromo-3-fluoro-2-methylbenzoate, the phenomenon of rotational isomerism, or the existence of rotamers, introduces a layer of structural complexity that can significantly influence molecular properties and interactions. Rotamers are conformational isomers that arise from restricted rotation around a single bond, and in the case of our subject molecule, this rotation occurs around the C-C bond connecting the ester group to the benzene ring.[1] The steric and electronic effects of the ortho-methyl group, along with the adjacent fluorine and bromine atoms, are expected to create a notable energy barrier to this rotation, leading to the presence of distinct, and potentially isolable, rotameric forms.

This guide provides a comprehensive comparison of the primary experimental and computational methodologies employed to elucidate the structural and energetic landscape of such rotamers. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and Density Functional Theory (DFT) calculations. The objective is to equip researchers with the knowledge to select and implement the most appropriate techniques for a thorough structural characterization.

Experimental Approaches for Rotamer Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Dynamic Processes

NMR spectroscopy is a powerful tool for studying the dynamic nature of molecules in solution, making it ideal for characterizing the equilibrium between rotamers.[2] Variable-Temperature NMR (VT-NMR) is particularly adept at probing the kinetics of rotameric interconversion.[1] As the temperature of a sample containing interconverting rotamers is lowered, the rate of rotation around the bond decreases. This manifests in the NMR spectrum as a transition from sharp, averaged signals at high temperatures to broadened signals, followed by coalescence at a specific temperature, and finally, the emergence of distinct signals for each rotamer at low temperatures where the exchange is slow on the NMR timescale.[1][3]

  • Sample Preparation: Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., toluene-d8 or acetone-d6) in an NMR tube. The choice of solvent is critical to ensure solubility across the desired temperature range.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference. Protons in the aromatic region (typically 6.5-8.0 ppm) and the methyl ester protons are of particular interest.[4][5]

  • High-Temperature Spectrum: Increase the temperature in increments of 10-20 K and acquire a spectrum at each step until any signs of rotameric multiplicity disappear, resulting in a single set of sharp peaks. This represents the fast exchange regime.

  • Low-Temperature Spectra and Coalescence: Gradually decrease the temperature from ambient in 5-10 K increments. Observe the broadening of specific peaks, which indicates the slowing of rotameric interconversion.

  • Identify the Coalescence Temperature (Tc): The temperature at which the signals for a given proton in the two rotamers merge into a single broad peak is the coalescence temperature.[3]

  • Slow-Exchange Spectra: Continue to lower the temperature until the broad peak resolves into two distinct, sharp signals, representing the "frozen" out rotamers.

  • Data Analysis: The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature using the Eyring equation. The relative populations of the rotamers can be determined from the integration of their respective signals in the slow-exchange regime.

Further structural elucidation can be achieved through 1D Nuclear Overhauser Effect (NOE) or 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments.[1] These techniques can identify through-space correlations between protons, providing evidence for the spatial proximity of different groups in each rotamer.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

While NMR provides invaluable information about molecular dynamics in solution, single-crystal X-ray diffraction offers an unambiguous determination of a molecule's structure in the solid state. This technique can provide precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the lowest energy rotamer present in the crystal lattice.[6]

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.[6]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal. The resulting electron density map is interpreted to build a molecular model, which is then refined to best fit the experimental data.

  • Structural Analysis: The refined structure provides a wealth of information, including the precise dihedral angle between the plane of the benzene ring and the ester group, which defines the rotameric conformation in the solid state.

It is crucial to recognize that the conformation observed in the crystal may be influenced by packing forces and may not be the only or even the most stable rotamer in solution.

Computational Chemistry: A Theoretical Framework

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical complement to experimental techniques. DFT calculations can be used to explore the entire potential energy surface of a molecule, identifying all stable rotamers (energy minima) and the transition states that connect them.[7][8]

  • Initial Structure Generation: Build an initial 3D structure of this compound using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization of the initial structure using a suitable DFT functional and basis set (e.g., M06-2X/6-311+G* or B3LYP/6-31G(d)).[7][9] This will locate the nearest energy minimum.

  • Potential Energy Surface (PES) Scan: Define the dihedral angle of the C(aromatic)-C(carbonyl) bond as the reaction coordinate. Perform a relaxed PES scan by rotating this dihedral angle in small increments (e.g., 10-20 degrees) and optimizing the rest of the molecular geometry at each step.[3]

  • Identification of Stationary Points: Plot the relative energy versus the dihedral angle. The minima on this plot correspond to stable rotamers, and the maxima represent the transition states for their interconversion.

  • Frequency Calculations: Perform frequency calculations at the optimized geometries of the identified minima and transition states to confirm their nature (minima have all real frequencies, while transition states have one imaginary frequency) and to obtain thermodynamic data such as Gibbs free energies.

  • Analysis of Results: From the DFT calculations, one can determine the relative energies of the stable rotamers, the energy barriers to their interconversion, and the precise geometric parameters of each conformation.

Comparative Analysis of Methodologies

The true power in structural analysis lies in the synergistic application of these diverse techniques. A comprehensive study would involve a concurrent investigation using both experimental and computational methods.

ParameterNMR SpectroscopyX-ray DiffractionDFT Calculations
State SolutionSolidGas Phase (can include solvent models)
Information Dynamic (rotational barriers, populations)Static (precise geometry of one rotamer)Theoretical (entire potential energy surface)
Strengths Provides kinetic and thermodynamic data in solution.Unambiguous structural determination.Can explore unstable transition states.
Limitations Indirect structural information.Crystal structure may not be representative of solution.Accuracy depends on the level of theory.

For this compound, one would expect VT-NMR to reveal the presence of at least two rotamers in solution with a measurable energy barrier to interconversion. X-ray diffraction would likely yield the structure of the thermodynamically most stable rotamer in the solid state. DFT calculations would provide a theoretical framework to understand the relative stabilities of the rotamers and the energetic profile of their interconversion, which can then be compared to the experimental findings from NMR.

Visualizing the Workflow and Energy Landscape

To better illustrate the process, the following diagrams outline the experimental workflow and the theoretical potential energy surface.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Comparative Structural Analysis synthesis Synthesis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate nmr VT-NMR Spectroscopy synthesis->nmr Solution-phase Dynamics xray Single-Crystal X-ray Diffraction synthesis->xray Solid-state Structure analysis Combined Data Analysis: - Rotamer Populations - Rotational Barriers - Dihedral Angles nmr->analysis xray->analysis dft DFT Calculations (PES Scan) dft->analysis

Caption: Experimental and computational workflow for rotamer analysis.

potential_energy_surface cluster_pes Potential Energy Surface 0 90 90° 180 180° 270 270° 360 360° E0 Rotamer A (Energy Minimum) TS1 Transition State p0 E180 Rotamer B (Energy Minimum) p90 TS2 Transition State p180 p270 p0->p90 Dihedral Angle Rotation p90->p180 Dihedral Angle Rotation p180->p270 Dihedral Angle Rotation p360 p270->p360 Dihedral Angle Rotation

Caption: Hypothetical potential energy surface for C-C bond rotation.

Conclusion

The structural analysis of rotamers of molecules like this compound necessitates a multi-faceted approach. While NMR spectroscopy provides crucial insights into the dynamic behavior and energetics of rotamers in solution, single-crystal X-ray diffraction offers a definitive, albeit static, picture in the solid state. DFT calculations serve as a powerful predictive and interpretive tool, allowing for a comprehensive exploration of the conformational landscape. By judiciously combining these experimental and computational methods, researchers can achieve a holistic understanding of the structural nuances that govern the properties and reactivity of this and other similarly complex molecules, thereby accelerating progress in drug discovery and materials development.

References

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A Senior Application Scientist's Guide to Assessing the Impact of Fluorine Substitution on Compound Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2][3] Its strategic incorporation into small molecules is a cornerstone of drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[2][3] Despite its simple structure—a single atom—the introduction of fluorine can dramatically alter a molecule's reactivity, metabolic stability, binding affinity, and bioavailability.[1][2][3]

This guide provides an in-depth comparison of fluorinated versus non-fluorinated compounds, supported by experimental data and detailed protocols. We will explore the fundamental reasons behind fluorine's transformative effects and provide researchers, scientists, and drug development professionals with the practical knowledge to assess its impact. Our focus will be on the causality behind experimental choices, ensuring a robust and scientifically sound approach to leveraging fluorine in your research.

The Unique Physicochemical Influence of Fluorine

The remarkable effects of fluorine stem from its unique atomic properties:

  • High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity or basicity (pKa) of nearby functional groups.[3][4]

  • Small Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a hydrogen mimic with minimal steric disruption.[3]

  • Strong Carbon-Fluorine Bond: The C-F bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to metabolic cleavage by enzymes like Cytochrome P450 (CYP450).[3][5]

These properties collectively influence a molecule's lipophilicity, conformation, and metabolic fate in ways that are highly advantageous for drug design.[2]

Modulating Acidity and Basicity (pKa)

The introduction of fluorine near an ionizable center can lower the pKa of basic groups (like amines) or acidic groups. This modulation is critical because a compound's ionization state affects its solubility, membrane permeability, and ability to bind to its target.[3][4] For instance, reducing the basicity of an amine can improve its oral absorption and central nervous system (CNS) penetration by increasing the population of the more lipophilic, neutral form at physiological pH.[2]

The Complex Role in Lipophilicity (logP/logD)

Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring generally increases the partition coefficient (logP) and thus lipophilicity, extensive fluorination of an alkyl chain can decrease it.[2][6][7] This tunability allows for fine-tuning a compound's solubility and permeability, which are critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Enhancing Pharmacokinetic Properties: The Metabolic Blockade

One of the most celebrated applications of fluorine in drug design is its ability to enhance metabolic stability.[1][3] Many drug candidates fail due to rapid metabolism by CYP450 enzymes, which often occurs at metabolically "soft spots"—positions on the molecule susceptible to oxidation, such as benzylic carbons.

By replacing a hydrogen atom at such a site with fluorine, metabolic hydroxylation can be effectively blocked.[2][8] The strength of the C-F bond makes it resistant to the oxidative mechanisms of CYP450 enzymes.[3][5] This "metabolic blocking" strategy can dramatically increase a drug's half-life, leading to improved oral bioavailability and sustained therapeutic effect.[2][3]

cluster_0 Metabolic Pathway of Parent Compound cluster_1 Metabolic Pathway of Fluorinated Analog Parent Parent Compound (with C-H 'soft spot') CYP450 CYP450 Enzyme Parent->CYP450 Oxidation Metabolite Hydroxylated Metabolite (Inactive/Cleared) CYP450->Metabolite Fluorinated Fluorinated Analog (C-F at 'soft spot') CYP450_F CYP450 Enzyme Fluorinated->CYP450_F Resistant to Oxidation NoReaction Metabolism Blocked (Increased Stability) CYP450_F->NoReaction

Caption: Fluorine blocks metabolic oxidation by CYP450 enzymes.

Experimental Assessment of Fluorine's Impact: Protocols and Workflows

To quantitatively assess the effects of fluorine substitution, a series of standardized in vitro experiments are essential. The following protocols provide a framework for comparing a parent compound to its fluorinated analog.

start Start: Parent Compound & Fluorinated Analog pka pKa Determination (Potentiometric Titration or UV-Vis) start->pka logd logD Measurement (Shake-Flask Method) start->logd stability Metabolic Stability Assay (Liver Microsomes) pka->stability logd->stability binding Binding Affinity Assay (SPR or ITC) stability->binding data Data Analysis & Comparative Assessment binding->data end Conclusion: Impact on Reactivity & Drug-like Properties data->end

Caption: General workflow for assessing a fluorinated compound.

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To measure the acid dissociation constant (pKa) and assess the electronic impact of fluorine substitution.

Rationale: Potentiometric titration is a high-precision method that directly measures pH changes in a solution as a titrant is added, allowing for the accurate determination of the pKa at the half-equivalence point.[9]

Materials:

  • Test compounds (parent and fluorinated analog)

  • Calibrated pH meter and electrode

  • Automated titrator

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Carbonate-free deionized water

  • Co-solvent (e.g., methanol or DMSO) if compound solubility is low

Procedure:

  • Preparation: Accurately weigh and dissolve a known amount of the test compound to a specific concentration (e.g., 1-10 mM).

  • Titration: Place the solution in the titration vessel and begin adding the acidic or basic titrant in small, precise increments using the automated titrator.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where 50% of the compound has been neutralized (the inflection point of the titration curve).[10]

Protocol 2: Measurement of Lipophilicity (logD) via Shake-Flask Method

Objective: To determine the distribution coefficient (logD) at a physiological pH (e.g., 7.4), which reflects a compound's lipophilicity and potential for membrane permeability.

Rationale: The shake-flask method is considered the "gold standard" for logD determination.[11][12] It directly measures the partitioning of a compound between an aqueous phase (phosphate-buffered saline, PBS) and an immiscible organic phase (n-octanol), mimicking the hydrophilic/lipophilic environments in the body.[13]

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials and a shaker/vortexer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of n-octanol and PBS.

  • Equilibration: Shake the vials vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to achieve complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a calibrated analytical method.

  • Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]PBS)

Protocol 3: Assessment of Metabolic Stability with Liver Microsomes

Objective: To evaluate a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes.[14][15][16]

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, especially CYP450s.[15] This assay measures the rate of disappearance of the parent compound over time, providing a direct measure of its metabolic stability.[17] The inclusion of the cofactor NADPH is critical, as it initiates the CYP450 catalytic cycle.[15][18]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive control (e.g., a rapidly metabolized drug)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • Incubator/shaking water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Pre-incubation: In a microcentrifuge tube, mix the test compound, buffer, and liver microsomes. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. This is your t=0 time point.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the ice-cold stop solution to quench the reaction.

  • Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation and without the test compound as a background control.[17]

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k).

Comparative Data Analysis: A Case Study

To illustrate the power of fluorine substitution, consider the hypothetical case of "Compound X" and its fluorinated analog, "Fluoro-Compound X".

ParameterCompound X (Parent)Fluoro-Compound XImpact of Fluorination
pKa (Amine group)9.28.1 Basicity (Improved Absorption Profile)
logD at pH 7.4 1.52.1 Lipophilicity (Enhanced Permeability)
Metabolic t½ (HLM) 12 min75 min Stability (Metabolism Blocked)
Binding Affinity (Ki) 50 nM15 nM Potency (Enhanced Target Interaction)

The data clearly demonstrates that the single fluorine addition in "Fluoro-Compound X" resulted in a more favorable drug-like profile: reduced basicity, increased lipophilicity, a six-fold increase in metabolic stability, and a more than three-fold improvement in binding affinity.

Conclusion: A Strategic Imperative

The strategic incorporation of fluorine is more than a simple substitution; it is a sophisticated method for fine-tuning the reactivity and pharmacokinetic profile of a drug candidate.[1][2][3] By altering electronic properties, blocking metabolic soft spots, and enhancing binding interactions, fluorine substitution can transform a promising but flawed compound into a viable clinical candidate.[2][3] The experimental protocols outlined in this guide provide a robust framework for systematically assessing these effects, empowering researchers to make data-driven decisions in the complex process of drug discovery and development. While the benefits are clear, it is also important to consider potential downsides, such as the possibility of defluorination leading to reactive metabolites in certain contexts.[5] A comprehensive understanding of both the advantages and potential liabilities is crucial for the successful application of fluorine in medicinal chemistry.

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A Senior Application Scientist's Guide to Validating Synthesized Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of the research and development pipeline. The synthesis of a novel derivative is merely a hypothesis until its atomic arrangement is definitively proven. Single-crystal X-ray crystallography (SCXRD) stands as the unequivocal "gold standard" for this purpose, providing an atomic-level blueprint of a molecule's structure.[1][2][3]

This guide provides an in-depth, field-proven perspective on leveraging SCXRD for structural validation. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, the interpretation of data as a self-validating system, and an objective comparison with alternative analytical techniques.

The Foundational Principle: How Crystals Unveil Molecular Truth

At its core, single-crystal X-ray diffraction operates on a simple, elegant principle: a crystal is an ordered, three-dimensional array of molecules, and this periodicity acts as a diffraction grating for X-rays.[4][5] When a beam of monochromatic X-rays strikes a crystal, the electrons of the constituent atoms scatter the X-rays. Because the atoms are arranged in a regular lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots.[6][7]

The relationship governing this phenomenon is Bragg's Law (nλ = 2d sinθ), which connects the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ).[4][7] By systematically rotating the crystal and measuring the intensity and position of thousands of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal.[5][8] From this map, the precise position of every atom in the molecule can be determined, revealing bond lengths, bond angles, and absolute stereochemistry with unparalleled accuracy.[6][9]

The Experimental Workflow: From Synthesized Powder to Definitive Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process where careful technique is paramount. The quality of the final data is inextricably linked to the quality of the initial crystal.

Diagram: The SCXRD Experimental Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis & Validation synthesis Synthesized Derivative (Powder) purification Purification synthesis->purification Impurity Removal crystallization Crystal Growth purification->crystallization The Critical Bottleneck mounting Crystal Selection & Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection Exposure to X-rays processing Data Processing data_collection->processing solution Structure Solution (Phase Problem) processing->solution Generate Reflections refinement Model Refinement solution->refinement Build Atomic Model validation Validation & CIF Output refinement->validation Assess Quality Metrics

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step 1: The Art and Science of Crystallization

This is often the most challenging and time-consuming step in the entire process.[10] The goal is to persuade molecules in a solution to slowly and methodically arrange themselves into a highly ordered, single crystal, free of defects. The choice of method is dictated by the solubility and stability of the synthesized derivative.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: The simplest method, where a saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of crystallization.[11] This method is effective but offers limited control over the rate of crystal growth.

  • Vapor Diffusion: A highly controlled and widely successful technique. A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a "precipitant" or "anti-solvent"—a solvent in which the compound is poorly soluble but which is miscible with the compound's solvent.[12] Vapor of the more volatile solvent slowly diffuses between the vessels, gradually lowering the solubility of the compound in its droplet and inducing crystallization.[11][12]

  • Slow Cooling/Thermal Control: A saturated solution is prepared at an elevated temperature and then cooled very slowly. As the temperature drops, the solubility of the compound decreases, leading to nucleation and crystal growth.[13] This requires precise temperature control.

Protocol: Vapor Diffusion for Crystal Growth

  • Solvent Selection: Dissolve a small amount (2-5 mg) of your purified derivative in a minimal volume (0.5-1.0 mL) of a "good" solvent in which it is highly soluble.

  • Prepare the Reservoir: In a larger glass vial or jar, add 2-3 mL of an "anti-solvent" in which your compound is poorly soluble. The anti-solvent must be miscible with the primary solvent. Common pairs include dichloromethane/pentane, methanol/diethyl ether, or acetone/hexane.

  • Set Up the Diffusion: Place the smaller vial containing your compound solution inside the larger jar. Do not allow the liquids to mix directly.

  • Seal and Wait: Seal the larger jar tightly. The vapor from the anti-solvent will slowly diffuse into the compound solution, reducing its solubility.

  • Incubate: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations. Crystal growth can take anywhere from a few days to several weeks.

  • Harvest: Once suitable crystals have formed, carefully remove them from the solution with a loop and immediately proceed to mounting.

Step 2: Data Collection and Processing

Once a suitable single crystal (typically 0.03-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[2][6][14] The instrument rotates the crystal through a series of angles, collecting a diffraction pattern at each orientation until a complete dataset is acquired.[6] This raw data is then processed to correct for experimental variables and to extract the intensities and positions of each reflection.[2]

Step 3: Structure Solution and Refinement

The processed data allows for the calculation of an electron density map.[8] However, the diffraction experiment only measures the intensity of the spots, not the phase of the X-ray waves, leading to the "phase problem."[5] For small molecules, this is routinely solved using powerful computational algorithms known as "direct methods."[5]

Once initial phases are determined, an atomic model is built into the electron density map. This model is then computationally refined, adjusting atomic positions and thermal parameters to achieve the best possible agreement between the diffraction data calculated from the model and the data observed experimentally.[15]

Interpreting the Results: Key Metrics for a Trustworthy Structure

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), a standardized text file containing all the information about the experiment and the final structural model.[16][17] This file is not just a result; it's a self-validating report card on the quality of the structure.

Key Quality Indicators:

  • R-factor (R1 or Rwork): This is the primary measure of agreement between the observed diffraction data and the data calculated from the final structural model.[18] It essentially quantifies the "error" in the model. For a well-refined small-molecule structure, the R1 value should ideally be below 5% (< 0.05).[18][19]

  • Goodness-of-Fit (GooF or S): This metric should be close to 1.0. A value significantly higher than 1 may indicate that the model does not fully account for the data or that the data quality was poor.

  • Atomic Displacement Parameters (ADPs or "Thermal Ellipsoids"): These visualize the vibration and disorder of atoms within the crystal lattice.[15] Unusually large or strangely shaped ellipsoids can indicate a problem with the model in that region, such as incorrect atom assignment or unresolved disorder.

For ultimate confidence, the CIF should be run through an automated validation service like the IUCr's checkCIF, which flags potential errors, inconsistencies, or unusual geometric parameters.[20][21] Furthermore, the determined structure can be compared against millions of known structures in repositories like the Cambridge Structural Database (CSD) to identify known bonding patterns and conformations.[22][23]

A Comparative Guide: SCXRD vs. Alternative Techniques

While SCXRD is the definitive method for solid-state structure, no single technique can answer all questions. The choice of analytical method is driven by the specific information required and the nature of the sample.

Diagram: Selecting a Structural Validation Method

Caption: Decision tree for choosing a primary structural validation technique.

Performance Comparison of Key Structural Elucidation Techniques
FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[4][6]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1][24]Measurement of the mass-to-charge ratio of ionized molecules.[1][25]
Sample State High-quality single crystal.[6][14]Soluble compound in a suitable deuterated solvent.[1]Ionizable compound (solid, liquid, or in solution).
Information Obtained Unambiguous 3D atomic structure , bond lengths/angles, absolute stereochemistry, packing.[3][6][9]Atomic connectivity, relative stereochemistry, solution-state conformation and dynamics .[1][26][27]Molecular weight , elemental composition, fragmentation patterns.[1]
Resolution Atomic (<1 Å).[1]Atomic to near-atomic.Low (provides connectivity and formula, not 3D structure).
Key Strengths - The definitive "gold standard" for structure proof.- Determines absolute configuration.- No molecular size limit in principle.[28]- Analyzes molecules in a more "natural" solution state.[26]- Provides data on molecular dynamics and flexibility.[24]- Does not require crystallization.[24][27]- Extremely high sensitivity (requires very little sample).- Confirms molecular formula and isotope patterns.- Fast analysis time.
Key Limitations - Requires a high-quality single crystal , which can be difficult or impossible to grow.[10][29]- Provides a static picture of the molecule in the solid state, which may differ from the solution state.[30]- Primarily for molecules < 30-40 kDa.[24][28]- Generally provides relative, not absolute, stereochemistry.- Can have signal overlap issues in complex molecules.- Provides no direct 3D structural or stereochemical information.- Isomer distinction can be difficult or impossible without fragmentation (MS/MS).

Conclusion

For the definitive validation of a synthesized derivative's structure, single-crystal X-ray crystallography remains the most powerful and authoritative technique in the chemist's arsenal. It provides an unambiguous, high-resolution answer to the fundamental question: "What did I make?". The causality is direct: a high-quality crystal yields high-quality diffraction, which, when properly analyzed, produces an undeniable three-dimensional model of the molecule.

However, true scientific integrity demands a holistic approach. While SCXRD provides the static, solid-state truth, it is best supported by complementary techniques. NMR spectroscopy reveals the molecule's dynamic nature in solution, and mass spectrometry confirms its fundamental composition. By integrating these powerful methods, researchers can build a comprehensive and unassailable understanding of their synthesized derivatives, paving the way for successful drug development and materials innovation.

References

  • Crystallographic Information File - Wikipedia. Wikipedia. [Link]

  • Cambridge Structural Database - Wikipedia. Wikipedia. [Link]

  • Crystallographic Information Framework (CIF). International Union of Crystallography. [Link]

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  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. S. R. Hall, F. H. Allen, and I. D. Brown. Acta Crystallographica Section A, 1991. [Link]

  • Cambridge Structural Database. MIT IS&T. [Link]

  • A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. C. L. Cain, et al. Acta Crystallographica Section F, 2016. [Link]

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  • Cambridge Structural Database (CSD). University of Illinois. [Link]

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  • Crystallization Techniques for Small Molecules. ResearchGate. [Link]

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  • Single Crystal X-ray Diffraction. University of York. [Link]

  • Validation and Quality Assessment of X-ray Protein Structures. Proteopedia. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. W. Minor, et al. Expert Opinion on Drug Discovery, 2012. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • Single-crystal X-ray Diffraction. SERC Carleton. [Link]

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  • The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. P. A. Karplus & E. D. Duerksen. Acta Crystallographica Section D, 2013. [Link]

  • Structure validation in chemical crystallography. A. L. Spek. Acta Crystallographica Section D, 2009. [Link]

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  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. G. Wagner. Current Biology, 1997. [Link]

  • Examples of common challenges encountered when using X-ray crystal structures. ResearchGate. [Link]

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  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. [Link]

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A Comparative Guide to the Applications of Brominated and Fluorinated Benzoates in Scientific Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review and comparative analysis of brominated and fluorinated benzoates, tailored for researchers, scientists, and drug development professionals. We will explore the nuanced roles these halogenated compounds play across diverse scientific fields, from the fine-tuning of pharmaceuticals to the engineering of advanced materials. By examining their synthesis, reactivity, and functional impact, this document aims to equip you with the technical insights necessary to strategically select and apply these versatile chemical entities in your own work.

Introduction: The Halogen Effect in Benzoate Chemistry

Halogenation of aromatic compounds is a cornerstone of modern chemistry, enabling precise modulation of a molecule's physicochemical properties. Bromine and fluorine, while both halogens, impart dramatically different characteristics to the parent benzoate structure. Understanding these differences is critical to harnessing their full potential.

The introduction of fluorine, the most electronegative element, creates a strong, highly polarized carbon-fluorine (C-F) bond. This bond can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter molecular conformation.[1][2][3][4] In contrast, bromine is larger, less electronegative, and forms a weaker, more polarizable carbon-bromine (C-Br) bond. This makes brominated benzoates excellent leaving groups in cross-coupling reactions and provides a different steric and electronic profile for molecular recognition.[5][6][7]

General structure of a halogenated (X = F, Br) benzoate.

Table 1: Comparison of Key Physicochemical Properties of C-F and C-Br Bonds

PropertyCarbon-Fluorine (C-F)Carbon-Bromine (C-Br)Implication in Benzoate Applications
Bond Energy (kJ/mol) ~485~285The high C-F bond energy confers exceptional metabolic and thermal stability.[8] The weaker C-Br bond makes it a better leaving group in synthetic reactions.
Electronegativity (Pauling) 3.982.96Fluorine's high electronegativity creates a strong dipole, influencing pKa, lipophilicity, and non-covalent interactions.[4]
Van der Waals Radius (Å) 1.471.85Fluorine acts as a small steric replacement for hydrogen (1.20 Å), while bromine introduces significant bulk, impacting molecular conformation and binding.[4]
Primary Synthetic Utility Modulating biological properties, directing substitution.Precursor for cross-coupling reactions (e.g., Suzuki, Heck).[5][6]

Medicinal Chemistry and Drug Development

In medicinal chemistry, the strategic incorporation of halogens can transform a lead compound into a viable drug candidate. Fluorine and bromine offer distinct advantages in this optimization process.

Fluorinated Benzoates: Enhancing Potency and Pharmacokinetics

Fluorine substitution is a widely used strategy in drug design to improve a molecule's metabolic stability, bioavailability, and binding affinity.[3][4]

  • Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") can prevent oxidative degradation, thereby increasing the drug's half-life.[1][3]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, enhancing the potency of the drug.[3][9]

  • Physicochemical Properties: Fluorination can lower the pKa of nearby basic functional groups, which can improve membrane permeability and oral absorption.[1][3]

Fluorine substitution blocks metabolic oxidation pathways.
Brominated Benzoates: Synthetic Handles and Bioactive Scaffolds

While less common than fluorine for metabolic blocking, bromine plays a crucial role as both a key synthetic intermediate and a component of bioactive molecules.

  • Synthetic Intermediates: Brominated benzoates are indispensable building blocks in pharmaceutical synthesis. The C-Br bond is readily functionalized via metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. A prime example is Methyl 4-(bromomethyl)benzoate, a critical intermediate in the synthesis of the anticancer drug Imatinib.[10]

  • Bioactivity: Bromide ions themselves can have biological effects, historically used as sedatives due to their ability to decrease the sensitivity of the central nervous system.[11] In modern pharmaceuticals, brominated compounds are found in a range of drugs, including antiseptics, anesthetics, and anticancer agents.[12] Furthermore, attaching a brominated benzoyl group to a natural product has been shown to significantly enhance its antifungal activity.[13]

Agrochemicals: Optimizing Potency and Environmental Profile

The principles of halogenation in medicinal chemistry are mirrored in the agrochemical industry, where the goal is to develop potent, selective, and environmentally sound herbicides, insecticides, and fungicides.

  • Fluorinated Agrochemicals: The introduction of fluorine, particularly trifluoromethyl (-CF3) groups, is a dominant theme in modern agrochemicals.[14] Fluorination enhances the stability of the molecule in the field and can dramatically increase its biological activity by improving transport to the target site and binding to the target enzyme or receptor.[15] Approximately 25% of all licensed agrochemicals contain fluorine.[15]

  • Brominated Agrochemicals: Brominated compounds have also been used extensively in agriculture. However, concerns about environmental persistence and potential toxicity have led to restrictions on some older brominated pesticides. Nonetheless, bromination remains a valuable tool in the synthesis of new active ingredients.[16]

A comparative analysis reveals that the trifluoromethyl group (C-CF3) is particularly advantageous for agrochemicals, whereas the monofluorophenyl group (C-F) is more common in pharmaceuticals.[14]

Materials Science: Engineering Liquid Crystals

Fluorinated benzoates have been extensively studied for their applications in liquid crystal (LC) technology.[17] Their unique properties, such as low viscosity and low birefringence, make them suitable for use in liquid crystal displays (LCDs).[17]

The position and number of fluorine substituents on the benzoate ring have a profound effect on the mesomorphic properties of the resulting material.

  • Terminal Fluoro-substitution: Generally enhances the formation of smectic phases and increases clearing points (the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid).[17]

  • Lateral Fluoro-substitution: Tends to enhance the nematic phase and decrease clearing points.[17]

Table 2: Effect of Fluoro-substitution on Mesomorphic Properties of Chiral Benzoates

CompoundSubstitution PatternSmA Phase Range (°C)Clearing Point (°C)
3F5 meta-fluoro3.6115.8
34F5 meta, para-difluoro45.8175.4
35F5 meta, meta'-difluoro81.3148.1
345F5 meta, para, meta'-trifluoro26.5134.9
Data synthesized from Yang et al.[17]

The data clearly shows that adding a para-fluorine substituent (comparing 3F5 to 34F5) dramatically increases both the smectic A (SmA) phase stability and the clearing point.[17] Conversely, ortho-fluoro-substitution can disrupt the liquid crystal phase entirely.[17]

Experimental Protocol: Synthesis of a Chiral Fluorinated Benzoate Liquid Crystal

This protocol is a representative example based on methodologies described in the literature for synthesizing fluorinated benzoate LCs.[17]

Objective: To synthesize a chiral fluorinated benzoate via esterification of a fluorinated benzoic acid and a chiral alcohol.

Materials:

  • 4-(S)-(+)-(2-methylbutoxy)phenol

  • 3,4-Difluorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-(S)-(+)-(2-methylbutoxy)phenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the solution with stirring.

  • In a separate flask, dissolve 3,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the phenol solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure fluorinated benzoate ester.

  • Characterize the final product using IR, 1H NMR, 19F NMR, and MS to confirm its structure and purity.[17]

  • Investigate the mesomorphic properties using Differential Scanning Calorimetry (DSC) and polarizing optical microscopy.[17]

Organic Synthesis: Versatile Reagents and Intermediates

Beyond their final applications, brominated and fluorinated benzoates are workhorse molecules in synthetic organic chemistry.

Brominated Benzoates in Cross-Coupling

Aryl bromides are highly valued substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. The C-Br bond is sufficiently reactive to undergo oxidative addition to the palladium catalyst, but stable enough for easy handling and purification. This makes bromobenzoates ideal precursors for synthesizing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.[5][6]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 4-Bromo-3-fluoro-2-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 4-Bromo-3-fluoro-2-methylbenzoate, a halogenated aromatic compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document leverages data from structurally similar chemicals and established best practices for handling hazardous waste to ensure a high margin of safety and regulatory compliance.

The core principle underpinning the disposal of this compound is the recognition of its status as a hazardous halogenated organic compound. Improper disposal can lead to environmental contamination and potential health risks. Therefore, a structured and informed approach is paramount.

I. Hazard Profile and Risk Assessment

Based on data from close structural analogs like Methyl 4-bromo-2-fluoro-3-methylbenzoate, we can infer the following hazard classifications for this compound[1]:

  • Skin Irritation: Expected to cause skin irritation upon contact.

  • Eye Irritation: Expected to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Given these anticipated hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberHazard Statements
Methyl 4-bromo-2-fluoro-3-methylbenzoate1206680-27-4H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Methyl 4-bromo-3-methylbenzoate148547-19-7H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All operations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A laboratory coat must be worn.

III. Disposal Workflow

The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and clear labeling.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_final_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Obtain Designated Halogenated Organic Waste Container B->C D Segregate from Non-Halogenated and Aqueous Waste C->D E Transfer Waste to Container D->E F Label Container with 'Hazardous Waste', Chemical Name, and Date E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Institutional Environmental Health & Safety (EHS) G->H

Caption: Disposal workflow for this compound.

IV. Step-by-Step Disposal Protocol

1. Waste Segregation: The Cornerstone of Safe Disposal

The most critical step in the disposal process is the strict segregation of halogenated organic waste. Co-mingling with other waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Rationale: Halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the release of toxic byproducts. Separating them at the source is both a safety and a regulatory requirement.

2. Waste Collection and Container Management

  • Pure Compound: If disposing of the pure, unused compound, transfer it directly into the designated halogenated waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent materials from a spill, must also be placed in the same "Halogenated Organic Waste" container.

  • Rinsate: When cleaning glassware that contained the compound, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate must be collected and added to the halogenated waste container. Do not dispose of the rinsate down the drain.

3. Labeling and Storage

Proper labeling is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • Labeling Requirements: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.

  • Storage: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA). This area should be away from heat sources and incompatible materials.

4. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (within a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using a chemical absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area with a suitable solvent and collect all cleaning materials in the waste container.

  • Large Spills (outside a chemical fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

5. Final Disposal

The ultimate disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal vendor.

  • Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is responsible for coordinating the pickup and disposal of hazardous waste. Follow your institution's specific procedures for requesting a waste pickup.

  • Regulatory Compliance: The entire process, from collection to final disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Adherence to these regulations is a legal requirement.

V. Incompatible Materials

To prevent hazardous reactions, avoid mixing this compound with the following:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases

VI. Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following this detailed protocol, which emphasizes hazard awareness, proper segregation, and adherence to institutional and regulatory guidelines, researchers can ensure that the lifecycle of this chemical is managed safely and compliantly from synthesis to disposal.

References

  • PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate. [Link]

  • PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]

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Personal protective equipment for handling Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 4-Bromo-3-fluoro-2-methylbenzoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 1365969-22-7).[1][2] As a halogenated aromatic compound, this substance requires stringent safety protocols to mitigate risks and ensure a safe laboratory environment.[3] This document offers a procedural, step-by-step approach to handling, from initial preparation to final disposal, grounded in established safety principles for similar chemical structures.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the GHS classifications for this compound and safety profiles of structurally similar chemicals, such as Methyl 4-bromo-3-methylbenzoate and Methyl 3-bromo-4-fluorobenzoate.[4][5][6] It is imperative to consult the specific SDS provided by your supplier before any handling, storage, or disposal.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • H315: Causes skin irritation. [7]

  • H319: Causes serious eye irritation. [7]

  • H335: May cause respiratory irritation. [7]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and avoiding inhalation of any dust or vapors. The primary route of exposure is through direct contact and inhalation, making engineering controls and Personal Protective Equipment (PPE) the cornerstones of safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the recommended equipment, drawing from best practices for handling halogenated aromatic compounds.[3]

Protection Type Specific PPE Rationale for Use
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[3][4] Goggles should be tight-sealing.[4]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact which can lead to irritation.[3][4] Ensure gloves are inspected for integrity before each use.
Respiratory Use in a chemical fume hood is mandatory. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of vapors or fine dust, which can cause respiratory tract irritation.[3][4][8]

Safe Handling Workflow: A Step-by-Step Protocol

A systematic approach to handling minimizes the risk of exposure and contamination. The following workflow should be strictly adhered to.

Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Area Preparation (Fume Hood Check, Gather Materials) PPE 2. Don PPE (Gloves, Goggles, Coat) Prep->PPE Verify Fit Handling 3. Aliquot Chemical (Minimize Spills, Use Proper Tools) PPE->Handling Inside Fume Hood Decon 4. Decontaminate (Clean Workspace, Tools) Handling->Decon After Use Disposal 5. Waste Disposal (Segregate Hazardous Waste) Decon->Disposal RemovePPE 6. Doff PPE (Proper Removal Technique) Disposal->RemovePPE

Caption: A workflow for the safe handling of this compound.

Protocol Details
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Cover the work surface with absorbent, chemical-resistant paper.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the controlled area.

  • Donning PPE:

    • Put on your lab coat, followed by safety goggles and a face shield.

    • Don the appropriate chemical-resistant gloves. Ensure they are the correct size and free of any defects.

  • Handling the Compound:

    • This compound is a solid at room temperature. Handle it carefully to avoid generating dust.

    • Use a spatula or other appropriate tool to weigh and transfer the chemical.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[4][6]

  • Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Dispose of all contaminated materials, including absorbent paper and wipes, in the designated hazardous waste container.

  • Waste Disposal:

    • All waste, including empty containers and contaminated materials, must be treated as hazardous.

    • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][8] Do not empty into drains.[4]

  • Doffing PPE:

    • Remove PPE in a manner that avoids contaminating yourself.

    • Remove gloves first, using a technique that prevents your bare skin from touching the outer surface.

    • Remove your face shield and goggles, followed by your lab coat.

    • Wash your hands thoroughly with soap and water after removing all PPE.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Skin Contact: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[4] Remove and launder contaminated clothing before reuse.[6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][8] If you feel unwell, call a poison center or doctor.[4]

  • Spill: For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For major spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2025). Safety Data Sheet - Methyl 4-bromobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-fluorobenzoate.
  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate.
  • Fisher Scientific. (2021). Safety Data Sheet - Methyl 4-bromo-3-methylbenzoate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl 4-bromo-3-methylbenzoate.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • ChemicalBook. (2025). This compound.
  • Apollo Scientific. (2022). Safety Data Sheet - Methyl 3-bromo-4-fluorobenzoate.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • CymitQuimica. (n.d.). This compound.
  • BLD Pharm. (n.d.). Methyl 5-bromo-3-fluoro-2-methylbenzoate.
  • Apollo Scientific. (2022). Safety Data Sheet - Methyl 4-bromo-3-methylbenzoate.
  • Fisher Scientific. (2024). Safety Data Sheet - Methyl 3-bromo-4-hydroxybenzoate.

Sources

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